Product packaging for pyridine-3-carbonitrile(Cat. No.:CAS No. 1232169-17-3)

pyridine-3-carbonitrile

Número de catálogo: B1148548
Número CAS: 1232169-17-3
Peso molecular: 104
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Pyridine-3-carbonitrile, also widely known as 3-Cyanopyridine or Nicotinonitrile, is an organic compound with the molecular formula C₆H₄N₂ and a molecular weight of 104.11 g/mol . It is characterized as a solid with a melting point of 47-51°C and a boiling point of approximately 201°C . This compound serves as a versatile and valuable building block in organic synthesis and scientific research. Its structure, which incorporates both a pyridine ring and a nitrile group, makes it a key precursor for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. Researchers utilize it to develop compounds with potential biological activity. When handling this compound, appropriate safety measures must be observed. The compound is harmful if swallowed and causes serious eye damage . It is essential to wear protective gloves, eye protection, and face protection, and to handle the material in a well-ventilated place . In case of contact with eyes, rinse immediately with water for several minutes and seek medical help . Intended Use and Disclaimer : This product is provided strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please consult the safety data sheet (SDS) before use.

Propiedades

Número CAS

1232169-17-3

Fórmula molecular

C6H4N2

Peso molecular

104

Origen del producto

United States

Foundational & Exploratory

pyridine-3-carbonitrile fundamental chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Pyridine-3-carbonitrile

Introduction

This compound, also commonly known as 3-cyanopyridine (B1664610) or nicotinonitrile, is a pivotal organic compound featuring a pyridine (B92270) ring substituted with a nitrile group at the 3-position.[1][2] Its unique molecular architecture, combining a heterocyclic aromatic system with a reactive cyano group, renders it an exceptionally versatile building block in organic and medicinal chemistry.[3][4][5]

This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The document details its structural characteristics, physical constants, spectral data, and key chemical reactivity. Furthermore, it highlights its significant role as a precursor in the synthesis of various pharmaceuticals, most notably Niacinamide (Vitamin B3), and other biologically active molecules.[5][6] The information presented herein is curated to support laboratory research, process development, and the strategic design of novel chemical entities.

Chemical Structure and Identifiers

This compound is structurally defined as a pyridine molecule with a cyano (-C≡N) substituent at the C-3 position.[1]

IdentifierValue
IUPAC Name This compound[1]
Synonyms 3-Cyanopyridine, Nicotinonitrile, 3-Pyridyl cyanide[5][7]
CAS Number 100-54-9[1][8]
Molecular Formula C₆H₄N₂[1][3][9]
Molecular Weight 104.11 g/mol [1][2][3][10]
Canonical SMILES C1=CC(=CN=C1)C#N[1]
InChI Key GZPHSAQLYPIAIN-UHFFFAOYSA-N[1]

Physical and Chemical Properties

This compound is a white to off-white crystalline solid or colorless liquid at room temperature, with a characteristic pyridine-like odor.[1][4][8][10] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Appearance White to almost white powder or lump; colorless liquid when melted.[4][8][10][4][8][10]
Melting Point 47 to 53 °C[3][11][3][11]
Boiling Point 201 to 207 °C at 760 mmHg[1][10][11][1][10][11]
Density ~1.16 g/cm³ at 25 °C[1][3][11][1][3][11]
Solubility in Water 135-140 g/L at 20 °C[11][12][13][11][12][13]
Solubility in Organic Solvents Soluble in ethanol, ether, benzene, acetone, chloroform, and hot petroleum ether.[1][3][8][10][13][1][3][8][10][13]
Vapor Pressure 0.29 mmHg at 25 °C[1][13][1][13]
Flash Point 87-88 °C[1][10][13][1][10][13]
pKa ~1.39 - 2.92[10][13][10][13]
LogP (Octanol/Water) 0.36[13][13]

Spectral Data

The structural features of this compound can be confirmed using standard spectroscopic techniques.

TechniqueData
¹H NMR The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the four protons on the pyridine ring. The proton at the C-2 position is generally the most deshielded due to its proximity to the ring nitrogen.
¹³C NMR The carbon NMR spectrum should display six signals: five for the sp²-hybridized carbons of the pyridine ring and one for the sp-hybridized carbon of the nitrile group (typically δ 115-120 ppm).
Infrared (IR) Spectroscopy The IR spectrum exhibits characteristic absorption bands. A sharp, strong peak is observed around 2200-2230 cm⁻¹ due to the C≡N nitrile stretching vibration.[14] Aromatic C-H stretching appears above 3000 cm⁻¹, and C=C/C=N ring stretching vibrations are found in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 104, corresponding to the molecular weight of the compound.[1]

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of its two functional groups: the nitrile and the pyridine ring. The nitrile group can undergo hydrolysis and reduction, while the pyridine nitrogen provides a site for alkylation.[3]

G main This compound amide Nicotinamide (B372718) main->amide Hydrolysis (H₂O, cat.) amine 3-(Aminomethyl)pyridine main->amine Reduction (e.g., H₂, cat.) acid Nicotinic Acid amide->acid Hydrolysis (H₂O, H⁺/OH⁻)

Figure 1: Key reaction pathways of this compound.

  • Hydrolysis of the Nitrile Group : This is one of the most significant reactions of this compound, providing a direct route to valuable derivatives.

    • Partial Hydrolysis : Catalytic hydration of the nitrile group yields nicotinamide (Vitamin B3). This transformation can be achieved using chemical catalysts (e.g., manganese dioxide) or, more efficiently and selectively, through biocatalysis with nitrile hydratase enzymes.[15][16][17]

    • Complete Hydrolysis : Under more vigorous acidic or basic conditions, the nitrile group can be fully hydrolyzed to a carboxylic acid, forming nicotinic acid (Niacin).[3]

  • Reduction of the Nitrile Group : The cyano group can be reduced to a primary amine (3-aminomethylpyridine) using various reducing agents, such as catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pd, or Pt) or chemical hydrides.[3] This product serves as a useful intermediate for further functionalization.

  • Pyridine Ring Reactivity : The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium (B92312) salts. This modification can alter the electronic properties and solubility of the molecule.

Applications in Drug Development

This compound is a cornerstone intermediate in the pharmaceutical industry.[5][6] Its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][14][18]

G cluster_APIs Active Pharmaceutical Ingredients (APIs) start This compound (Building Block) inter Synthetic Intermediates start->inter Chemical Synthesis api1 Vitamins (e.g., Niacinamide) inter->api1 api2 Anticancer Agents inter->api2 api3 Antihypertensive Drugs inter->api3 api4 Other APIs inter->api4

Figure 2: Role of this compound in drug discovery.

The most prominent application is its use as the direct precursor for the industrial synthesis of Nicotinamide (Niacinamide) .[5][6][8] Niacinamide is an essential human nutrient involved in numerous metabolic processes.[5] The compound is also a key starting material for producing other pyridine-containing drugs, including antihypertensives and novel anticancer agents.[6][14][19] Its structure is a common scaffold in kinase inhibitors and other targeted therapies.[19]

Experimental Protocols

Detailed methodologies for key transformations involving this compound are crucial for laboratory synthesis.

Synthesis of Nicotinamide via Catalytic Hydrolysis

This protocol describes a chemical method for the conversion of 3-cyanopyridine to nicotinamide.[15][20][21]

G start Start step1 Combine Reactants: - 3-Cyanopyridine - Ethanol (95%) - Water - MnO₂ Catalyst start->step1 step2 Heat Reaction Mixture (Stir at 80-90 °C for 6-10h) step1->step2 step3 Monitor Reaction (e.g., by HPLC/TLC) step2->step3 step3->step2 Incomplete step4 Product Workup: - Filter Catalyst - Evaporate Solvent step3->step4 Completion step5 Purification: Vacuum Dry Product step4->step5 end_node End: Nicotinamide Product step5->end_node

Figure 3: Experimental workflow for nicotinamide synthesis.

Reactants & Reagents:

  • This compound (1.0 mol)

  • Manganese Dioxide (MnO₂) catalyst (0.15-0.25 mol)

  • 95% Ethanol (4-5 times the mass of 3-cyanopyridine)

  • Water (1.0-1.3 mol)

Procedure:

  • To a suitable reaction vessel (e.g., a four-necked flask) equipped with a stirrer and condenser, add the 3-cyanopyridine, 95% ethanol, water, and manganese dioxide catalyst.[15][20]

  • Stir the mixture and heat it to a temperature of 80-90 °C.[15][20]

  • Maintain the reaction at this temperature for 6-10 hours, with continuous stirring.[15][21]

  • Monitor the reaction progress periodically using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

  • Upon completion, cool the reaction mixture and filter to remove the solid catalyst.

  • The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the solvent.[15]

  • The resulting solid residue is dried under vacuum at 60 °C for several hours to yield the final nicotinamide product.[15]

Biocatalytic Synthesis of Nicotinamide

An environmentally friendly alternative utilizes whole-cell biocatalysts containing the enzyme nitrile hydratase.[16][17]

Reactants & Reagents:

  • This compound

  • Phosphate (B84403) Buffer (e.g., 10 mM K₂HPO₄-KH₂PO₄, pH 8.0)

  • Resting cells of a suitable microorganism (e.g., Rhodococcus rhodochrous J1)

Procedure:

  • A reaction mixture is prepared containing this compound (substrate) and the resting microbial cells in a phosphate buffer.[16]

  • The mixture is incubated at a controlled temperature (e.g., 25 °C) with shaking.[16]

  • The reaction progress is monitored by measuring the concentration of 3-cyanopyridine and nicotinamide.[16]

  • High concentrations of substrate (up to 12 M) can be converted with high selectivity and yield, often resulting in the crystallization of the nicotinamide product directly from the reaction mixture.[16]

  • The product can be isolated by simple filtration of the reaction mixture, followed by recrystallization from a suitable solvent like methanol.[16]

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[13] It can cause serious eye damage.[13]

  • Handling : Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

  • Storage : Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10] Keep the container tightly closed to prevent exposure to moisture and air. Store separately from strong oxidizing agents and acids.[10]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[13]

References

3-Cyanopyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Key Building Block in Modern Chemistry

Abstract

3-Cyanopyridine (B1664610), also known as nicotinonitrile, is a versatile heterocyclic organic compound that serves as a critical intermediate in the synthesis of a wide array of valuable chemicals. With the CAS (Chemical Abstracts Service) registry number 100-54-9 and a molecular weight of 104.11 g/mol , this pyridine (B92270) derivative is distinguished by its reactive nitrile group, making it an indispensable precursor in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] This technical guide provides a comprehensive overview of 3-cyanopyridine, encompassing its physicochemical properties, synthesis methodologies, key applications in drug discovery and development, and detailed experimental protocols. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

3-Cyanopyridine is a white to off-white crystalline solid at room temperature.[2][4] It possesses a characteristic pyridine-like odor and is soluble in a variety of common organic solvents, including ethanol (B145695), acetone, and ether, while exhibiting slight solubility in water.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Cyanopyridine

PropertyValueReference
CAS Number 100-54-9[1][2][4][5]
Molecular Formula C6H4N2[2][4][5][6]
Molecular Weight 104.11 g/mol [2][3][4][5]
Appearance White to off-white crystalline powder or solid[2][4]
Melting Point 48 - 52 °C[4][5][7]
Boiling Point 201 - 227 °C (sublimable)[4][5][7]
Density Approximately 1.14 - 1.159 g/cm³[2][5]
Flash Point 84 - 88 °C[4][5]
Water Solubility 100 g/L at 20 °C[5]
log Pow (n-octanol/water) 0.36[5]
Vapor Pressure 0.395 hPa at 25 °C[5]

Synthesis of 3-Cyanopyridine and its Derivatives

The industrial synthesis of 3-cyanopyridine is most commonly achieved through the vapor-phase ammoxidation of 3-methylpyridine (B133936) (3-picoline). This process involves the reaction of 3-methylpyridine with ammonia (B1221849) and air at elevated temperatures in the presence of a catalyst, typically based on vanadium pentoxide.[3][8]

A laboratory-scale synthesis can be performed by the dehydration of nicotinamide (B372718) using a dehydrating agent like phosphorus pentoxide.[9]

cluster_synthesis Industrial Synthesis of 3-Cyanopyridine 3-Methylpyridine 3-Methylpyridine Reaction_Vessel Reaction_Vessel 3-Methylpyridine->Reaction_Vessel Ammonia Ammonia Ammonia->Reaction_Vessel Air Air Air->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel High_Temperature High_Temperature High_Temperature->Reaction_Vessel 3-Cyanopyridine_Product 3-Cyanopyridine_Product Reaction_Vessel->3-Cyanopyridine_Product Ammoxidation

Caption: Industrial synthesis of 3-cyanopyridine via ammoxidation.

The versatile reactivity of the nitrile group and the pyridine ring allows for the synthesis of a wide range of derivatives. These reactions include hydrolysis to nicotinic acid, reduction to 3-aminomethylpyridine, and various cycloaddition reactions.[2][8]

Applications in Drug Development

3-Cyanopyridine is a cornerstone intermediate in the pharmaceutical industry, primarily due to its presence in the nicotinamide (Vitamin B3) structure.[1][6] Beyond this vital role, its derivatives are integral to the development of a diverse array of therapeutic agents.

Precursor to Active Pharmaceutical Ingredients (APIs)

The compound serves as a starting material for numerous APIs, including antihypertensive drugs and novel anti-cancer agents.[1] Its structural motif is found in drugs targeting a variety of diseases.

Role in Signaling Pathway Inhibition

Recent research has highlighted the potential of 3-cyanopyridine derivatives as inhibitors of key signaling pathways implicated in cancer progression.

  • STAT3 Pathway Inhibition: Certain 2-amino-3-cyanopyridine (B104079) derivatives have been shown to inhibit the STAT3 signaling pathway.[10] This is achieved by blocking the phosphorylation of STAT3, which in turn downregulates the expression of downstream target proteins like Survivin and MCL-1 that are crucial for tumor cell survival and proliferation.[10]

IL-6 IL-6 STAT3 STAT3 IL-6->STAT3 induces p-STAT3 p-STAT3 STAT3->p-STAT3 phosphorylation Survivin_MCL1 Survivin & MCL-1 Expression p-STAT3->Survivin_MCL1 Cell_Proliferation_Migration Cell Proliferation & Migration Survivin_MCL1->Cell_Proliferation_Migration 3-Cyanopyridine_Derivative 3-Cyanopyridine_Derivative 3-Cyanopyridine_Derivative->p-STAT3 inhibits

Caption: Inhibition of the STAT3 signaling pathway by 3-cyanopyridine derivatives.

  • Pim-1 Kinase Inhibition: 3-Cyanopyridine-based compounds have also been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several cancers.[11][12] By targeting this kinase, these compounds can induce apoptosis in cancer cells.

  • Survivin Modulation: Novel 3-cyanopyridine derivatives have been developed as modulators of survivin, an inhibitor of apoptosis protein (IAP).[13] These compounds can lead to a reduction in survivin expression, thereby promoting apoptosis in cancer cells.[13]

Experimental Protocols

This section provides an overview of methodologies relevant to the synthesis and evaluation of 3-cyanopyridine and its derivatives.

General Synthesis of 2-Amino-3-cyanopyridine Derivatives

A common and efficient method for synthesizing 2-amino-3-cyanopyridine derivatives is a one-pot, four-component reaction.[14][15][16]

Procedure:

  • A mixture of an aromatic aldehyde (2 mmol), a methyl ketone (2 mmol), malononitrile (B47326) (2 mmol), and ammonium (B1175870) acetate (B1210297) (3 mmol) is placed in a dry flask.[14]

  • The reaction mixture is subjected to microwave irradiation for 7-9 minutes.[14][15]

  • After completion, the mixture is washed with a small amount of ethanol.

  • The crude product is then purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.[14]

cluster_workflow Experimental Workflow: One-Pot Synthesis Start Start Mix_Reagents Mix Aldehyde, Ketone, Malononitrile, Ammonium Acetate Start->Mix_Reagents Microwave_Irradiation Microwave Irradiation (7-9 min) Mix_Reagents->Microwave_Irradiation Wash Wash with Ethanol Microwave_Irradiation->Wash Recrystallize Recrystallize from 95% Ethanol Wash->Recrystallize Product Product Recrystallize->Product

Caption: Workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[17]

Procedure:

  • Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the 3-cyanopyridine derivatives for a specified period (e.g., 48-72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Safety and Handling

3-Cyanopyridine is harmful if swallowed and causes skin and respiratory tract irritation.[18][19][20] It can also cause serious eye damage.[20][21] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[18][19][22] Work should be conducted in a well-ventilated area or under a fume hood.[18][19]

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[18][22] Keep the container tightly closed.[18][19]

Conclusion

3-Cyanopyridine is a fundamentally important chemical intermediate with a broad spectrum of applications, particularly in the pharmaceutical industry. Its versatile reactivity and the significant biological activities of its derivatives make it a compound of high interest for ongoing research and development. This guide has provided a detailed overview of its properties, synthesis, applications, and handling, offering a solid foundation for professionals working with this key building block. The continued exploration of 3-cyanopyridine and its analogues holds great promise for the discovery of new therapeutic agents.

References

Solubility of Nicotinonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile, also known as 3-cyanopyridine, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of nicotinonitrile in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

For research and development purposes, it is recommended to experimentally determine the solubility of nicotinonitrile in the specific solvent systems and temperature ranges relevant to the intended application. The following table provides a template for recording such experimental data.

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/kg solvent)Molar Fraction (x)
Methanol
Ethanol
Acetone
Ethyl Acetate
Toluene
Heptane

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry and pharmaceutical sciences. Several methods can be employed, each with its own advantages and limitations. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the amount of solute in a known amount of solvent by weight.[3][4]

Detailed Methodology:

  • Sample Preparation: Add an excess amount of nicotinonitrile to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days, depending on the solvent and temperature. Regular sampling and analysis can confirm when equilibrium has been achieved (i.e., when the concentration of the solute in the solution remains constant over time).[3]

  • Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle. Carefully extract a known mass of the supernatant (the clear, saturated solution) using a pre-weighed, heated or insulated syringe to prevent precipitation upon cooling.

  • Solvent Evaporation: Transfer the weighed supernatant to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a fume hood. Ensure complete removal of the solvent.

  • Quantification: Weigh the container with the dried solute. The mass of the dissolved nicotinonitrile can be determined by subtracting the initial weight of the container.

  • Calculation: Calculate the solubility as the mass of dissolved nicotinonitrile per mass of the solvent used.

UV/Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and follows the Beer-Lambert law. It is a sensitive technique that requires smaller sample volumes compared to the gravimetric method.[5][6]

Detailed Methodology:

  • Calibration Curve: Prepare a series of standard solutions of nicotinonitrile in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution of nicotinonitrile in the solvent as described in the gravimetric method (steps 1 and 2).

  • Sample Analysis: After equilibration, filter the saturated solution to remove any undissolved solid. Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of nicotinonitrile in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.

Detailed Methodology:

  • Method Development: Develop an HPLC method capable of separating and quantifying nicotinonitrile. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration: Prepare a series of standard solutions of nicotinonitrile in the chosen solvent and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution of nicotinonitrile as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation and Analysis: After equilibration, filter the saturated solution through a suitable syringe filter. Dilute a known volume of the filtrate with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system.

  • Quantification: Determine the concentration of nicotinonitrile in the diluted sample from the calibration curve based on the peak area. Calculate the solubility in the original saturated solution, accounting for the dilution.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of nicotinonitrile solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_end Result start Start add_excess Add excess Nicotinonitrile to known mass of solvent start->add_excess seal_vessel Seal vessel add_excess->seal_vessel agitate Agitate at constant temperature seal_vessel->agitate monitor Monitor concentration until constant agitate->monitor settle Allow solid to settle monitor->settle extract Extract known mass of supernatant settle->extract gravimetric Gravimetric: Evaporate solvent & weigh residue extract->gravimetric spectroscopic Spectroscopic (UV/Vis): Dilute & measure absorbance extract->spectroscopic hplc HPLC: Dilute & inject extract->hplc calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate hplc->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of nicotinonitrile.

References

A Comprehensive Technical Guide to the Spectral Analysis of Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for pyridine-3-carbonitrile (also known as 3-cyanopyridine (B1664610) or nicotinonitrile), a key intermediate in pharmaceutical and chemical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Compound Overview

This compound is a heterocyclic aromatic compound featuring a pyridine (B92270) ring substituted with a nitrile group at the 3-position. Its precise characterization is crucial for its application in research and development.

  • Chemical Formula : C₆H₄N₂[1]

  • Molecular Weight : 104.11 g/mol [1][2]

  • CAS Number : 100-54-9[1][2]

  • Appearance : Off-white crystalline solid[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹³C and ¹H NMR Spectral Data for this compound

PositionPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm)Multiplicity
C2~152~8.9d
C3~110--
C4~140~8.0ddd
C5~125~7.6m
C6~155~8.8d

Note: Predictions are based on the known shifts for pyridine (C2: 150 ppm, C3: 124 ppm, C4: 136 ppm) and the expected electronic effects of a cyano substituent.[3] Solvent: CDCl₃.

Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for acquiring NMR spectra.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

  • Data Acquisition :

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 128 to achieve a good signal-to-noise ratio.[4][5]

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[6]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.[5]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature is the strong absorption from the nitrile group.

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3000MediumAromatic C-H stretching[7][8]
2240 - 2220StrongC≡N stretching (nitrile group)[8]
1600 - 1400Medium-StrongAromatic C=C and C=N ring stretching[7][8]
900 - 675StrongC-H out-of-plane bending[8]

Data sourced from the NIST Chemistry WebBook and typical functional group frequencies.[9]

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

As this compound is a solid, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique.[8]

  • Sample Preparation :

    • Gently grind 1-2 mg of the this compound sample in an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, IR-grade KBr powder.

    • Thoroughly mix and grind the two components together until a fine, homogeneous powder is obtained.[8]

  • Pellet Formation :

    • Transfer a portion of the mixture into the die of a hydraulic pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.[8]

  • Spectral Acquisition :

    • Obtain a background spectrum of the empty sample chamber to correct for atmospheric CO₂ and H₂O.[10][11]

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is recommended to improve the signal-to-noise ratio.[8]

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and can provide structural information through fragmentation analysis.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

Table 3: Major Ions in the EI Mass Spectrum of this compound

m/zRelative Intensity (%)Assignment
10499.99[M]⁺ (Molecular Ion)
7743.25[M - HCN]⁺
7614.72[C₆H₄]⁺
5114.33[C₄H₃]⁺
5026.48[C₄H₂]⁺

Data sourced from PubChem and the NIST Mass Spectrometry Data Center.[2]

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

The following outlines a general procedure for acquiring an EI mass spectrum using a gas chromatograph for sample introduction.

  • Sample Preparation : Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Instrument Setup and Calibration :

    • Tune the mass spectrometer according to the manufacturer's protocol to ensure good sensitivity, resolution, and peak shape.[12]

    • Calibrate the m/z scale using a known calibration compound (e.g., perfluorotributylamine, PFTBA).[12]

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph inlet. The GC will separate the sample from the solvent and introduce it into the mass spectrometer's ion source.

    • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.

    • A detector records the abundance of each ion, generating the mass spectrum.[13][14]

  • Data Analysis : The resulting spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Start cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms Mass Spec Analysis cluster_end Finish Sample Sample: this compound NMR_Prep Sample Prep (Dissolve in CDCl3) Sample->NMR_Prep IR_Prep Sample Prep (KBr Pellet) Sample->IR_Prep MS_Prep Sample Prep (Dilute in Solvent) Sample->MS_Prep NMR_Acq Data Acquisition (¹H & ¹³C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phase, Calibrate) NMR_Acq->NMR_Proc NMR_Int Interpretation (Assign Signals) NMR_Proc->NMR_Int Report Final Structural Confirmation NMR_Int->Report IR_Acq Data Acquisition (FT-IR Scan) IR_Prep->IR_Acq IR_Proc Data Processing (Background Correction) IR_Acq->IR_Proc IR_Int Interpretation (Identify Functional Groups) IR_Proc->IR_Int IR_Int->Report MS_Acq Data Acquisition (GC-MS with EI) MS_Prep->MS_Acq MS_Proc Data Processing (Generate Spectrum) MS_Acq->MS_Proc MS_Int Interpretation (ID Molecular Ion & Fragments) MS_Proc->MS_Int MS_Int->Report

Caption: Workflow for the spectral characterization of this compound.

References

The Electronic Structure of Pyridine-3-carbonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the electronic structure of pyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. Through a synthesis of experimental data and computational analysis, this document elucidates the molecular orbital framework, electron density distribution, and spectroscopic characteristics of the molecule. Key quantitative data, including geometric parameters and spectroscopic signatures, are systematically tabulated. Detailed experimental and computational protocols are provided to ensure reproducibility and facilitate further research. The guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the fundamental electronic properties of this important molecule.

Introduction

This compound, also known as nicotinonitrile, is a pivotal organic compound featuring a pyridine (B92270) ring substituted with a nitrile group at the 3-position. The interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing cyano group (-CN) establishes a unique electronic landscape that governs its reactivity, intermolecular interactions, and photophysical properties. A thorough understanding of this electronic structure is critical for its application in the rational design of novel pharmaceuticals, functional materials, and chemical probes. This guide integrates data from crystallographic, spectroscopic, and computational studies to present a holistic view of its electronic characteristics.

Molecular Geometry and Bonding

The geometry of this compound has been determined through experimental techniques such as X-ray crystallography and optimized using computational methods like Density Functional Theory (DFT). The molecule is planar, a consequence of the sp² hybridization of the carbon and nitrogen atoms in the pyridine ring. The nitrile group is linear and lies in the plane of the ring.

Table 1: Experimental Geometric Parameters of this compound

ParameterBond/AngleLength (Å) / Angle (°)
Bond Lengths C2-N11.340
C6-N11.340
C2-C31.390
C3-C41.390
C4-C51.400
C5-C61.390
C3-C71.450 (approx.)
C7-N81.140 (approx.)
Bond Angles C6-N1-C2116.7
N1-C2-C3124.0
C2-C3-C4118.1
C3-C4-C5118.6
C4-C5-C6118.6
N1-C6-C5124.0
C2-C3-C7120.9 (approx.)
C4-C3-C7121.0 (approx.)
C3-C7-N8179.0 (approx.)

Note: Data is derived from crystallographic information and typical values for related structures. Precise values can be obtained from CIF data (e.g., CCDC 172579)[1]. The atom numbering is provided in the molecular structure diagram below.

Caption: Atom numbering scheme for this compound.

Molecular Orbital Theory and Electronic Properties

The electronic behavior of this compound is best described through its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.[2]

The pyridine ring is an aromatic, π-deficient system due to the high electronegativity of the nitrogen atom. The addition of the cyano group, a strong π-acceptor and σ-withdrawing group, further lowers the energy of the molecular orbitals and modulates the electron distribution.

Table 2: Calculated Frontier Molecular Orbital Properties

PropertyDescriptionValue (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-8.0 to -8.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.7 to -3.0
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO5.0 to 5.8

Note: These values are representative and derived from DFT calculations (e.g., B3LYP/6-31G(d,p)) on similar structures. The exact values can vary with the computational method and basis set used.[2][3] A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.[2]

MO_Diagram cluster_pyridine Pyridine MOs cluster_CN CN Group MOs cluster_P3CN This compound MOs Py_LUMO LUMO (π*) Py_HOMO HOMO (π) P3CN_LUMO LUMO (π*) Py_LUMO->P3CN_LUMO P3CN_HOMO HOMO (π) Py_HOMO->P3CN_HOMO CN_LUMO LUMO (π*) CN_HOMO HOMO (σ, π) CN_LUMO->P3CN_LUMO CN_HOMO->P3CN_HOMO P3CN_HOMO->P3CN_LUMO  ΔE ≈ 5.0-5.8 eV E_axis Energy

Caption: Molecular orbital interaction diagram for this compound.

Spectroscopic Characterization

Spectroscopic techniques provide experimental insight into the electronic structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule. The strong absorption from the C≡N stretch is a characteristic feature.

Table 3: Key Infrared Absorption Frequencies

Wavenumber (cm⁻¹)Vibration ModeIntensity
3100-3000Aromatic C-H stretchMedium-Weak
2230-2220C≡N stretch (nitrile)Strong, Sharp
1600-1580C=C/C=N ring stretchMedium-Strong
1480-1420C=C/C=N ring stretchMedium-Strong
~700-900C-H out-of-plane bendStrong

Note: Data compiled from the NIST Chemistry WebBook and typical values for aromatic nitriles.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to probe the chemical environment of the hydrogen and carbon nuclei. The electron-withdrawing nature of the nitrogen atom and the nitrile group results in deshielding of the ring protons and carbons, shifting their signals downfield.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts

NucleusPosition (see diagram)Chemical Shift (δ, ppm)Multiplicity
¹H NMR H2~9.22d
(in DMSO-d₆)H6~9.03d
H4~8.47ddd
H5~7.81dd
¹³C NMR C2~153-
(predicted)C6~150-
C4~136-
C5~124-
C3~110-
C7 (CN)~117-

¹H NMR data from ChemicalBook for a sample in DMSO-d₆.[5] ¹³C NMR data are predicted values based on typical shifts for substituted pyridines and may vary with solvent.[6][7]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorptions corresponding to π → π* and n → π* electronic transitions.

Table 5: UV-Vis Absorption Maxima (λmax)

Solventλmax 1 (nm)λmax 2 (nm)Transition Type
Cyclohexane~265~279 (shoulder)π → π
Ethanol~263~278 (shoulder)π → π

Note: Data compiled from various spectroscopic databases. The position of λmax can show slight solvatochromic shifts.[8][9]

Experimental and Computational Protocols

Experimental Protocols

5.1.1 FTIR Spectroscopy (Solid Sample - KBr Pellet Method)

  • Sample Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven at ~105 °C for at least 1 hour and cool in a desiccator.[10]

  • Grind approximately 1-2 mg of the this compound sample with ~100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

  • Transfer the mixture to a pellet die.

  • Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[11]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record a background spectrum using a blank KBr pellet or an empty sample compartment.

  • Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

5.1.2 ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[12]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Data Acquisition: Insert the NMR tube into the spectrometer's probe.[13]

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • Set acquisition parameters, including the number of scans, pulse width, and relaxation delay.

  • Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase the spectrum and reference the chemical shifts to the TMS signal (0.00 ppm).

5.1.3 UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol, cyclohexane, acetonitrile).[14]

  • Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

  • Data Acquisition: Fill a clean quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.[15]

  • Replace the blank cuvette with a cuvette containing the sample solution.

  • Scan the absorbance of the sample across the desired UV-Vis range (e.g., 200-400 nm).

  • The resulting spectrum plots absorbance versus wavelength, from which the λmax values are determined.

Computational Protocol (DFT)
  • Structure Optimization: The molecular geometry of this compound is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) or higher).[16][17] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[18]

  • Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies, molecular electrostatic potential, and charge distribution.[19]

  • Excited State Calculation (for UV-Vis): Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transition energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.[8]

workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_data Data Analysis & Interpretation exp_sample This compound Sample ftir FTIR Spectroscopy exp_sample->ftir nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->nmr uvvis UV-Vis Spectroscopy exp_sample->uvvis vib_data Vibrational Modes (IR) ftir->vib_data nmr_data Chemical Shifts (NMR) nmr->nmr_data uv_data Electronic Transitions (UV-Vis) uvvis->uv_data dft DFT Calculation (e.g., B3LYP/6-311G(d,p)) geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft TD-DFT for UV-Vis geom_opt->tddft geom_data Geometric Parameters geom_opt->geom_data elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop mo_data Molecular Orbitals (HOMO/LUMO) elec_prop->mo_data tddft->uv_data report Comprehensive Electronic Structure Profile geom_data->report vib_data->report nmr_data->report uv_data->report mo_data->report relationships cluster_effects Electronic Effects cluster_structure Electronic Structure cluster_properties Observable Properties structure This compound Structure pyridine Electron-Deficient Pyridine Ring structure->pyridine nitrile Electron-Withdrawing Nitrile Group (-CN) structure->nitrile pi_system Modulated π-System pyridine->pi_system nitrile->pi_system mo_energies Lowered MO Energies (HOMO & LUMO) pi_system->mo_energies charge_dist Altered Charge Distribution (δ+ on ring carbons) pi_system->charge_dist reactivity Reactivity Profile (Susceptible to nucleophilic attack) mo_energies->reactivity spectroscopy Spectroscopic Signatures (Downfield NMR shifts, high C≡N IR freq.) mo_energies->spectroscopy charge_dist->reactivity intermolecular Intermolecular Interactions (Dipole-dipole, H-bonding potential) charge_dist->intermolecular

References

The Historical Journey of Nicotinonitrile: From Discovery to Industrial Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile, also known as 3-cyanopyridine, is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceuticals, vitamins, and agrochemicals. Its deceptively simple structure, a pyridine (B92270) ring substituted with a nitrile group at the 3-position, belies a rich history of chemical discovery and process optimization. This technical guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of nicotinonitrile, presenting key quantitative data, detailed experimental protocols for seminal methods, and visualizations of synthetic pathways to illuminate the logical progression of its production.

Historical Discovery

The first synthesis of nicotinonitrile was reported by German chemist Wilhelm Engler in 1891. This pioneering work emerged from the broader exploration of pyridine chemistry that characterized the late 19th century, a period of intense investigation into the structure and reactivity of heterocyclic compounds. Engler's initial synthesis laid the groundwork for subsequent, more efficient methods of producing this valuable compound.

Key Historical Synthesis Methods

The early 20th century saw the development of several distinct routes to nicotinonitrile, starting from various pyridine derivatives. These methods, while historically significant, have largely been superseded by more efficient industrial processes. The following sections detail the key historical syntheses, providing both quantitative data for comparison and the original experimental protocols.

Summary of Historical Synthesis Data
Starting MaterialReagentsReaction ConditionsYield (%)Reference
Nicotinamide (B372718)Phosphorus pentoxide (P₂O₅)15-20 mm Hg, strong heating83-84Organic Syntheses, Coll. Vol. 4, p.702 (1963); Vol. 33, p.52 (1953)
Sodium 3-pyridinesulfonate (B15499124)Sodium cyanide (NaCN)Fusion at high temperature~65-75McElvain, S. M.; Goese, M. A. J. Am. Chem. Soc.1943 , 65 (11), 2233-2236
3-Bromopyridine (B30812)Cuprous cyanide (CuCN)Reflux in pyridine~60-70McElvain, S. M.; Goese, M. A. J. Am. Chem. Soc.1941 , 63 (8), 2283-2287
Experimental Protocols for Historical Syntheses

1. Synthesis from Nicotinamide via Dehydration

This method, detailed in Organic Syntheses, remains a classic example of nitrile formation via the dehydration of an amide.

  • Experimental Protocol:

    • In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

    • Stopper the flask and shake to thoroughly mix the powders.

    • Connect the flask via a wide-bore tube to a long air condenser arranged for distillation. Use a Claisen flask immersed in an ice-salt bath as the receiver.

    • Reduce the pressure to 15–20 mm Hg.

    • Heat the mixture with a large, free flame, moving it to melt the material as rapidly as possible.

    • Heat the mixture vigorously for 15–20 minutes until no more product distills over.

    • Allow the apparatus to cool, then rinse the condenser and connecting tube with ether, adding the rinsings to the distillate.

    • Distill the ether on a steam bath, and then distill the remaining product at atmospheric pressure using an air condenser. The nicotinonitrile product is collected at 205–208 °C.[1]

2. Synthesis from Sodium 3-Pyridinesulfonate via Cyanide Fusion

This method involves a nucleophilic aromatic substitution on a sulfonate salt.

  • Experimental Protocol (Reconstructed from McElvain & Goese, 1943):

    • Thoroughly dry sodium 3-pyridinesulfonate and finely powder it.

    • Mix the dried sodium 3-pyridinesulfonate with an excess of finely powdered sodium cyanide in a flask suitable for high-temperature fusion.

    • Heat the mixture in a sand bath or with a direct flame until it fuses and the reaction initiates.

    • Maintain the molten state for a specified period to ensure complete reaction.

    • Cool the reaction mixture and dissolve the solid mass in water.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ether).

    • Dry the organic extracts over an anhydrous drying agent.

    • Remove the solvent by distillation, and purify the resulting nicotinonitrile by vacuum distillation.

3. Synthesis from 3-Bromopyridine via Rosenmund-von Braun Reaction

This synthesis utilizes a copper-catalyzed cyanation of an aryl halide.

  • Experimental Protocol (Reconstructed from McElvain & Goese, 1941):

    • In a round-bottomed flask equipped with a reflux condenser, combine 3-bromopyridine and a slight excess of cuprous cyanide in pyridine as the solvent.

    • Reflux the mixture for several hours to drive the reaction to completion.

    • After cooling, pour the reaction mixture into an aqueous solution of ammonia (B1221849) or sodium cyanide to dissolve the copper salts.

    • Extract the aqueous mixture with an organic solvent such as ether or chloroform.

    • Wash the combined organic extracts with water and then dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent by distillation.

    • Purify the crude nicotinonitrile by vacuum distillation.

Modern Industrial Synthesis: Ammoxidation of 3-Methylpyridine (B133936)

The contemporary industrial production of nicotinonitrile is dominated by the vapor-phase ammoxidation of 3-methylpyridine (β-picoline). This process is highly efficient and atom-economical, producing water as the only significant byproduct.

Summary of Ammoxidation Catalyst Performance
Catalyst SystemTemperature (°C)Conversion (%)Yield (%)Reference
V₂O₅-89.383.5Lonza patent data
MoO₃ on Silica Gel3809995General patent literature
MoO₃-V₂O₅-9682Yuki Gousei process data
V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC--85Nippon Shokubai patent data
General Protocol for Ammoxidation
  • Experimental Protocol:

    • A gaseous feed of 3-methylpyridine, ammonia, and air is prepared.

    • This gaseous mixture is passed through a fluidized bed or multi-tube reactor containing a heterogeneous catalyst (typically a mixed metal oxide).

    • The reaction is carried out at elevated temperatures (typically 350-450 °C).

    • The effluent gas stream, containing nicotinonitrile, unreacted starting materials, and byproducts, is cooled.

    • Nicotinonitrile is separated and purified from the product stream, often through crystallization or distillation.

Visualizations of Synthesis Pathways

Historical Development of Nicotinonitrile Synthesis

Historical_Development Discovery Discovery (Engler, 1891) PyridineDerivatives Pyridine Derivatives Discovery->PyridineDerivatives Early Explorations Nicotinamide Nicotinamide PyridineDerivatives->Nicotinamide Sulfonate 3-Pyridinesulfonic Acid PyridineDerivatives->Sulfonate Bromopyridine 3-Bromopyridine PyridineDerivatives->Bromopyridine Methylpyridine 3-Methylpyridine (β-Picoline) PyridineDerivatives->Methylpyridine Ammoxidation Industrial Ammoxidation (Modern Era) Methylpyridine->Ammoxidation Dominant Route

Caption: Evolution of synthetic routes to nicotinonitrile.

The Ammoxidation Process Workflow

Ammoxidation_Workflow Reactants Gaseous Feed: 3-Methylpyridine Ammonia (NH₃) Air (O₂) Reactor Fluidized Bed Reactor (350-450°C) Reactants->Reactor Effluent Gaseous Effluent: Nicotinonitrile Water (H₂O) Unreacted Gases Reactor->Effluent Catalyst Catalyst (e.g., V₂O₅-based) Catalyst->Reactor in presence of Separation Separation & Purification Effluent->Separation Product Nicotinonitrile Product Separation->Product

Caption: Generalized workflow for industrial ammoxidation.

Comparison of Historical Synthesis Logic

Synthesis_Logic cluster_amide Dehydration Route cluster_sulfonate Fusion Route cluster_bromo Substitution Route Pyridine Pyridine Ring Nicotinamide Nicotinamide -CONH₂ Pyridine->Nicotinamide:f0 Sulfonate 3-Pyridinesulfonate -SO₃Na Pyridine->Sulfonate:f0 Bromopyridine 3-Bromopyridine -Br Pyridine->Bromopyridine:f0 Dehydration Dehydration (P₂O₅) Nicotinamide:f0->Dehydration Nicotinonitrile1 Nicotinonitrile -CN Dehydration->Nicotinonitrile1:f0 Fusion Cyanide Fusion (NaCN) Sulfonate:f0->Fusion Nicotinonitrile2 Nicotinonitrile -CN Fusion->Nicotinonitrile2:f0 Substitution Nucleophilic Substitution (CuCN) Bromopyridine:f0->Substitution Nicotinonitrile3 Nicotinonitrile -CN Substitution->Nicotinonitrile3:f0

Caption: Functional group transformations in historical syntheses.

Conclusion

The synthesis of nicotinonitrile has evolved considerably since its initial discovery. Early methods, though groundbreaking for their time, were often characterized by harsh reaction conditions and moderate yields. The development of the vapor-phase ammoxidation of 3-methylpyridine marked a significant leap forward, enabling the large-scale, efficient, and economical production of this vital chemical intermediate. This progression from laboratory-scale curiosities to a cornerstone of industrial organic synthesis highlights the relentless drive for innovation in chemical manufacturing, a journey that continues to shape the landscape of the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Physical Appearance and Stability of Pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of pyridine-3-carbonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document details the compound's appearance, and stability, and provides standardized experimental protocols for their determination. Furthermore, key synthetic and metabolic pathways are visualized to offer a complete profile of this important molecule.

Physical and Chemical Properties

This compound, also known as 3-cyanopyridine (B1664610) or nicotinonitrile, is a white to pale yellow crystalline solid at room temperature.[1] It possesses a characteristic pyridine-like odor.[1] The presence of the nitrile group and the nitrogen atom in the pyridine (B92270) ring significantly influences its physical and chemical characteristics.

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

Property Value References
Molecular FormulaC₆H₄N₂[1][2][3][4][5][6][7]
Molecular Weight104.11 g/mol [1][2][3][5]
Melting Point48-52 °C[3][4][8][9]
Boiling Point201-207 °C[1][2][3][4][8][9]
Density1.1165 - 1.159 g/cm³[1][4][5][10]
Flash Point84 - 88 °C[1][3][11]
Water Solubility140 g/L (at 20 °C)[4][9][12]
pKa~1.45 - 2.92[1][4][9]
Solvent Solubility References
Water140 g/L (20 °C)[4][9][12]
EthanolSoluble[1][2][4][10]
EtherSoluble[2][4]
BenzeneSoluble[2][4]
AcetoneSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[10]
MethanolSoluble[10]
Hot Petroleum EtherSoluble[2]

Stability and Storage

This compound is a stable compound under normal laboratory conditions.[12] However, it is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[4][9] Exposure to moisture and air should be minimized to prevent degradation.[1]

For long-term storage, it is recommended to keep this compound in a tightly sealed, chemical-resistant container in a cool, dry, and well-ventilated area, away from heat sources and open flames.[1] An inert atmosphere is also recommended for storage.[4][9]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the oil bath of the Thiele tube.

  • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of melting).

  • The recorded temperature range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Micro-scale Capillary Method)

Objective: To determine the boiling point of a small quantity of a liquid organic compound. Since this compound is a solid at room temperature, it must first be melted.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the tubes

Procedure:

  • Place a small amount of this compound in the small test tube and gently heat until it melts.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the molten sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly in a heating bath (e.g., oil bath). The heat should be applied gradually.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Apparatus:

  • Test tubes

  • Graduated cylinders or pipettes

  • Spatula

  • Vortex mixer or stirring rods

Procedure:

  • Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a test tube.

  • Add a small volume of the solvent to be tested (e.g., 1 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring with a rod for a set period (e.g., 1 minute).

  • Visually inspect the solution to determine if the solid has dissolved completely.

  • If the solid has dissolved, the compound is soluble under these conditions.

  • If the solid has not dissolved, continue adding the solvent in small increments (e.g., 1 mL at a time) and agitating until the solid dissolves or a maximum volume is reached.

  • Record the amount of solvent required to dissolve the solute to quantify the solubility. The solubility can be expressed in terms of g/L or mg/mL.

  • Repeat the procedure for each solvent to be tested.

Visualizations

Synthesis of this compound

The following diagram illustrates a common laboratory synthesis of this compound from nicotinamide.

Synthesis_of_Pyridine_3_carbonitrile Nicotinamide Nicotinamide Pyridine_3_carbonitrile This compound Nicotinamide->Pyridine_3_carbonitrile Dehydration P2O5 Phosphorus Pentoxide (P₂O₅) P2O5->Pyridine_3_carbonitrile H3PO4 Metaphosphoric Acid (HPO₃)n Pyridine_3_carbonitrile->H3PO4

Caption: Synthesis of this compound via dehydration of nicotinamide.

Microbial Degradation Pathway of Pyridine

While specific pathways for this compound are subjects of ongoing research, the degradation of the parent compound, pyridine, by microorganisms such as Arthrobacter sp. provides a model for the environmental fate of such heterocyclic compounds.[13][14]

Microbial_Degradation_of_Pyridine Pyridine Pyridine Intermediate1 (Z)-N-(4-oxobut-1-enyl)formamide Pyridine->Intermediate1 pyrA, pyrE (Monooxygenase) Intermediate2 Formamide + Succinate semialdehyde Intermediate1->Intermediate2 pyrB (Dehydrogenase) SuccinicAcid Succinic Acid Intermediate2->SuccinicAcid pyrC, pyrD (Amidohydrolase, Dehydrogenase) TCA_Cycle TCA Cycle SuccinicAcid->TCA_Cycle

Caption: Proposed microbial degradation pathway of pyridine by Arthrobacter sp.

Conclusion

This technical guide has provided a detailed summary of the physical appearance and stability of this compound, supported by tabulated data and standardized experimental protocols. The inclusion of synthetic and metabolic pathway diagrams offers a broader context for the compound's lifecycle. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding and safer handling of this versatile chemical intermediate.

References

The Cyanopyridine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyanopyridine scaffold, a heterocyclic aromatic ring composed of a pyridine (B92270) core with a nitrile substituent, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile chemical handles have made it a privileged structure in the design of novel therapeutics targeting a wide array of biological pathways. This technical guide provides an in-depth analysis of the biological significance of the cyanopyridine scaffold, focusing on its role in the development of potent and selective inhibitors for key drug targets. We present a comprehensive overview of its diverse pharmacological activities, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Diverse Pharmacological Profile of Cyanopyridine Derivatives

The inherent chemical characteristics of the cyanopyridine moiety, including its ability to act as a hydrogen bond acceptor and its role in forming crucial interactions within enzyme active sites, contribute to its broad spectrum of biological activities.[1][2] Extensive research has demonstrated the efficacy of cyanopyridine-based compounds in various therapeutic areas, including oncology, infectious diseases, and neurology. These compounds have shown significant potential as anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's agents.[1][3] Furthermore, the cyanopyridine scaffold has proven to be a valuable template for the development of potent enzyme inhibitors, a critical aspect of modern drug design.[1]

Cyanopyridine-Based Enzyme Inhibitors: A Quantitative Overview

The true potential of the cyanopyridine scaffold is exemplified by its successful incorporation into a multitude of enzyme inhibitors. The following tables summarize the quantitative data for several classes of these inhibitors, highlighting their potency against various targets.

Kinase Inhibitors

Cyanopyridine derivatives have been extensively explored as inhibitors of various kinases, which are pivotal regulators of cellular signaling pathways often dysregulated in cancer.

Table 1: Anticancer Activity of Cyanopyridine-Based Kinase Inhibitors

Compound ClassTarget KinaseCancer Cell LineIC50 (µM)Reference
3-Cyanopyridine (B1664610)PIM-1MCF-71.69 - 7.72[4]
3-CyanopyridinonePIM-1HepG-26.95 - 8.02[5]
3-CyanopyridinonePIM-1HCT-1167.15 - 8.35[5]
3-CyanopyridinonePIM-1MCF-78.50[5]
3-CyanopyridinonePIM-1PC-314.08[5]
3-CyanopyridinePIM-1PC-30.13 - 0.326[6]
2-Oxo-1,2-dihydropyridine-3-carbonitrileVEGFR-2 / HER-2MCF-71.39 - 1.77[7]
2-Oxo-1,2-dihydrothis compoundVEGFR-2 / HER-2HepG22.71[7]
3-Cyanopyridine-N-acylhydrazoneTubulinA-27801.14 - 1.76[8]
3-Cyanopyridine-N-acylhydrazoneTubulinMCF-71.14 - 3.38[8]
3-CyanopyridoneNot SpecifiedA5490.83 - 1.38[9]

Table 2: In Vitro Kinase Inhibitory Activity of Cyanopyridine Derivatives

Compound ClassTarget KinaseIC50 / KiReference
3-CyanopyridinePIM-1IC50: 0.281 - 0.58 µM[4]
3-CyanopyridinonePIM-1IC50: 0.46 - 2.31 µM[5]
3-CyanopyridinePIM-1IC50: 50 nM[10]
2-Oxo-1,2-dihydrothis compoundVEGFR-2IC50: 0.124 - 0.217 µM[7]
2-Oxo-1,2-dihydrothis compoundHER-2IC50: 0.077 - 0.168 µM[7]
Carbonic Anhydrase Inhibitors

Carbonic anhydrases are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

Table 3: Inhibitory Activity of 2-Amino-3-cyanopyridine Derivatives against Carbonic Anhydrase Isoforms

CompoundTarget IsoformKi (µM)
7bhCA II2.56
7dhCA I2.84
Range of derivativeshCA I2.84 - 112.44
Range of derivativeshCA II2.56 - 31.17

Key Signaling Pathways Targeted by Cyanopyridine Derivatives

The therapeutic effects of cyanopyridine-based inhibitors are a direct consequence of their modulation of critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways targeted by these compounds.

PIM1_Signaling_Pathway Cytokines Cytokines/ Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 Transcription Substrates Downstream Substrates (e.g., BAD, p27) PIM1->Substrates Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Cyanopyridine Cyanopyridine Inhibitors Cyanopyridine->PIM1

Caption: PIM-1 Kinase Signaling Pathway and its Inhibition.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF RAF PKC->RAF Angiogenesis Angiogenesis, Permeability, Survival Akt->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Cyanopyridine Cyanopyridine Inhibitors Cyanopyridine->VEGFR2

Caption: VEGFR-2 Signaling Pathway in Angiogenesis.

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF) HER1 HER1/EGFR Ligand->HER1 Dimer HER1/HER2 Heterodimer HER1->Dimer HER2 HER2 HER2->Dimer PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Cyanopyridine Cyanopyridine Inhibitors Cyanopyridine->HER2

Caption: HER-2 Signaling Pathway in Breast Cancer.

IDO1_Signaling_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 TCell T-Cell Tryptophan->TCell Required for proliferation Kynurenine (B1673888) Kynurenine IDO1->Kynurenine TCell_depletion Tryptophan Depletion Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation ImmuneSuppression Immune Suppression Treg->ImmuneSuppression Cyanopyridine Cyanopyridine Inhibitors Cyanopyridine->IDO1 TCell_depletion->TCell Inhibits Proliferation

Caption: IDO1 Pathway in Cancer Immune Evasion.

Experimental Protocols for Key Assays

The validation of cyanopyridine derivatives as potent biological agents relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of cyanopyridine compounds against various kinases such as PIM-1, VEGFR-2, and HER-2. Specific substrates and buffer conditions may need to be optimized for each kinase.

Materials:

  • Recombinant human kinase (e.g., PIM-1, VEGFR-2, HER-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test cyanopyridine compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white assay plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and the kinase-specific substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effects of cyanopyridine compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test cyanopyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity, typically by monitoring the hydrolysis of a substrate.

Materials:

  • Purified human carbonic anhydrase isoenzymes (hCA I and hCA II)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)

  • Substrate: 4-nitrophenyl acetate (B1210297) (NPA)

  • Test cyanopyridine compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the carbonic anhydrase enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the NPA substrate.

  • Data Acquisition: Immediately measure the increase in absorbance at 400 nm over time (kinetic read) at a constant temperature (e.g., 25°C). The absorbance increase is due to the formation of 4-nitrophenolate.

  • Data Analysis: Determine the initial reaction rates (slopes) from the linear portion of the kinetic curves. Calculate the percentage of inhibition for each compound concentration. Determine the Ki value using the Cheng-Prusoff equation or by non-linear regression analysis of the dose-response data.[11]

IDO1 Inhibition Assay

This assay determines the ability of cyanopyridine compounds to inhibit the enzymatic activity of indoleamine 2,3-dioxygenase 1 (IDO1).

Materials:

  • Recombinant human IDO1 enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Test cyanopyridine compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Enzyme Reaction: In a 96-well plate, combine the assay buffer, IDO1 enzyme, and cofactors (methylene blue, ascorbic acid, catalase). Add the test compound at various concentrations.

  • Reaction Initiation: Start the reaction by adding L-tryptophan.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).

  • Reaction Termination: Stop the reaction by adding TCA. This also serves to hydrolyze the N-formylkynurenine product to kynurenine.

  • Color Development: Add Ehrlich's reagent to each well. This reagent reacts with the kynurenine to produce a yellow-colored complex.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the amount of kynurenine produced in each well and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.

Conclusion

The cyanopyridine scaffold has unequivocally established itself as a privileged motif in drug discovery, offering a versatile platform for the design of potent and selective modulators of various biological targets. The extensive body of research highlighted in this guide underscores the immense therapeutic potential of cyanopyridine derivatives, particularly in the realm of oncology. The quantitative data, detailed experimental protocols, and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to the continued exploration and development of novel cyanopyridine-based therapeutics. The continued investigation of this remarkable scaffold promises to yield the next generation of innovative medicines to address unmet medical needs.

References

Methodological & Application

One-Pot Synthesis of Pyridine-3-Carbonitrile Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the one-pot synthesis of pyridine-3-carbonitrile derivatives, a class of heterocyclic compounds with significant pharmacological interest. It includes a summary of various synthetic strategies, detailed experimental protocols for key reactions, and a compilation of their biological activities. The information is presented to facilitate the efficient synthesis and exploration of these compounds for potential therapeutic applications.

Introduction

This compound derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitubercular properties. The development of efficient and atom-economical synthetic methods is crucial for the exploration of this chemical space. One-pot multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of these complex molecules from simple and readily available starting materials, offering advantages such as reduced reaction times, lower costs, and environmental friendliness.

Synthetic Methodologies

The one-pot synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Hantzsch-type Pyridine (B92270) Synthesis and its Modifications: This classic method involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or an ammonium (B1175870) salt. Modifications of this reaction, such as using malononitrile (B47326) as the active methylene (B1212753) component, directly lead to the formation of this compound derivatives.

  • Synthesis from Chalcones: Chalcones, which are α,β-unsaturated ketones, serve as excellent precursors for the synthesis of pyridine-3-carbonitriles. In a one-pot reaction, chalcones are reacted with malononitrile in the presence of a base and a nitrogen source, such as ammonium acetate (B1210297), to yield the desired pyridine derivatives.

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of these syntheses. A variety of catalysts, including ionic liquids, solid supports like magnesium oxide, and nanocatalysts, have been employed to improve yields and facilitate greener reaction conditions.

Experimental Protocols

General One-Pot Synthesis of 2-Amino-4,6-diaryl-pyridine-3-carbonitrile Derivatives from Aldehydes and Ketones

This protocol describes a general and widely used four-component reaction for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives.

Experimental Workflow:

G A Combine Aldehyde, Ketone, Malononitrile, & Ammonium Acetate B Add Solvent (e.g., Ethanol (B145695), Acetonitrile) A->B C Add Catalyst (e.g., [Bmim][BF4], MgO) B->C D Heat & Stir (Reflux or specified temp.) C->D E Monitor Reaction (TLC) D->E F Work-up: Cool, Filter, Wash E->F G Purify (Recrystallization) F->G H Characterize (NMR, IR, MS) G->H

Caption: General workflow for the one-pot synthesis of this compound derivatives.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Aryl methyl ketone (e.g., acetophenone) (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (8.0 mmol)

  • Catalyst (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]), MgO, or as specified)

  • Solvent (e.g., Ethanol, DMF, or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), aryl methyl ketone (1.0 mmol), malononitrile (1.0 mmol), and a significant excess of ammonium acetate (e.g., 8.0 mmol).

  • Add the catalyst and solvent if required. Some reactions proceed efficiently under solvent-free conditions.

  • Heat the reaction mixture with stirring. Reaction temperatures can range from 60°C to reflux, depending on the specific substrates and catalyst used.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and byproducts.

  • If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Collect the solid product by filtration and dry it.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure 2-amino-4,6-diaryl-pyridine-3-carbonitrile derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

One-Pot Synthesis of this compound Derivatives from Chalcones

This protocol outlines the synthesis of this compound derivatives starting from pre-synthesized or in-situ generated chalcones.

Reaction Scheme:

G Chalcone (B49325) Chalcone Pyridine This compound Chalcone->Pyridine Malononitrile Malononitrile Malononitrile->Pyridine NH4OAc NH4OAc NH4OAc->Pyridine Reflux in Ethanol

Caption: Synthesis of pyridine-3-carbonitriles from chalcones.

Materials:

  • Chalcone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (10.0 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (20 mL).

  • Add ammonium acetate (10.0 mmol) to the mixture.

  • Reflux the reaction mixture with stirring for the time indicated by TLC monitoring (typically 3-6 hours).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure this compound derivative.

  • Characterize the product by spectroscopic methods.

Data Presentation

Synthesis of 2-Amino-4,6-diaryl-pyridine-3-carbonitrile Derivatives

The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-4,6-diaryl-pyridine-3-carbonitrile derivatives via a one-pot, four-component reaction.

EntryArAr'CatalystSolventTemp (°C)Time (h)Yield (%)
1C₆H₅C₆H₅[Bmim][BF₄]None604-5.592
24-MeO-C₆H₄C₆H₅[Bmim][BF₄]None604-5.594
34-Cl-C₆H₄C₆H₅[Bmim][BF₄]None604-5.590
4C₆H₅4-Me-C₆H₄MgODMFHeat-85
54-MeO-C₆H₄4-Me-C₆H₄MgODMFHeat-88
64-NO₂-C₆H₄C₆H₅MgODMFHeat-82
Pharmacological Activity of this compound Derivatives

This table presents a selection of this compound derivatives and their reported biological activities.

CompoundBiological ActivityTarget/AssayIC₅₀ / MIC (µM)
Anti-inflammatory
Pyridine Derivative AAnti-inflammatoryCOX-2 Inhibition0.07
Pyridine Derivative BAnti-inflammatory15-LOX Inhibition-
Antimicrobial
Coumarinyl-pyridine 1AntibacterialE. coli12.5 µg/mL
Coumarinyl-pyridine 2AntibacterialE. coli25 µg/mL
Fluorinated Pyridine 1AntitubercularM. tuberculosis8
Fluorinated Pyridine 2AntitubercularM. tuberculosis16-18

Signaling Pathways

Anti-inflammatory Action of this compound Derivatives

Many this compound derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade, namely cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). Inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

G cluster_0 Cell Membrane cluster_1 Inflammatory Pathways Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX15 15-LOX Arachidonic_Acid->LOX15 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Leukotrienes Leukotrienes LOX15->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Pro-inflammatory effects Leukotrienes->Inflammation Pro-inflammatory effects Pyridine This compound Derivatives Pyridine->COX2 Pyridine->LOX15

Caption: Inhibition of COX-2 and 15-LOX pathways by this compound derivatives.

Conclusion

The one-pot synthesis of this compound derivatives represents a highly efficient and versatile strategy for accessing a wide array of pharmacologically relevant compounds. The methodologies presented herein, coupled with the summarized biological data, provide a valuable resource for researchers in the fields of organic synthesis and drug discovery. Further exploration of this privileged scaffold is warranted to develop novel therapeutic agents with improved efficacy and safety profiles.

Application Notes and Protocols for the Multicomponent Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted pyridines via multicomponent reactions (MCRs). Pyridine (B92270) scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2] MCRs offer an efficient and atom-economical approach to construct these complex heterocyclic structures in a single step from simple, readily available starting materials.[3][4] This document outlines three prominent MCRs for pyridine synthesis: the Hantzsch Pyridine Synthesis, the Guareschi-Thorpe Pyridine Synthesis, and the Bohlmann-Rahtz Pyridine Synthesis, including both classical and modern variations.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881 by Arthur Rudolf Hantzsch, is a classic multicomponent reaction for the synthesis of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[5] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[5][6] The initial product, a 1,4-dihydropyridine (B1200194) (1,4-DHP), can be aromatized to the pyridine, often in the same pot.[5] These 1,4-DHP compounds are also an important class of calcium channel blockers.[5]

Classical Hantzsch Protocol

The traditional Hantzsch method often requires harsh reaction conditions, long reaction times, and can result in low yields.[3]

Experimental Protocol: Classical Hantzsch Synthesis [6]

  • Materials:

    • Aldehyde (1 equivalent)

    • β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

    • Ammonium acetate (1.2 equivalents)

    • Solvent (e.g., ethanol (B145695) or glacial acetic acid)

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in the chosen solvent.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

    • If the product does not precipitate, pour the mixture into water and extract with an organic solvent.

    • The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine in a separate step using an oxidizing agent like ferric chloride, manganese dioxide, or potassium permanganate.[5]

Modern and Green Modifications

Recent advancements have focused on developing more environmentally friendly and efficient Hantzsch synthesis protocols. These include the use of green solvents like water, microwave irradiation, and catalysts to improve reaction rates and yields.[3][5][7] Some modern procedures achieve direct aromatization in a one-pot synthesis.[5]

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis in Water [3][7]

  • Materials:

  • Procedure:

    • In a sealed microwave reaction vessel, combine the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate in water.

    • Seal the vessel and place it in a microwave synthesizer.

    • Irradiate the mixture at a set temperature (e.g., 120-140°C) for a short duration (e.g., 5-10 minutes).[8]

    • After cooling, the product can often be isolated by simple filtration and washing with water.[3]

Quantitative Data for Hantzsch Synthesis
EntryAldehydeβ-KetoesterNitrogen SourceConditionsYield (%)Reference
1BenzaldehydeEthyl acetoacetateAmmonium acetateEthanol, refluxLow (not specified)[3]
2BenzaldehydeEthyl acetoacetateAmmonium acetateWater, sealed vessel, steam96[3][5]
34-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetateWater, sealed vessel, steam94[3]
44-NitrobenzaldehydeEthyl acetoacetateAmmonium acetateWater, sealed vessel, steam92[3]

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis is a condensation reaction that produces 2-pyridones from a cyanoacetamide and a 1,3-dicarbonyl compound.[6][9] Modern variations of this reaction offer a greener and more efficient route using aqueous media.[6][10]

Advanced Guareschi-Thorpe Protocol in Aqueous Medium

This protocol utilizes ammonium carbonate in an aqueous medium, which acts as both the nitrogen source and a promoter for the reaction.[10]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis [6][10]

  • Materials:

    • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent)

    • Alkyl cyanoacetate (B8463686) or cyanoacetamide (1 equivalent)

    • Ammonium carbonate (1-2 equivalents)

    • Solvent (e.g., water or a water/ethanol mixture)

  • Procedure:

    • In a round-bottom flask, prepare a mixture of the 1,3-dicarbonyl compound, the alkyl cyanoacetate or cyanoacetamide, and ammonium carbonate in the chosen solvent.

    • Stir the mixture at approximately 80°C for the specified time.

    • Monitor the reaction progress by TLC.

    • Upon cooling, the product often precipitates from the reaction medium.

    • Collect the solid product by filtration, wash with water, and dry. This method often yields a product of high purity.[6]

Quantitative Data for Guareschi-Thorpe Synthesis
Entry1,3-Dicarbonyl CompoundCyano-CompoundConditionsTime (h)Yield (%)Reference
1Ethyl acetoacetateEthyl cyanoacetate(NH₄)₂CO₃, H₂O/EtOH592[11]
2AcetylacetoneEthyl cyanoacetate(NH₄)₂CO₃, H₂O/EtOH590[11]
3BenzoylacetoneEthyl cyanoacetate(NH₄)₂CO₃, H₂O/EtOH487[11]
4TrifluoroacetylacetoneEthyl cyanoacetate(NH₄)₂CO₃, H₂O/EtOH390[11]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a versatile method for constructing substituted pyridines, traditionally through the condensation of an enamine with an ethynylketone.[12][13] A significant modification involves a one-pot, three-component reaction that avoids the pre-formation of the enamine, enhancing the overall efficiency.[12]

Modified One-Pot, Three-Component Bohlmann-Rahtz Protocol

This modified protocol is particularly useful in the synthesis of complex molecules, such as the pyridine core of the antibiotic Thiocillin I.[12]

Experimental Protocol: Modified Bohlmann-Rahtz Synthesis [12]

  • Materials:

    • Enolizable ketone (1.0 equivalent)

    • Ynone (1.0-1.2 equivalents)

    • Ammonium acetate (5-10 equivalents)

    • Glacial acetic acid

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve the enolizable ketone and the ynone in glacial acetic acid. Add ammonium acetate to the solution.

    • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Workup: After completion, cool the mixture to room temperature. Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

    • Extraction: Extract the product with ethyl acetate.

    • Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.

Quantitative Data for Bohlmann-Rahtz Synthesis

Quantitative data for the modified Bohlmann-Rahtz synthesis is highly substrate-dependent. For specific examples related to the synthesis of the Thiocillin I core, refer to the specialized literature.[12] The one-pot nature of this reaction offers significant advantages in terms of operational simplicity and atom economy.[12]

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification Aldehyde Aldehyde Mixing Mix in Solvent Aldehyde->Mixing BetaKetoester β-Ketoester (2 eq) BetaKetoester->Mixing NitrogenSource Nitrogen Source NitrogenSource->Mixing Heating Heat (Reflux or Microwave) Mixing->Heating Dihydropyridine 1,4-Dihydropyridine Heating->Dihydropyridine Aromatization Oxidation (Optional) Pyridine Substituted Pyridine Aromatization->Pyridine Dihydropyridine->Aromatization Optional Purification Purification (Filtration/Extraction) Dihydropyridine->Purification Pyridine->Purification

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Guareschi_Thorpe_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_products Product & Isolation Dicarbonyl 1,3-Dicarbonyl Mixing Mix in Aqueous Medium Dicarbonyl->Mixing Cyanoacetamide Cyanoacetamide Derivative Cyanoacetamide->Mixing AmmoniumCarbonate Ammonium Carbonate AmmoniumCarbonate->Mixing Heating Heat (e.g., 80°C) Mixing->Heating Pyridone Substituted 2-Pyridone Heating->Pyridone Isolation Isolation (Precipitation & Filtration) Pyridone->Isolation

Caption: Workflow for the Guareschi-Thorpe Pyridine Synthesis.

Bohlmann_Rahtz_Synthesis_Logical_Flow cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Aromatization EnolizableKetone Enolizable Ketone Enamine In situ Enamine Formation EnolizableKetone->Enamine Ynone Ynone MichaelAddition Michael Addition Ynone->MichaelAddition AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Enamine Enamine->MichaelAddition Aminodiene Aminodiene Intermediate MichaelAddition->Aminodiene Cyclodehydration Cyclodehydration Aminodiene->Cyclodehydration PyridineProduct Substituted Pyridine Cyclodehydration->PyridineProduct

Caption: Logical flow of the one-pot Bohlmann-Rahtz reaction.

References

The Versatility of Pyridine-3-Carbonitrile in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Pyridine-3-carbonitrile, a versatile heterocyclic scaffold, has emerged as a cornerstone in the design and synthesis of a diverse array of potent therapeutic agents. Its unique electronic properties and synthetic accessibility have made it a privileged structure in medicinal chemistry, leading to the development of novel drug candidates targeting a range of diseases, most notably cancer and microbial infections.

The this compound core is a key building block in numerous active pharmaceutical ingredients (APIs).[1] Its derivatives have demonstrated a broad spectrum of biological activities, including potent inhibition of kinases, significant anticancer effects against various cell lines, and promising antimicrobial properties.[2][3][4][5][6][7][8][9][10][11][12] This report provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this important scaffold.

Application in Kinase Inhibition

This compound derivatives have been extensively explored as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. Notably, these compounds have shown significant inhibitory activity against Src and Pim-1 kinases.

Src Kinase Inhibition: The Src family of non-receptor tyrosine kinases plays a pivotal role in cell proliferation, survival, migration, and angiogenesis.[2] Dysregulation of Src signaling is implicated in the progression of numerous cancers. This compound-containing compounds have been developed as potent Src kinase inhibitors.[2]

Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in many hematological malignancies and solid tumors, where it promotes cell survival and proliferation.[6][8][12] Several this compound derivatives have been identified as potent inhibitors of Pim-1 kinase, demonstrating their potential as anticancer agents.[6][8][12]

Signaling Pathway of Src and Pim-1 Kinases

The following diagrams illustrate the central role of Src and Pim-1 kinases in cellular signaling and their downstream effects that contribute to cancer progression.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion Src->Migration FAK->Src ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival

Src Kinase Signaling Pathway

Pim1_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylation (inactivation) p27 p27 Pim1->p27 Phosphorylation (degradation) cMyc c-Myc Pim1->cMyc Stabilization Apoptosis Apoptosis (Inhibition) Bad->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Proliferation Cell Proliferation cMyc->Proliferation CellCycle->Proliferation

Pim-1 Kinase Signaling Pathway

Application in Anticancer Drug Discovery

Numerous studies have highlighted the potent anticancer activity of this compound derivatives against a variety of cancer cell lines.

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference
15a HeLa (Cervical Cancer)13.4[9]
SK-OV-3 (Ovarian Cancer)4.7[9]
MCF-7 (Breast Cancer)4.1[9]
15b HeLa (Cervical Cancer)7.2[9]
SK-OV-3 (Ovarian Cancer)6.5[9]
MCF-7 (Breast Cancer)8.1[9]
15d HeLa (Cervical Cancer)6.8[9]
SK-OV-3 (Ovarian Cancer)5.9[9]
MCF-7 (Breast Cancer)7.1[9]
15e HeLa (Cervical Cancer)8.8[9]
SK-OV-3 (Ovarian Cancer)5.8[9]
MCF-7 (Breast Cancer)6.8[9]
Ib HeLa (Cervical Cancer)34.3[13]
MCF-7 (Breast Cancer)50.18[13]
9a Hela (Cervical Cancer)2.59[14]
14g MCF7 (Breast Cancer)4.66[14]
HCT-116 (Colon Cancer)1.98[14]

Experimental Protocols

Synthesis of 2-((2-aminoethyl)amino)-4-(4-chlorophenyl)-6-(1H-indol-3-yl)nicotinonitrile (A representative anticancer agent)

This protocol describes a representative synthesis of a potent anticancer this compound derivative.

Synthesis_Workflow Start 3-Acetylindole (B1664109), 4-chlorobenzaldehyde (B46862), ethyl cyanoacetate (B8463686), ammonium (B1175870) acetate (B1210297) Step1 One-pot multicomponent reaction (Microwave) Start->Step1 Intermediate1 4-(4-chlorophenyl)-6-(1H-indol-3-yl) -2-oxo-1,2-dihydrothis compound Step1->Intermediate1 Step2 Chlorination (POCl3, reflux) Intermediate1->Step2 Intermediate2 2-chloro-4-(4-chlorophenyl)-6- (1H-indol-3-yl)nicotinonitrile Step2->Intermediate2 Step3 Nucleophilic substitution (Ethylenediamine, reflux) Intermediate2->Step3 FinalProduct 2-((2-aminoethyl)amino)-4-(4-chlorophenyl) -6-(1H-indol-3-yl)nicotinonitrile Step3->FinalProduct

Synthetic Workflow

Step 1: Synthesis of 4-(4-chlorophenyl)-6-(1H-indol-3-yl)-2-oxo-1,2-dihydrothis compound

  • In a microwave-safe vessel, combine 3-acetylindole (1 mmol), 4-chlorobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and an excess of ammonium acetate (e.g., 6 mmol).

  • Add a catalytic amount of piperidine.

  • Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 120 °C) for 15-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 2-chloro-4-(4-chlorophenyl)-6-(1H-indol-3-yl)nicotinonitrile

  • To a round-bottom flask, add the product from Step 1 (1 mmol) and phosphorus oxychloride (POCl₃, e.g., 5 mL).

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Step 3: Synthesis of 2-((2-aminoethyl)amino)-4-(4-chlorophenyl)-6-(1H-indol-3-yl)nicotinonitrile

  • In a round-bottom flask, dissolve the product from Step 2 (1 mmol) in a suitable solvent (e.g., ethanol).

  • Add an excess of ethylenediamine (B42938) (e.g., 3 mmol).

  • Reflux the mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to obtain the desired compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Step1 Incubate for 24 hours to allow cell attachment Start->Step1 Step2 Treat cells with various concentrations of the test compound Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT solution to each well and incubate for 4 hours Step3->Step4 Step5 Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals Step4->Step5 Step6 Measure absorbance at 570 nm using a microplate reader Step5->Step6 End Calculate cell viability and IC50 values Step6->End

MTT Assay Workflow

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Pim-1 or Src)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the test compound, the kinase, and the substrate/ATP mixture.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the kinase activity and determine the IC50 value of the inhibitor.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its adaptability allows for the generation of large libraries of compounds with diverse biological activities. The protocols and data presented here provide a foundation for researchers to explore and exploit the potential of this remarkable heterocyclic system in the ongoing quest for novel and effective therapeutics.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and application of anticancer agents derived from the 3-cyanopyridine (B1664610) scaffold. It includes experimental protocols for the synthesis of key compound classes, a summary of their biological activities, and illustrations of relevant signaling pathways and synthetic workflows.

Introduction

The 3-cyanopyridine moiety is a versatile pharmacophore that has been extensively utilized in the design and synthesis of novel anticancer agents. Its derivatives have demonstrated a broad spectrum of cytotoxic activities against various cancer cell lines. These compounds often exert their effects through the inhibition of critical biological targets implicated in cancer cell proliferation, survival, and metastasis, such as Pim-1 kinase, survivin, tubulin polymerization, and receptor tyrosine kinases like VEGFR-2 and HER-2.[1][2][3] This document serves as a guide for researchers interested in the synthesis and evaluation of 3-cyanopyridine-based anticancer drug candidates.

Data Presentation: Anticancer Activity of 3-Cyanopyridine Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values in µM) of representative 3-cyanopyridine derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of 2-Substituted-3-Cyanopyridine Derivatives

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)PC-3 (Prostate)A-549 (Lung)HepG2 (Liver)HCT-116 (Colon)Reference
4b ---0.00803--[1]
4e ---0.0095--[1]
5c -2014.4-15-[2]
5e -3.594.46-6.01-[2]
5a 1.77---2.71-[4]
5e (dichloro) 1.39---10.70-[4]
4c ----8.027.15[3]
4d ----6.958.35[3]

Table 2: Cytotoxic Activity of 3-Cyanopyridin-2-one and Related Derivatives

CompoundMCF-7 (Breast)A-2780 (Ovarian)PC-3 (Prostate)A-549 (Lung)HepG2 (Liver)Reference
3d 1.14----[1]
4b >1001.14---[1]
4c 3.381.76---[1]
7b ---0.87-[5]
8a ---0.83-[5]
7h 1.89----[6]
8f 1.69----[6]
5c ----1.46[7]
5d ----7.08[7]

Note: The compound numbering corresponds to the original research articles cited.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key classes of 3-cyanopyridine-based anticancer agents.

Protocol 1: Synthesis of 2-Amino-3-cyanopyridine (B104079) Derivatives

This protocol is adapted from the Claisen-Schmidt condensation followed by a cyclization reaction.[2]

Step 1: Synthesis of Chalcones (Intermediate)

  • To a solution of an appropriate acetophenone (B1666503) derivative (10 mmol) in ethanol (B145695) (20 mL), add the corresponding aromatic aldehyde (10 mmol).

  • Add a solution of sodium hydroxide (B78521) (20 mmol in 10 mL of water) dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the desired chalcone (B49325).

Step 2: Synthesis of 2-Amino-3-cyanopyridines

  • A mixture of the chalcone (10 mmol), malononitrile (B47326) (10 mmol), and ammonium (B1175870) acetate (B1210297) (80 mmol) in absolute ethanol (50 mL) is refluxed for 6-8 hours.

  • After cooling, the precipitate formed is filtered, washed with cold ethanol, and then with diethyl ether.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 2-amino-3-cyanopyridine derivative.

Protocol 2: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

This protocol describes a common method for synthesizing the pyridone core.[2][5]

  • A mixture of an appropriate chalcone (10 mmol), cyanoacetamide (10 mmol), and piperidine (B6355638) (1 mL) in absolute ethanol (30 mL) is refluxed for 8-12 hours.

  • The reaction mixture is concentrated under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and washed with ether.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the target 2-oxo-1,2-dihydrothis compound.

Protocol 3: General Synthesis of 3-Cyanopyridine

This protocol describes the dehydration of nicotinamide (B372718) to form 3-cyanopyridine.[8]

  • In a dry round-bottomed flask, mix powdered nicotinamide (0.82 mole) and phosphorus pentoxide (0.70 mole).

  • Connect the flask for distillation under reduced pressure (15-20 mm Hg).

  • Heat the mixture vigorously with a burner until all volatile material has distilled over (approximately 15-20 minutes).

  • Allow the apparatus to cool.

  • Rinse the condenser and receiver with ether to collect the product.

  • Distill off the ether and then distill the product at atmospheric pressure. The fraction boiling at 205-208 °C is collected as pure 3-cyanopyridine.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of 3-cyanopyridine-based anticancer agents.

Synthesis_Workflow_2_Amino_3_Cyanopyridines Acetophenone Acetophenone Derivative Chalcone Chalcone Intermediate Acetophenone->Chalcone NaOH, Ethanol Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Final_Product 2-Amino-3-cyanopyridine Derivative Chalcone->Final_Product Reflux, Ethanol Malononitrile Malononitrile Malononitrile->Final_Product Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Final_Product

Caption: Synthesis of 2-Amino-3-cyanopyridines.

Synthesis_Workflow_2_Oxo_3_Cyanopyridines Chalcone Chalcone Intermediate Final_Product 2-Oxo-1,2-dihydropyridine- 3-carbonitrile Chalcone->Final_Product Reflux, Ethanol Cyanoacetamide Cyanoacetamide Cyanoacetamide->Final_Product Piperidine Piperidine (catalyst) Piperidine->Final_Product

Caption: Synthesis of 2-Oxo-3-cyanopyridines.

Pim1_Kinase_Inhibition_Pathway Pim1 Pim-1 Kinase Phosphorylation Phosphorylation Pim1->Phosphorylation Substrates Downstream Substrates (e.g., Bad, p27) Substrates->Phosphorylation Cell_Survival Cell Proliferation & Survival Phosphorylation->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Phosphorylation->Apoptosis_Inhibition Apoptosis Apoptosis Cell_Survival->Apoptosis Apoptosis_Inhibition->Apoptosis Cyanopyridine 3-Cyanopyridine Derivative Cyanopyridine->Pim1 Inhibition

Caption: Pim-1 Kinase Inhibition by 3-Cyanopyridines.

Survivin_Modulation_Pathway Survivin Survivin (IAP family) Caspases Caspases Survivin->Caspases Inhibition Degradation Proteasome-dependent Degradation Survivin->Degradation Apoptosis Apoptosis Caspases->Apoptosis Cyanopyridine 3-Cyanopyridine Derivative Cyanopyridine->Survivin Downregulation Cyanopyridine->Degradation

Caption: Survivin Modulation by 3-Cyanopyridines.

References

Application Notes and Protocols: Pyridine-3-carbonitrile as a Precursor for Vitamin B3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vitamin B3, encompassing both nicotinic acid (niacin) and nicotinamide (B372718) (niacinamide), is a crucial water-soluble vitamin involved in numerous metabolic processes, including energy production and DNA repair.[1][2][3] Pyridine-3-carbonitrile, also known as 3-cyanopyridine (B1664610), serves as a key precursor in the industrial synthesis of this essential vitamin.[4][5][6] The conversion of this compound to Vitamin B3 can be achieved through chemical hydrolysis or biocatalytic transformation, each offering distinct advantages in terms of yield, purity, and environmental impact.[7][8][9][10] These application notes provide detailed protocols and comparative data for the synthesis of niacin and niacinamide from this compound, intended to guide researchers in the selection and implementation of appropriate synthetic strategies.

The primary industrial route to this compound involves the gas-phase ammoxidation of 3-picoline (3-methylpyridine).[4][5][11] This process is highly efficient, often achieving yields greater than 95%.[11]

Section 1: Synthesis of Nicotinic Acid (Niacin) from this compound

The conversion of this compound to nicotinic acid is primarily achieved through hydrolysis of the nitrile group. This can be accomplished via chemical methods (typically alkaline hydrolysis) or through biocatalysis using nitrilase enzymes.[9][12]

Chemical Synthesis: Alkaline Hydrolysis

Alkaline hydrolysis of this compound under elevated temperature and pressure yields nicotinic acid.[9] This method is robust but can require harsh reaction conditions.

Experimental Protocol: Alkaline Hydrolysis of this compound

  • Reaction Setup: In a high-pressure reactor, combine this compound and a 10% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[9]

  • Reaction Conditions: Heat the mixture to 190°C under a pressure of 1.5–2 MPa.[9]

  • Reaction Monitoring: Monitor the reaction progress by periodically analyzing aliquots using High-Performance Liquid Chromatography (HPLC) with UV detection at approximately 261 nm to determine the consumption of this compound and the formation of nicotinic acid.[13]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the nicotinic acid.

    • Collect the solid product by filtration.

    • Wash the collected solid with cold water to remove any remaining salts.

    • Recrystallize the crude product from water to obtain pure nicotinic acid.

    • Dry the purified product under vacuum.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and HPLC.[10][13]

Biocatalytic Synthesis: Nitrilase-Mediated Hydrolysis

Biocatalytic conversion using nitrilase-producing microorganisms offers a green alternative to chemical hydrolysis, proceeding under mild conditions with high selectivity and yield.[7][10][14] Whole-cell biocatalysts, such as those from Rhodococcus rhodochrous or recombinant E. coli, can directly convert this compound to nicotinic acid.[7][10][14]

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of Nicotinic Acid

This protocol is based on the use of recombinant E. coli expressing nitrilase.[7]

  • Biocatalyst Preparation: Cultivate recombinant E. coli cells carrying a nitrilase gene (e.g., afnitA) in a suitable growth medium until a desired cell density is reached. Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate (B84403) buffer).[7]

  • Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.75).[7][15]

    • This compound (substrate).

    • The prepared whole-cell biocatalyst (e.g., 195 g/L cell loading).[7][15]

    • Optionally, a deep eutectic solvent (DES) like Betaine:Acetic Acid (1:2 mol/mol) at a concentration of approximately 18 wt% can be added to enhance the reaction.[7][15]

  • Reaction Conditions: Maintain the reaction at an optimized temperature (e.g., 44.24°C) with agitation.[7][15]

  • Reaction Monitoring: Track the conversion of this compound and the formation of nicotinic acid using HPLC.[16]

  • Work-up and Purification:

    • Once the reaction is complete, separate the biocatalyst (cells) from the reaction mixture by centrifugation or filtration.

    • Acidify the supernatant to precipitate the nicotinic acid.

    • Collect the product by filtration.

    • Wash the product with cold water and dry it under vacuum.

  • Characterization: Analyze the final product for purity and identity using standard analytical techniques.[1][13]

Data Presentation: Synthesis of Nicotinic Acid
MethodCatalyst/BiocatalystKey Reaction ConditionsConversion (%)Yield (%)Reference
Alkaline Hydrolysis 10% NaOH or KOH190°C, 1.5–2 MPaHighNot specified[9]
Biocatalysis Recombinant E. coli with afnitA nitrilasepH 7.75, 44.24°C, 40 minHigh98.6[7][15]
Biocatalysis Rhodococcus rhodochrous J1pH 8.0, 25°C, fed-batch100High (172 g/L)[10][14]
Chemical Synthesis NaOH, MnO2 in Ethanol/Water (1:9)Not specifiedHigh>95[17]

Section 2: Synthesis of Nicotinamide (Niacinamide) from this compound

The synthesis of niacinamide from this compound involves the selective hydration of the nitrile group to an amide. This can be achieved through controlled chemical hydrolysis or by using nitrile hydratase enzymes.

Chemical Synthesis: Catalytic Hydration

Controlled hydrolysis, often under basic conditions or with specific catalysts, can favor the formation of niacinamide over nicotinic acid.[8]

Experimental Protocol: Manganese Dioxide Catalyzed Hydration

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of alcohol (e.g., methanol) and water.[18]

  • Catalyst Addition: Add manganese dioxide (MnO2) as the catalyst. The molar ratio of this compound to MnO2 can be in the range of 1:0.15 to 1:0.5.[18]

  • Reaction Conditions: Heat the reaction mixture to reflux (80-100°C) for 6-15 hours.[8][18]

  • Reaction Monitoring: Monitor the reaction progress using HPLC to track the formation of niacinamide.

  • Work-up and Purification:

    • After the reaction, cool the mixture and filter to remove the catalyst.

    • Wash the catalyst with the solvent used in the reaction.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • The resulting solid can be further purified by recrystallization.

  • Characterization: Verify the purity and identity of the niacinamide product using analytical methods such as HPLC and NMR.

Biocatalytic Synthesis: Nitrile Hydratase-Mediated Hydration

The use of nitrile hydratase (NHase) enzymes, for example from Rhodococcus rhodochrous, provides a highly selective route to niacinamide under mild conditions, avoiding the over-hydrolysis to nicotinic acid.[19][20]

Experimental Protocol: Whole-Cell Biocatalytic Synthesis of Niacinamide

This protocol is based on the use of Rhodococcus rhodochrous PA-34 resting cells.[19]

  • Biocatalyst Preparation: Cultivate Rhodococcus rhodochrous PA-34 in a suitable medium to induce nitrile hydratase activity. Harvest the cells by centrifugation and wash them with a buffer (e.g., 1.0 M potassium phosphate buffer, pH 8.0).[19]

  • Reaction Setup: In a batch reactor, suspend the resting cells in the same phosphate buffer.

  • Substrate Addition: Add this compound to the cell suspension. The concentration can be as high as 7 M in a fed-batch process.[19]

  • Reaction Conditions: Maintain the reaction at a suitable temperature (e.g., 25°C for prolonged reactions) with gentle agitation.[19]

  • Reaction Monitoring: Monitor the conversion of this compound to niacinamide by HPLC.

  • Work-up and Purification:

    • Separate the cells from the reaction mixture by centrifugation.

    • The supernatant contains the niacinamide product. The product can be purified by concentrating the solution and inducing crystallization.

  • Characterization: Confirm the identity and purity of the niacinamide product.

Data Presentation: Synthesis of Niacinamide
MethodCatalyst/BiocatalystKey Reaction ConditionsConversion (%)Yield (%)Reference
Alkaline Hydrolysis (Degussa Process) Sodium HydroxideHigh Temperature~99Not specified, nicotinic acid as byproduct[8]
Catalytic Hydration Manganese DioxideReflux (100-115°C), 6-15 hoursHigh79.28 (mole %)[8]
Biocatalysis Rhodococcus rhodochrous PA-3425°C, 12 hours100 (for 7M substrate)High (855 g from 729 g substrate)[19]
Chemical Synthesis NaOH, MnO2 in Ethanol/Water (19:1)Not specifiedHigh>95[17]
Joint Production Sodium HydroxideNot specified10090 (Niacinamide), 99.8 (Total Niacin)[21]

Section 3: Visualizations

Signaling Pathways and Logical Relationships

Vitamin_B3_Synthesis cluster_precursor Precursor Synthesis cluster_niacin Niacin Synthesis cluster_niacinamide Niacinamide Synthesis 3_Picoline 3_Picoline Pyridine_3_carbonitrile Pyridine_3_carbonitrile 3_Picoline->Pyridine_3_carbonitrile Ammoxidation Niacin Niacin Pyridine_3_carbonitrile->Niacin Hydrolysis (Nitrilase or Chemical) Niacinamide Niacinamide Pyridine_3_carbonitrile->Niacinamide Hydration (Nitrile Hydratase or Chemical) Niacinamide->Niacin Further Hydrolysis

Caption: Synthesis pathways from 3-picoline to Vitamin B3.

Experimental Workflow

Experimental_Workflow Start Start: this compound Reaction_Setup Reaction Setup (Chemical or Biocatalytic) Start->Reaction_Setup Reaction Controlled Reaction (Temp, Time, pH) Reaction_Setup->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring In-process control Workup Work-up & Purification (Filtration, Crystallization) Reaction->Workup Monitoring->Reaction Analysis Product Analysis (Purity, Identity) Workup->Analysis End Final Product (Niacin or Niacinamide) Analysis->End

Caption: General experimental workflow for Vitamin B3 synthesis.

References

Application Notes and Protocols for the Catalytic Conversion of 3-Cyanopyridine to Nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718), a form of vitamin B3, is a crucial compound in various biological processes and a significant component in the pharmaceutical and cosmetic industries. Its synthesis from 3-cyanopyridine (B1664610) is a key industrial process, with catalytic conversion being the most efficient and widely used method. This document provides detailed application notes and experimental protocols for both chemical and biocatalytic conversion of 3-cyanopyridine to nicotinamide, targeting researchers, scientists, and professionals in drug development. The protocols are based on established methods, offering high yield and purity of the final product.

Catalytic Approaches

The conversion of 3-cyanopyridine to nicotinamide can be achieved through two primary catalytic routes: chemical catalysis and biocatalysis.

  • Chemical Catalysis: This method often employs metal oxides, such as manganese dioxide (MnO₂), as catalysts. The reaction typically involves the hydrolysis of the nitrile group of 3-cyanopyridine in the presence of the catalyst under reflux conditions. While effective, this method can sometimes lead to the formation of the byproduct nicotinic acid if the reaction is not carefully controlled.[1][2][3]

  • Biocatalysis: This approach utilizes enzymes, specifically nitrile hydratase, from microorganisms like Rhodococcus rhodochrous.[4][5][6] This method is highly selective and often results in a quantitative yield of nicotinamide with minimal to no formation of nicotinic acid.[4][5] The reaction conditions are generally milder than those required for chemical catalysis.

Reaction Pathway

The fundamental reaction involves the hydration of the nitrile group (-CN) of 3-cyanopyridine to an amide group (-CONH₂), forming nicotinamide. A potential side reaction is the further hydrolysis of the amide to a carboxylic acid group (-COOH), yielding nicotinic acid.

ReactionPathway 3-Cyanopyridine 3-Cyanopyridine Nicotinamide Nicotinamide 3-Cyanopyridine->Nicotinamide + H₂O (Nitrile Hydratase or MnO₂) Nicotinic Acid Nicotinic Acid Nicotinamide->Nicotinic Acid + H₂O (Amidase or harsh conditions)

Caption: General reaction pathway for the conversion of 3-cyanopyridine.

Quantitative Data Summary

The following tables summarize key quantitative data from various catalytic methods for the conversion of 3-cyanopyridine to nicotinamide.

**Table 1: Chemical Catalysis using Manganese Dioxide (MnO₂) **

ParameterValueReference
Catalyst Manganese Dioxide (MnO₂)[1][2][3]
Substrate 3-Cyanopyridine[1][7]
Solvent Water or Alcohol-Water Mixture[1][3][7]
Temperature 90 - 115 °C (Reflux)[1][3]
Reaction Time 6 - 15 hours[1][3]
Conversion of 3-Cyanopyridine ~99%[3]
Yield of Nicotinamide 85.0 - 99.66%[3][7]
Key Byproduct Nicotinic Acid[1][3]

Table 2: Biocatalysis using Rhodococcus rhodochrous (Nitrile Hydratase)

ParameterValueReference
Biocatalyst Resting cells of Rhodococcus rhodochrous J1 or PA-34[4]
Enzyme Nitrile Hydratase[4]
Substrate 3-Cyanopyridine[4]
Medium Potassium Phosphate (B84403) Buffer[8]
pH 8.0[8]
Temperature 25 °C[8]
Reaction Time 9 - 12 hours[4]
Conversion of 3-Cyanopyridine 100%[4]
Yield of Nicotinamide 100% (quantitative)[4][5]
Key Byproduct None detected[4]

Experimental Protocols

Below are detailed protocols for the chemical and biocatalytic synthesis of nicotinamide from 3-cyanopyridine.

Protocol 1: Chemical Synthesis using Manganese Dioxide Catalyst

This protocol describes the hydrolysis of 3-cyanopyridine to nicotinamide using a manganese dioxide catalyst.[1][7]

Materials:

  • 3-cyanopyridine

  • Manganese dioxide (MnO₂)

  • Ethanol (B145695) (95%)

  • Water

  • Four-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Vacuum oven

Experimental Workflow:

ChemWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Add MnO₂, 3-cyanopyridine, and 95% ethanol to flask B Heat to 90°C with stirring A->B C Maintain at ~90°C for 6 hours B->C D Cool the reaction mixture C->D E Filter to remove catalyst D->E F Evaporate solvent using rotary evaporator E->F G Dry the solid product in a vacuum oven F->G

Caption: Workflow for chemical synthesis of nicotinamide.

Procedure:

  • In a 1000 mL four-necked flask, add 20 g of manganese dioxide, 100 g of solid 3-cyanopyridine, and 400 g of 95% ethanol.[1]

  • Stir the mixture and heat it to 90 °C.[1]

  • Maintain the temperature at approximately 90 °C for 6 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the manganese dioxide catalyst.

  • The filtrate is then subjected to rotary evaporation to remove the ethanol and water, yielding the solid product.[1]

  • Dry the resulting solid nicotinamide in a vacuum oven at 60-80 °C.[1][7]

Analysis: The progress of the reaction and the purity of the final product can be monitored by High-Performance Liquid Chromatography (HPLC).[1]

Protocol 2: Biocatalytic Synthesis using Resting Cells of Rhodococcus rhodochrous

This protocol details the conversion of 3-cyanopyridine to nicotinamide using the nitrile hydratase activity of resting cells of Rhodococcus rhodochrous.[4][8]

Materials:

  • Cultured cells of Rhodococcus rhodochrous J1

  • 3-cyanopyridine

  • Potassium phosphate buffer (K₂HPO₄-KH₂PO₄), 10 mM, pH 8.0

  • Reaction vessel with shaking capability (e.g., shaker flask)

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

Experimental Workflow:

BioWorkflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Product Recovery A Harvest R. rhodochrous cells by centrifugation B Wash and resuspend cells in buffer to create a cell suspension A->B C Prepare reaction mixture: 3-cyanopyridine, buffer, and cell suspension B->C D Incubate at 25°C with shaking for 9 hours C->D E Filter the reaction mixture to remove cells D->E F Evaporate the filtrate to dryness E->F G Recrystallize the solid from hot methanol (B129727) F->G

Caption: Workflow for biocatalytic synthesis of nicotinamide.

Procedure:

  • Preparation of Resting Cells:

    • Culture Rhodococcus rhodochrous J1 in a suitable medium to induce nitrile hydratase activity.

    • Harvest the cells by centrifugation.

    • Wash the cells with buffer and resuspend them to create a concentrated cell suspension.[8]

  • Biotransformation:

    • Prepare the reaction mixture containing 12 M 3-cyanopyridine in 10 mM potassium phosphate buffer (pH 8.0).[4]

    • Add the resting cell suspension to the reaction mixture. For example, 1.48 g (dry cell weight) of cells per liter of reaction mixture.[4]

    • Incubate the reaction mixture at 25 °C with shaking for 9 hours.[4]

  • Product Isolation and Purification:

    • After the reaction, filter the mixture to remove the cells.[8]

    • Evaporate the filtrate to dryness under vacuum.[8]

    • Dissolve the resulting solid in hot methanol and allow it to cool for recrystallization.[8]

    • Collect the crystals by filtration and dry them in a vacuum desiccator.[8]

Analysis: The concentration of nicotinamide can be determined using analytical techniques such as HPLC. The absence of nicotinic acid should be confirmed.[8]

Conclusion

Both chemical and biocatalytic methods offer effective routes for the synthesis of nicotinamide from 3-cyanopyridine. The choice of method may depend on factors such as desired purity, scale of production, and available resources. Biocatalysis with Rhodococcus rhodochrous provides a highly selective and efficient process with a quantitative yield and no byproduct formation.[4] Chemical catalysis using manganese dioxide is also a robust method, capable of high yields, but may require more stringent control to minimize the formation of nicotinic acid.[1][3] These protocols provide a solid foundation for researchers and professionals to perform and optimize the synthesis of nicotinamide for various applications.

References

Application Notes and Protocols for the Synthesis of Pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary industrial synthesis method for pyridine-3-carbonitrile, a critical intermediate in the pharmaceutical and agrochemical industries. This document details the reaction mechanism, experimental protocols, and quantitative data related to its synthesis, with a focus on the vapor-phase ammoxidation of 3-picoline. Additionally, an alternative laboratory-scale synthesis, the Guareschi-Thorpe reaction, is presented with a detailed protocol.

Vapor-Phase Ammoxidation of 3-Picoline

The most prevalent industrial route for synthesizing 3-cyanopyridine (B1664610) is the vapor-phase ammoxidation of 3-methylpyridine (B133936) (3-picoline). This process involves the reaction of 3-picoline with ammonia (B1221849) and air at elevated temperatures in the presence of a heterogeneous catalyst.

Reaction Mechanism

The vapor-phase ammoxidation of 3-picoline is generally understood to proceed via a Mars-van Krevelen type mechanism. This mechanism involves a redox cycle where the catalyst is alternately reduced by the reactant (3-picoline) and re-oxidized by the oxidant (oxygen from the air).

The proposed elementary steps on the surface of a vanadium oxide-based catalyst are as follows:

  • Adsorption: 3-picoline and ammonia adsorb onto the active sites of the catalyst surface.

  • Activation of 3-Picoline: The methyl group of the adsorbed 3-picoline is activated by the lattice oxygen of the metal oxide catalyst, leading to the formation of a surface-bound intermediate.

  • Oxidative Dehydrogenation: A series of oxidative dehydrogenation steps occur, facilitated by the catalyst, to form a pyridine-3-carboxaldehyde-like intermediate.

  • Ammonia Insertion: The adsorbed ammonia reacts with the aldehyde intermediate to form an imine.

  • Dehydrogenation to Nitrile: Further oxidative dehydrogenation of the imine intermediate leads to the formation of this compound.

  • Desorption: The final product, this compound, desorbs from the catalyst surface.

  • Catalyst Re-oxidation: The reduced catalyst is re-oxidized by oxygen from the air, completing the catalytic cycle.

Ammoxidation_Workflow cluster_reactants Reactant Feed cluster_process Process cluster_purification Product Separation & Purification 3-Picoline 3-Picoline Vaporizer Vaporization & Preheating (180-330 °C) 3-Picoline->Vaporizer Ammonia Ammonia Ammonia->Vaporizer Air Air Mixing Mixing Chamber Air->Mixing Vaporizer->Mixing Reactor Fixed-Bed Reactor (280-450 °C) Catalyst: V2O5-based Mixing->Reactor Absorption Absorption (Water) Reactor->Absorption Extraction Solvent Extraction (e.g., Toluene) Absorption->Extraction Distillation Rectification/ Distillation Extraction->Distillation Product This compound Distillation->Product

Figure 1: General workflow for the industrial synthesis of this compound.

Quantitative Data on Catalytic Performance

The efficiency of the ammoxidation process is highly dependent on the catalyst composition and reaction conditions. The following table summarizes the performance of various catalytic systems reported in the literature.

Catalyst SystemSupportTemperature (°C)3-Picoline Conversion (%)3-Cyanopyridine Yield (%)Reference
V₂O₅-458-34[1]
V₆O₁₃-365-76[1]
V₂O₅-MoO₃γ-Al₂O₃---[1]
V-Ti-O--9768[2]
Vanadium Oxide--89.383.5[2]
V₂O₅ with MoO₃--96.483[2]
Molybdenum catalystSilica gel3809995
General Industrial Protocol

The following protocol outlines the general steps for the industrial-scale vapor-phase ammoxidation of 3-picoline.[3]

1. Reactant Preparation and Feed:

  • Liquid 3-picoline and ammonia are vaporized and preheated to approximately 180-330 °C.
  • The preheated gases are mixed with compressed air in a mixing chamber.
  • The typical molar ratio of 3-picoline:ammonia:air is in the range of 1:2-7:10-15.[3]

2. Catalytic Reaction:

  • The gaseous mixture is fed into a fixed-bed reactor containing a vanadium oxide-based catalyst, often supported on materials like alumina (B75360) or silica.
  • The reaction is highly exothermic, and the temperature within the reactor is maintained between 280-450 °C using a molten salt bath or other cooling systems.[3]
  • The reactor pressure is controlled in the range of 0.020-0.090 kPa.[3]

3. Product Separation and Purification:

  • The hot gaseous effluent from the reactor, containing this compound, unreacted starting materials, water, and byproducts, is cooled.
  • The cooled gas stream is passed through an absorption tower where the products are absorbed in water.
  • The aqueous solution is then subjected to solvent extraction (e.g., with toluene) to separate the organic products.
  • The organic extract is then purified by fractional distillation (rectification) to obtain high-purity this compound.

Guareschi-Thorpe Pyridine (B92270) Synthesis (Laboratory Scale)

For laboratory-scale synthesis, the Guareschi-Thorpe reaction provides a convenient method for the preparation of substituted pyridines, including precursors to this compound. This reaction involves the condensation of a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of ammonia or an ammonium (B1175870) salt.[1][2][4][5][6]

Reaction Mechanism

The Guareschi-Thorpe reaction proceeds through a series of condensation and cyclization steps:

  • Knoevenagel Condensation: The 1,3-dicarbonyl compound reacts with the active methylene (B1212753) group of the cyanoacetic ester/cyanoacetamide in a Knoevenagel condensation.

  • Michael Addition: Ammonia or an amine adds to the α,β-unsaturated intermediate via a Michael addition.

  • Cyclization and Dehydration: The intermediate undergoes intramolecular cyclization followed by dehydration to form the pyridine ring.

  • Tautomerization: The resulting pyridone can exist in tautomeric equilibrium with its hydroxypyridine form.

Guareschi_Thorpe_Mechanism Reactants Ethyl Acetoacetate |  Ethyl Cyanoacetate (B8463686) |  Ammonia Knoevenagel_Intermediate Knoevenagel Adduct Reactants->Knoevenagel_Intermediate Knoevenagel Condensation Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition of NH3 Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridone Hydroxypyridone Cyclized_Intermediate->Pyridone Dehydration Product Substituted this compound Pyridone->Product Tautomerization/ Further Reaction

Figure 2: Simplified reaction mechanism of the Guareschi-Thorpe pyridine synthesis.

Detailed Experimental Protocol

The following protocol is an advanced, environmentally friendly version of the Guareschi-Thorpe reaction for the synthesis of hydroxy-cyanopyridines.[2][6]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Cyanoacetamide or alkyl cyanoacetate (1 mmol)

  • Ammonium carbonate (1-2 mmol)

  • Ethanol (B145695)

  • Water

Procedure:

  • In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), cyanoacetamide or alkyl cyanoacetate (1 mmol), and ammonium carbonate (1-2 mmol).

  • Add a solvent mixture of ethanol (1 mL) and water (1 mL).

  • Stir the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the product with cold water and dry under vacuum.

This method offers high yields and purities, with the ammonium carbonate acting as both the nitrogen source and a promoter in an aqueous medium, making it a greener alternative to traditional methods.[2][6]

Synthesis from Nicotinamide (B372718) (Alternative Laboratory Method)

Another laboratory-scale synthesis involves the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide.[7]

Detailed Experimental Protocol[8]

Materials:

  • Nicotinamide (100 g, 0.82 mole)

  • Phosphorus pentoxide (100 g, 0.70 mole)

  • Ether or Acetone

  • Round-bottomed flask (1 L)

  • Air condenser (80 cm)

  • Claisen flask (125 mL)

  • High-temperature burner

Procedure:

  • In a dry 1 L round-bottomed flask, place 100 g of powdered nicotinamide and 100 g of phosphorus pentoxide. Stopper the flask and shake to mix the powders.

  • Connect the flask to an 80 cm air condenser arranged for distillation. Use a 125 mL Claisen flask immersed in an ice-salt bath as the receiver.

  • Reduce the pressure to 15-20 mm Hg.

  • Heat the mixture with a large, free flame from a high-temperature burner, moving the flame to melt the material as rapidly as possible.

  • Heat the mixture vigorously until no more product distills over (approximately 15-20 minutes).

  • Allow the apparatus to cool.

  • Rinse the product from the condenser and connecting tube with ether or acetone.

  • Combine the rinsings with the distillate.

  • Distill off the ether on a steam bath.

  • Distill the remaining product at atmospheric pressure using an air condenser. The fraction boiling at 205-208 °C is collected.

  • The expected yield of nicotinonitrile is 71-72 g (83-84%).

References

Application Notes and Protocols: Pyridine-3-Carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-carbonitrile, also known as 3-cyanopyridine (B1664610) or nicotinonitrile, is a versatile and highly valuable building block in the synthesis of a wide range of agrochemicals.[1][2] Its unique chemical structure, featuring a pyridine (B92270) ring with a cyano group at the third position, provides multiple reactive sites for constructing complex molecules with desired biological activities.[1] This document provides detailed application notes and experimental protocols for the synthesis of key insecticides and fungicides derived from this compound, including Pymetrozine (B1663596), Flonicamid (B1672840), and Boscalid.

I. Insecticide Synthesis: Pymetrozine

Pymetrozine is a selective insecticide effective against sucking pests like aphids and whiteflies.[3] It acts by preventing the insects from feeding.[3] The synthesis of Pymetrozine involves intermediates that can be derived from this compound. A common route proceeds through 3-formylpyridine (pyridine-3-carboxaldehyde).

Synthetic Pathway Overview

The synthesis of Pymetrozine from 3-formylpyridine involves a condensation reaction with carbonyl dihydrazide, followed by a cyclization reaction with monochloroacetone.[4] 3-formylpyridine itself can be synthesized from this compound.

Pymetrozine_Synthesis Pyridine3CN This compound Formylpyridine 3-Formylpyridine Pyridine3CN->Formylpyridine Reduction Intermediate Pyridine-3-yl methylene (B1212753) carbonyl dihydrazide Formylpyridine->Intermediate Condensation with carbonyl dihydrazide Pymetrozine Pymetrozine Intermediate->Pymetrozine Cyclization with monochloroacetone

Caption: Synthetic pathway for Pymetrozine from this compound.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-3-yl methylene carbonyl dihydrazide [4]

  • Reaction Setup: In a suitable reaction vessel, charge carbonyl dihydrazide.

  • Condensation: Add 3-formylpyridine to the reaction mixture. The molar ratio of carbonyl dihydrazide to 3-formylpyridine should be approximately 1:1 (ranging from 0.95:1 to 1.1:1).

  • Reaction Conditions: Heat the mixture to a temperature between 50-130 °C. For a more controlled reaction, the 3-formylpyridine can be added dropwise over 2-4 hours at a temperature of 45-90 °C.

  • Work-up: After the reaction is complete, the intermediate product, pyridine-3-yl methylene carbonyl dihydrazide, is obtained.

Protocol 2: Synthesis of Pymetrozine [4]

  • Cyclization: The pyridine-3-yl methylene carbonyl dihydrazide obtained from the previous step is reacted with monochloroacetone.

  • Reaction Conditions: The specific solvent and temperature conditions for this cyclization step should be optimized based on laboratory scale experiments. A patent suggests a cyclization step to form the triazinone ring.[4]

  • Purification: The crude Pymetrozine is purified by crystallization to yield the final product. A scaled-up process reported a purity of 99.84% with a 53.2% total yield over four steps.[3]

Quantitative Data
ParameterValueReference
Purity of Pymetrozine99.84%[3]
Overall Yield53.2% (four-step synthesis)[3]
Molar Ratio (Step 1)(0.95-1.1):1 (Carbonyl dihydrazide:3-formylpyridine)[4]
Condensation Temperature50-130 °C[4]

II. Insecticide Synthesis: Flonicamid

Flonicamid is another important insecticide used to control aphids, whiteflies, and thrips.[5] Its synthesis starts from 4-trifluoromethylnicotinic acid, which can be prepared from a this compound derivative.

Synthetic Pathway Overview

The synthesis of Flonicamid involves the acylation of aminoacetonitrile (B1212223) with 4-trifluoromethylnicotinoyl chloride. The acid chloride is prepared from 4-trifluoromethylnicotinic acid.

Flonicamid_Synthesis Pyridine3CN_deriv 4-Trifluoromethyl-3-cyanopyridine NicotinicAcid_deriv 4-Trifluoromethylnicotinic acid Pyridine3CN_deriv->NicotinicAcid_deriv Hydrolysis AcidChloride 4-Trifluoromethylnicotinoyl chloride NicotinicAcid_deriv->AcidChloride Acyl Chlorination (e.g., with thionyl chloride) Flonicamid Flonicamid AcidChloride->Flonicamid Amidation with aminoacetonitrile

Caption: Synthetic pathway for Flonicamid.

Experimental Protocols

Protocol 3: Synthesis of 4-Trifluoromethylnicotinoyl chloride [6]

  • Reaction Setup: In a reaction vessel, mix 4-trifluoromethylnicotinic acid, a suitable solvent, an acyl chlorination reagent (e.g., thionyl chloride), and a catalyst.

  • Reaction Conditions: Heat the mixture to 40-110 °C and react for 4-5 hours.

  • Result: The reaction yields 4-trifluoromethylnicotinoyl chloride.

Protocol 4: Synthesis of Flonicamid [6][7]

  • Preparation of Amine Solution: In a separate vessel, mix aminoacetonitrile hydrochloride, an acid-binding agent, and water at a temperature between 0-100 °C to prepare an aqueous solution.

  • Amidation: Add the 4-trifluoromethylnicotinoyl chloride solution from the previous step to the aminoacetonitrile solution.

  • Reaction Conditions: Let the reaction proceed for 2-3 hours.

  • Purification: Separate and purify the resulting solid to obtain Flonicamid.

Quantitative Data
ParameterValueReference
Molar Ratio (Acid:Amine)1:1 to 1:2[8]
Acyl Chlorination Temperature40-110 °C[6]
Acyl Chlorination Time4-5 hours[6]
Amidation Temperature0-100 °C[6]
Amidation Time2-3 hours[6]

III. Fungicide Synthesis: Boscalid

Boscalid is a broad-spectrum fungicide used to control a variety of fungal diseases in crops.[9] The synthesis of Boscalid involves the use of 2-chloronicotinoyl chloride, a derivative of nicotinic acid, which in turn can be produced from this compound.

Synthetic Pathway Overview

The synthesis of Boscalid is a multi-step process that includes a Suzuki-Miyaura cross-coupling reaction, reduction of a nitro group, and a final amidation step with 2-chloronicotinoyl chloride.[10]

Boscalid_Synthesis cluster_precursor Precursor Synthesis cluster_main Main Synthesis Pyridine3CN This compound NicotinicAcid Nicotinic Acid Pyridine3CN->NicotinicAcid Hydrolysis ChloronicotinicAcid 2-Chloronicotinic Acid NicotinicAcid->ChloronicotinicAcid Chlorination ChloronicotinoylChloride 2-Chloronicotinoyl Chloride ChloronicotinicAcid->ChloronicotinoylChloride Acyl Chlorination Boscalid Boscalid ChloronicotinoylChloride->Boscalid Chloronitrobenzene 2-Chloronitrobenzene BiarylIntermediate 4'-Chloro-2-nitro-1,1'-biphenyl Chloronitrobenzene->BiarylIntermediate Suzuki-Miyaura Coupling BoronicAcid 4-Chlorophenylboronic acid BoronicAcid->BiarylIntermediate AminoBiaryl 2-Amino-4'-chloro-1,1'-biphenyl BiarylIntermediate->AminoBiaryl Nitro Group Reduction AminoBiaryl->Boscalid Amidation

Caption: Synthetic pathway for the fungicide Boscalid.

Experimental Protocols

Protocol 5: Suzuki-Miyaura Coupling [10]

  • Reaction Setup: In a reaction vessel, combine 2-chloronitrobenzene, 4-chlorophenylboronic acid, a palladium catalyst (e.g., Pd(OAc)2/PPh3), and a base in an aqueous micellar solution.

  • Reaction Conditions: Stir the reaction mixture at 45 °C until completion.

  • Result: This step yields the biaryl intermediate, 4'-chloro-2-nitro-1,1'-biphenyl.

Protocol 6: Nitro Group Reduction [10]

  • Reaction Setup: To the crude product from the previous step, add a reducing agent such as carbonyl iron powder (CIP) and ammonium (B1175870) chloride.

  • Reaction Conditions: The reduction is typically carried out in the same pot.

  • Result: This step produces 2-amino-4'-chloro-1,1'-biphenyl.

Protocol 7: Amidation to form Boscalid [10]

  • Acylation: Add 2-chloronicotinoyl chloride to the reaction mixture containing the 2-amino-4'-chloro-1,1'-biphenyl.

  • Reaction Conditions: The reaction is carried out to form the amide bond.

  • Purification: The final product, Boscalid, is isolated and purified. An overall isolated yield of 83% for the three steps has been reported.[10]

Quantitative Data
ParameterValueReference
Overall Yield83% (one-pot, three-step synthesis)[10]
Suzuki Coupling CatalystPd(OAc)2/PPh3 (0.5 mol %)[10]
Suzuki Coupling Temperature45 °C[10]

IV. Other this compound Derivatives in Agrochemical Research

Numerous other derivatives of this compound have been synthesized and evaluated for their potential as agrochemicals.

Insecticidal Pyridine Derivatives

A study on functionalized pyridines reported the synthesis of several derivatives with insecticidal activity against the cowpea aphid (Aphis craccivora).[11]

Synthesis: These compounds were prepared via a four-component reaction of aromatic aldehydes, acetyl aryl compounds, sodium alkoxide, and malononitrile (B47326) using ultrasound technology.[11]

Biological Activity:

CompoundLC50 (mg/L) vs. NymphsLC50 (mg/L) vs. AdultsReference
Derivative 1d0.0980.593[11]
Derivative 1f0.0800.498[11]
Acetamiprid (Ref.)0.0450.267[11]
Antifungal Pyridine Carboxamides

Novel pyridine carboxamide derivatives have been designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors with antifungal activity.[12][13]

Synthesis: These compounds are generally synthesized by reacting a substituted nicotinic acid with an appropriate amine to form the corresponding carboxamide.[12]

Biological Activity: Compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) showed good in vivo antifungal activity against Botrytis cinerea.[14]

Conclusion

This compound is a cornerstone intermediate in the agrochemical industry, enabling the synthesis of a diverse range of high-value insecticides and fungicides. The protocols and data presented herein provide a detailed overview for researchers and professionals in the field, highlighting the synthetic versatility of this important molecule and its derivatives in developing effective crop protection solutions.

References

Protocols for the Functionalization of the Pyridine Ring: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and drug development, present in a significant number of FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in biologically active compounds. The strategic functionalization of the pyridine ring is crucial for fine-tuning a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.

This document provides detailed application notes and experimental protocols for key methods used in the functionalization of the pyridine ring, with a focus on techniques relevant to drug discovery and development.

C-H Functionalization: A Modern Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyridine core, minimizing the need for pre-functionalized starting materials.[1][3] This approach is particularly advantageous for late-stage functionalization of complex molecules.[2] However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present challenges in reactivity and regioselectivity.[1][2][3][5]

Minisci-Type Reactions: Radical Alkylation and Acylation

The Minisci reaction is a classic and widely used method for the direct alkylation and acylation of electron-deficient heterocycles like pyridine.[6] It involves the addition of a nucleophilic radical to the protonated pyridine ring, favoring functionalization at the C2 and C4 positions. Recent advancements have led to milder and more selective reaction conditions.[7][8]

Key Advantages:

  • Utilizes readily available and inexpensive starting materials.

  • Tolerates a wide range of functional groups.

  • Can be used for the introduction of diverse alkyl and acyl groups.

General Workflow for a Minisci-Type Reaction

Minisci_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Pyridine Derivative and Carboxylic Acid reagents Add (NH4)2S2O8 and AgNO3 start->reagents solvents Add Solvents (e.g., DCE/H2O) reagents->solvents heat Heat Reaction Mixture (e.g., 50 °C) solvents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor dilute Dilute with Organic Solvent monitor->dilute extract Aqueous Extraction dilute->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for a Minisci-type reaction.

Experimental Protocol: C4-Selective Decarboxylative Alkylation of Pyridine

This protocol is adapted from a method for the regioselective C4-alkylation of pyridines using a maleate-derived blocking group.[7]

Materials:

Procedure:

  • To a reaction tube, add the pyridinium salt (0.5 mmol, 1.0 equiv), carboxylic acid (1.0 mmol, 2.0 equiv), (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2.0 equiv), and AgNO₃ (16.7 mg, 0.1 mmol, 0.2 equiv).

  • Add dichloroethane (2.5 mL) and water (2.5 mL) to the tube.

  • Stir the biphasic mixture at 50 °C for 2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with dichloromethane (1 mL).

  • To the crude alkylated product, add DBU (225 µL, 1.5 mmol, 3.0 equiv) in dichloromethane (5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Transfer the reaction mixture to a separatory funnel containing 1 N NaOH (3 mL).

  • Extract the aqueous phase with dichloromethane (3 x 3 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the C4-alkylated pyridine.

Quantitative Data for C4-Alkylation of Pyridines

EntryPyridine DerivativeCarboxylic AcidYield (%)
1PyridinePivalic Acid85
23-MethylpyridineCyclohexanecarboxylic Acid78
34-PhenylpyridineAdamantane-1-carboxylic Acid92
4Isoquinoline1-Methylcyclopropanecarboxylic Acid81

Data is representative and compiled from literature examples for illustrative purposes.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted pyridines, particularly for the formation of C-C and C-N bonds.[9] While Suzuki-Miyaura coupling is a mainstay in the pharmaceutical industry, its application to pyridine derivatives, especially 2-substituted pyridines, can be challenging due to the instability and poor reactivity of the corresponding boronates.[10][11]

Decision-Making for Pyridine Cross-Coupling

CrossCoupling_Decision cluster_coupling Cross-Coupling Strategy start Desired Pyridine Substitution Pattern suzuki Suzuki-Miyaura (Aryl-Aryl) start->suzuki C-C Bond (Aryl) buchwald Buchwald-Hartwig (Aryl-Amine) start->buchwald C-N Bond sonogashira Sonogashira (Aryl-Alkyne) start->sonogashira C-C Bond (Alkynyl) sulfinate Sulfinate Coupling (Aryl-Aryl, robust for 2-pyridyl) suzuki->sulfinate 2-Pyridyl Substrate or Poor Boronate Stability

Caption: Choosing a cross-coupling strategy for pyridine functionalization.

Pyridine Sulfinates in Palladium-Catalyzed Cross-Coupling

Pyridine sulfinates have emerged as robust and effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, overcoming many of the limitations associated with pyridine boronates.[11] They are stable, easy to prepare, and exhibit excellent reactivity.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of a Pyridine-2-Sulfinate with an Aryl Bromide

This protocol is based on the work of Willis and coworkers.[11]

Materials:

  • Pyridine-2-sulfinate (2.0 equiv)

  • Aryl bromide (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Solvent (e.g., Toluene)

Procedure:

  • In an oven-dried reaction vessel, combine the pyridine-2-sulfinate (1.0 mmol, 2.0 equiv), aryl bromide (0.5 mmol, 1.0 equiv), and K₂CO₃ (0.75 mmol, 1.5 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and PCy₃ (14 mg, 0.05 mmol, 10 mol%) in the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 150 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Cross-Coupling of Pyridine Sulfinates

EntryPyridine SulfinateAryl HalideYield (%)
1Pyridine-3-sulfinate4-Bromotoluene95
2Pyridine-2-sulfinate4-Chlorotoluene92
35-Methylpyridine-2-sulfinate4-Bromoanisole88
46-Chloropyridine-3-sulfinate1-Bromo-4-fluorobenzene90

Data is representative and compiled from literature examples for illustrative purposes.[11]

Regioselective Functionalization via Directed Metalation

Achieving regioselectivity in pyridine functionalization is a significant challenge.[3] Directed metalation strategies, often employing a directing group, can provide excellent control over the site of functionalization.

Halogen-Magnesium Exchange for Regioselective Functionalization

The use of a bromine-magnesium exchange reaction allows for the regioselective introduction of various electrophiles. For example, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) can direct the Br/Mg exchange to the 5-position, enabling subsequent functionalization at this site.[12]

Experimental Protocol: Regioselective Bromine-Magnesium Exchange

This protocol is a general representation based on the principles of Knochel-type halogen-magnesium exchange.[12]

Materials:

  • Substituted bromopyridine (1.0 equiv)

  • iso-Propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.1 equiv)

  • Electrophile (1.2 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • Dissolve the substituted bromopyridine (1.0 mmol) in anhydrous THF under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -10 °C).

  • Slowly add i-PrMgCl·LiCl (1.1 mmol, 1.1 equiv) and stir for the required exchange time.

  • Add the electrophile (1.2 mmol, 1.2 equiv) and allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Signaling Pathway for Regioselective Functionalization

Regioselective_Pathway cluster_pathway Functionalization Pathway start Substituted Bromopyridine exchange Br/Mg Exchange (i-PrMgCl·LiCl) start->exchange grignard Pyridylmagnesium Reagent exchange->grignard electrophile Reaction with Electrophile (E+) grignard->electrophile product Regioselectively Functionalized Pyridine electrophile->product

Caption: Pathway for regioselective functionalization via Br/Mg exchange.

These protocols and application notes provide a starting point for researchers looking to functionalize the pyridine ring. It is always recommended to consult the primary literature for specific substrate scope and optimization of reaction conditions. The continued development of novel methods for pyridine functionalization will undoubtedly accelerate the discovery of new therapeutics and functional materials.

References

The Versatility of the 3-Cyanopyridine Scaffold in Modern Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The 3-cyanopyridine (B1664610) core has emerged as a privileged scaffold in the design and development of a new generation of kinase inhibitors, demonstrating significant potential in the treatment of various cancers. This versatile heterocyclic motif has been successfully incorporated into a multitude of compounds targeting a range of critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), BRAF, Pim-1, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2). Researchers and drug development professionals are increasingly leveraging the unique chemical properties of 3-cyanopyridine to create potent and selective kinase inhibitors with improved therapeutic profiles.

The cyanopyridine scaffold is a key component in numerous FDA-approved medications and has shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its utility in kinase inhibitor design stems from its ability to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, a common mechanism for achieving potent inhibition. The adaptability of the 3-cyanopyridine ring system allows for extensive chemical modifications, enabling the fine-tuning of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive overview of the use of 3-cyanopyridine in developing kinase inhibitors, including a summary of quantitative data for notable compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative 3-cyanopyridine-based kinase inhibitors against various cancer cell lines and kinase enzymes. The data highlights the broad applicability and potent activity achievable with this scaffold.

Compound ID/SeriesTarget Kinase(s)Cell Line(s)IC50/GI50 (µM)Reference
Quinazolin-4-one/3-cyanopyridin-2-one Hybrids [1]
Compound 18EGFR, BRAFV600E-EGFR: (not specified), BRAFV600E: (not specified)[1]
Compound 19EGFR, BRAFV600E-EGFR: (not specified), BRAFV600E: (not specified)[1]
Compounds 8, 9, 18, 19-Four cancer cell linesGI50: 1.20 - 1.80[1]
Cyanopyridine Derivatives [2]
Compound 5PIM-1, PIM-2, PIM-3-PIM-1: 0.37, PIM-2: 0.41, PIM-3: 0.3[2]
Compound 5HT-29, HL-60HT-29: 1.4, HL-60: 1.7[2]
Cyanopyridinones and Cyanopyridines [3][4]
Compound 4cPIM-1HePG2, HCT-116HePG2: 8.02, HCT-116: 7.15[3]
Compound 4dPIM-1HePG26.95[3]
Compound 4bPIM-1-0.63[3]
Compound 4cPIM-1-0.61[3]
Compound 4dPIM-1-0.46[3]
Cyanopyridone Derivatives [5][6]
Compound 5aVEGFR-2, HER-2HepG2, MCF-7HepG2: 2.71, MCF-7: 1.77[5][6]
Compound 5eVEGFR-2, HER-2MCF-71.39[5][6]
Cyanopyridine Derivatives [7]
Compound 7hPIM-1MCF-71.89[7]
Compound 8fPIM-1MCF-71.69[7]
Compound 7hPIM-1-0.281[7]
Compound 8fPIM-1-0.58[7]
Triazole-Pyrimidine Hybrids [8]
RDgEGFRA54915.70[8]

Signaling Pathway and Experimental Workflow

To visually represent the context in which these inhibitors function and the process of their evaluation, the following diagrams have been generated.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 3-Cyanopyridine Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway Inhibition by a 3-Cyanopyridine-Based Inhibitor.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 In Vivo & Preclinical Design Compound Design & Library Synthesis KinaseAssay Biochemical Kinase Assay (IC50 Determination) Design->KinaseAssay Screening CellAssay Cell-Based Proliferation Assay (GI50/IC50 Determination) KinaseAssay->CellAssay Hit Confirmation Selectivity Kinase Selectivity Profiling CellAssay->Selectivity Prioritization WesternBlot Western Blotting (Target Engagement) Selectivity->WesternBlot CellCycle Cell Cycle Analysis WesternBlot->CellCycle Apoptosis Apoptosis Assay CellCycle->Apoptosis AnimalModels In Vivo Efficacy Studies (Xenograft Models) Apoptosis->AnimalModels Candidate Selection ADME ADME/Tox Studies AnimalModels->ADME Lead Lead Optimization ADME->Lead

Caption: Experimental Workflow for Kinase Inhibitor Development.

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of novel kinase inhibitors. The following are generalized protocols for key experiments cited in the development of 3-cyanopyridine-based inhibitors.

Protocol 1: General Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is adapted from methodologies used to assess the inhibition of kinases like Pim-1.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Kinase enzyme (e.g., recombinant human Pim-1)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In each well of the microplate, add the following components in order:

    • Kinase assay buffer

    • Test compound or vehicle control (DMSO)

    • Kinase enzyme

    • Kinase substrate

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for the recommended time (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a coupled luciferase/luciferin reaction.

    • Incubate for the recommended time (e.g., 30 minutes).

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][4]

Objective: To determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (IC50) of a test compound on a specific cell line.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in the CO2 incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI50 or IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 3: One-Pot Multicomponent Synthesis of 3-Cyanopyridine Derivatives

This generalized protocol is based on the synthesis of various 3-cyanopyridine scaffolds.[7]

Objective: To synthesize 3-cyanopyridine derivatives through a one-pot reaction.

Materials:

  • An appropriate arylidene derivative

  • Ammonium (B1175870) acetate

  • A methylaryl/heterylketone (e.g., acetophenone)

  • Ethanol

  • Reflux apparatus

  • Thin-layer chromatography (TLC) supplies

  • Purification system (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the arylidene, ammonium acetate, and the methylaryl/heterylketone in ethanol.

  • Reaction: Reflux the reaction mixture for a specified time, monitoring the progress of the reaction by TLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The precipitated solid product can be collected by filtration.

    • Wash the solid with a suitable solvent (e.g., cold ethanol) to remove impurities.

  • Purification: If necessary, purify the crude product further by recrystallization or column chromatography to obtain the pure 3-cyanopyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Conclusion

The 3-cyanopyridine scaffold continues to be a highly valuable and versatile platform for the development of novel kinase inhibitors. Its favorable chemical properties and amenability to synthetic modification have led to the discovery of potent inhibitors against a variety of important cancer targets. The data and protocols presented herein serve as a valuable resource for researchers and drug development professionals working in the field of oncology, providing a foundation for the design and evaluation of the next generation of 3-cyanopyridine-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Pyridine-3-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of pyridine-3-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in this compound synthesis can arise from several issues. A systematic troubleshooting approach is recommended. Key areas to investigate include:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Optimization is often necessary for different substrates and synthesis methods.[1]

  • Purity of Starting Materials: Impurities in reagents can lead to side reactions or inhibit catalyst activity, ultimately reducing the yield of the desired product.[1][2]

  • Catalyst Activity: If a catalyst is used, its effectiveness may be compromised due to deactivation from poisoning or sintering.[1] Ensure the catalyst is fresh or properly activated. The choice of catalyst itself has a significant impact on the yield.[2]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibrium.[1] It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[2]

  • Inefficient Purification: Product loss during workup and purification is a common cause of apparently low yields.[2] This can be due to product decomposition, co-elution with impurities, or incomplete extraction.

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Common side reactions in this compound synthesis include hydrolysis of the nitrile group and polymerization.

  • Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or amide, especially in the presence of water and acid or base.

    • Troubleshooting: Using anhydrous organic solvents can significantly reduce hydrolysis. If an aqueous medium is necessary, employing a buffered system to maintain a neutral or near-neutral pH can be effective.[3] An advanced Guareschi-Thorpe reaction using ammonium (B1175870) carbonate in an aqueous medium acts as both a nitrogen source and a buffer, leading to high yields with minimal hydrolysis.[3][4][5]

  • Polymerization: Cyanopyridines can polymerize, especially under harsh conditions or in the presence of certain catalysts.[3] This is often indicated by the reaction mixture becoming viscous.

    • Troubleshooting: Maintain strict control over the reaction temperature to prevent localized overheating, which can initiate polymerization.[3]

In multicomponent reactions like the Hantzsch synthesis, side products can also arise from self-condensation of reactants or the formation of stable intermediates.[1][6] Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize these side products.[1]

Q3: What are the most effective methods for purifying this compound?

A3: The purification of pyridine (B92270) derivatives can be challenging due to their basicity. Common and effective techniques include:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[1]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[1]

  • Column Chromatography: This is a versatile technique, but tailing can be an issue on silica (B1680970) gel due to the basic nature of pyridine. This can often be mitigated by adding a small amount of a base like triethylamine (B128534) to the eluent.[1]

  • Acid-Base Extraction: As pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

Q4: My reaction is highly exothermic and difficult to control. How can I manage this?

A4: Exothermic reactions can pose safety hazards and lead to the formation of degradation products. To manage thermal runaway, consider the following strategies:[1]

  • Slow Addition of Reagents: Adding one of the reactants dropwise over time can help control the rate of heat generation.[1]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a constant, low temperature throughout the reaction.[1]

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[1]

Troubleshooting Guides

Issue 1: Low Yield in Ammoxidation of 3-Picoline

The vapor-phase ammoxidation of 3-picoline is a common industrial method for synthesizing this compound. Low yields can often be traced back to the catalyst system and reaction conditions.

Possible Cause Recommended Solution
Suboptimal Catalyst The choice of catalyst is crucial. Vanadium-based catalysts are commonly used. A catalyst containing V₂O₅, TiO₂, and Mo₂O₃ on a SiO₂ support has been shown to give high yields.[7]
Incorrect Reactant Molar Ratios The molar ratios of 3-picoline, ammonia (B1221849), and oxygen are critical. A molar ratio of 3-picoline:ammonia:oxygen of approximately 1:1.76:2.97 has been reported to provide a yield of 92.57%.[7]
Inappropriate Reaction Temperature The reaction is typically carried out at elevated temperatures. A temperature range of 365-370°C has been shown to be effective.[7]
Issue 2: Low Yield in Dehydration of Nicotinamide (B372718)

This is a common laboratory-scale synthesis. Low yields are often due to incomplete reaction or product loss during workup.

Possible Cause Recommended Solution
Insufficient Dehydrating Agent Ensure an adequate amount of a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) is used. A common ratio is approximately 0.70 moles of P₂O₅ per 0.82 moles of nicotinamide.[8]
Inefficient Mixing Thoroughly mix the powdered nicotinamide and phosphorus pentoxide before heating to ensure intimate contact.[8]
Product Sublimation/Loss The product is volatile under vacuum. Use an efficient cooling trap (ice-salt bath) for the receiver flask to collect the distilled product.[8] Ensure the condenser does not get clogged by the solid product.[8]
Difficult Residue Removal The residue in the reaction flask can be difficult to remove. Carefully add water to the cooled flask and let it stand overnight to dissolve the residue.[8]

Data Presentation

Table 1: Ammoxidation of 3-Picoline - Catalyst Systems and Yields
Catalyst CompositionReactant Molar Ratios (3-picoline:ammonia:oxygen)Temperature (°C)Molar Yield (%)
V₂O₅ (10%), TiO₂ (5%), Mo₂O₃ (1.5%) on SiO₂1 : 1.76 : 2.97365-37092.57[7]
V₂O₅ (10%), TiO₂ (5%), Mo₂O₃ (1.5%) on SiO₂1 : 1.52 : 2.81365-37090.9[7]
Table 2: Dehydration of Nicotinamide - Reaction Parameters and Yield
Dehydrating AgentReactant Ratio (Nicotinamide:P₂O₅)Pressure (mm Hg)Yield (%)
Phosphorus Pentoxide100 g (0.82 mol) : 100 g (0.70 mol)15-2083-84[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ammoxidation of 3-Picoline

This protocol is based on a continuous flow process described in the patent literature.[7]

Materials:

  • 3-Picoline

  • Ammonia

  • Air

  • Catalyst: V₂O₅ (10%), TiO₂ (5%), Mo₂O₃ (1.5%) on SiO₂ support

Procedure:

  • Preheat 3-picoline (558 kg/hour ), ammonia (180 kg/hour ), and air (1900 m³/hour) to the reaction temperature.

  • Introduce the preheated reactants into a mixing tank to ensure a homogenous mixture. The molar ratio of 3-picoline:ammonia:oxygen should be approximately 1:1.76:2.97.

  • Pass the gaseous mixture through a fixed-bed reactor containing the catalyst.

  • Maintain the reaction temperature at 365-370°C.

  • The product stream exiting the reactor is passed through a series of absorption towers to capture the this compound.

  • The absorbed product is then subjected to extraction (e.g., with toluene) and subsequent rectification to obtain the purified this compound.

Protocol 2: Synthesis of this compound by Dehydration of Nicotinamide

This procedure is a common laboratory-scale synthesis.[8]

Materials:

  • Nicotinamide (powdered)

  • Phosphorus pentoxide

  • Ether or Acetone for rinsing

Procedure:

  • In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

  • Stopper the flask and shake to thoroughly mix the powders.

  • Connect the flask via a wide-bore tube to an air condenser arranged for distillation. Use a Claisen flask immersed in an ice-salt bath as the receiver.

  • Reduce the pressure to 15-20 mm Hg.

  • Heat the mixture vigorously with a high-temperature burner, moving the flame to melt the material rapidly. Continue heating until no more product distills over.

  • Allow the apparatus to cool completely.

  • Rinse the product from the condenser and receiver tube with ether.

  • Combine the ether solution with the distillate, distill off the ether on a steam bath, and then distill the remaining product at atmospheric pressure using an air condenser. The expected yield is 71-72 g (83-84%).

Visualizations

Troubleshooting_Workflow start Low Yield in this compound Synthesis check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Concentration) check_purity->check_conditions Purity OK optimize_purity Purify/Replace Reagents check_purity->optimize_purity Impure check_catalyst Evaluate Catalyst (Choice, Activity, Loading) check_conditions->check_catalyst Conditions OK optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions Suboptimal check_workup Analyze Workup & Purification (Extraction, Chromatography) check_catalyst->check_workup Catalyst OK optimize_catalyst Screen/Optimize Catalyst check_catalyst->optimize_catalyst Suboptimal side_reactions Investigate Side Reactions (Hydrolysis, Polymerization) check_workup->side_reactions Workup OK optimize_workup Modify Purification Protocol check_workup->optimize_workup Inefficient mitigate_sides Implement Mitigation Strategies (Anhydrous, Temp Control) side_reactions->mitigate_sides Present end Improved Yield optimize_purity->end optimize_conditions->end optimize_catalyst->end optimize_workup->end mitigate_sides->end

Caption: A general workflow for troubleshooting low yields in this compound synthesis.

Synthesis_Method_Selection start Goal: Synthesize This compound scale Scale of Synthesis? start->scale lab_scale Laboratory Scale scale->lab_scale Small industrial_scale Industrial Scale scale->industrial_scale Large method_dehydration Dehydration of Nicotinamide (Yield: 83-84%) lab_scale->method_dehydration method_multicomponent Multicomponent Reactions (e.g., Guareschi-Thorpe) lab_scale->method_multicomponent method_ammoxidation Ammoxidation of 3-Picoline (Yield: >90%) industrial_scale->method_ammoxidation

Caption: Logical relationship for selecting a synthesis method based on the desired scale of production.

References

Technical Support Center: Purification of Crude 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 3-cyanopyridine (B1664610).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 3-cyanopyridine?

A1: The primary techniques for purifying crude 3-cyanopyridine are vacuum distillation, recrystallization, and treatment with activated carbon for decolorization. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the experiment.

Q2: What are the typical physical properties of 3-cyanopyridine relevant to its purification?

A2: Understanding the physical properties of 3-cyanopyridine is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below.

PropertyValueCitations
AppearanceWhite to off-white or pale brown crystalline solid/powder.[1][2]
Melting Point48 - 52 °C[1][2]
Boiling Point~201-207 °C at atmospheric pressure[1]
SolubilitySoluble in hot petroleum ether, ethanol, ether, benzene, and acetone. Limited solubility in cold water, but solubility increases with temperature.[2][3][4]

Q3: What are the potential impurities in crude 3-cyanopyridine?

A3: Common impurities can include unreacted starting materials from the synthesis, side-products, residual solvents, and colored polymeric materials. A significant potential impurity is nicotinamide (B372718) or nicotinic acid, which can form if the nitrile group hydrolyzes under acidic or basic conditions, especially at elevated temperatures.[5][6][7]

Q4: My purified 3-cyanopyridine is a pale yellow color. How can I remove the color?

A4: A persistent yellow color can often be removed by treating a solution of the crude product with activated carbon. The 3-cyanopyridine is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is heated briefly before being filtered to remove the carbon.[8][9][10]

Troubleshooting Guides

Recrystallization Issues

Q1: I'm trying to recrystallize 3-cyanopyridine, but it's "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point. Here are several troubleshooting steps:

  • Increase the solvent volume: The concentration of the solution may be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Lower the cooling temperature: If the compound's melting point is low, ensure the solution is cooled well below this temperature. An ice bath may be necessary.

  • Change the solvent or use a solvent pair: The chosen solvent may be too good a solvent. Consider a solvent in which 3-cyanopyridine is less soluble. Alternatively, use a solvent pair. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. For 3-cyanopyridine, a non-polar solvent like hexane (B92381) or petroleum ether is often a good choice for the "poor" solvent.[11][12]

Q2: My 3-cyanopyridine will not crystallize from the solution upon cooling. What's wrong?

A2: If crystals do not form, the solution is likely not supersaturated. Try the following:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[13]

  • Add a seed crystal: If you have a pure crystal of 3-cyanopyridine, add a tiny speck to the cooled solution to initiate crystal growth.[13]

  • Reduce the solvent volume: There may be too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.[13]

  • Use a colder bath: Cool the solution in an ice-salt bath for a lower temperature.[12]

Q3: How do I remove residual solvent from my final crystalline product?

A3: Residual solvent can be removed by drying the crystals under a high vacuum for several hours. If the solvent has a high boiling point, gentle heating under vacuum can be effective, but be careful not to melt the product (melting point ~48-52 °C). Another technique is to wash the filtered crystals with a small amount of a cold, poor solvent in which the compound is insoluble to displace the recrystallization solvent.[14][15][16]

Vacuum Distillation Issues

Q1: During vacuum distillation, the temperature is fluctuating and not stable. What does this indicate?

A1: Temperature fluctuations during a vacuum distillation can be due to an unstable vacuum.[17]

  • Check for leaks: Ensure all glass joints are properly sealed with vacuum grease and that all connections are tight.

  • Check the vacuum pump: Make sure the vacuum pump is operating correctly and the pressure is stable.

  • Ensure smooth boiling: Bumping of the liquid can cause pressure and temperature fluctuations. Use a magnetic stirrer or boiling chips to ensure smooth boiling.

Q2: My 3-cyanopyridine seems to be solidifying in the condenser during vacuum distillation. How can I prevent this?

A2: 3-cyanopyridine has a melting point around 50°C, so it can solidify in a cold condenser.

  • Use an air condenser: For substances with a boiling point above 150°C at atmospheric pressure, an air condenser is often sufficient and will not be as cold as a water-jacketed condenser.[18]

  • Warm the condenser: If using a water-jacketed condenser, you can run warm water through it instead of cold water to keep the temperature above the melting point of 3-cyanopyridine.

  • Use a heat gun: Gently warming the outside of the condenser with a heat gun can melt any solid that has formed, allowing it to flow into the receiving flask. Use this method with caution, especially with flammable materials.

Quantitative Data on Purification Techniques

The following table provides illustrative data on the expected outcomes of different purification techniques for crude 3-cyanopyridine. Actual results will vary depending on the initial purity of the crude material.

Purification MethodInitial Purity (Illustrative)Final Purity (Typical)Recovery Yield (Typical)Key AdvantagesKey Disadvantages
Vacuum Distillation 85-95%>99.5%80-90%Excellent for removing non-volatile and some volatile impurities; good for large scale.Requires specialized equipment; potential for thermal degradation if not controlled.
Recrystallization 85-95%>99%70-85%Highly effective for removing small amounts of impurities; can yield very pure crystals.Loss of material in the mother liquor; requires careful solvent selection.
Activated Carbon Treatment N/A (for color)N/A (for color)95-98% (loss by adsorption)Very effective at removing colored impurities.Can adsorb some of the desired product, slightly reducing yield.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus using dry glassware. Use a round-bottom flask of an appropriate size (the crude material should fill it to about two-thirds). Add a magnetic stir bar. Ensure all joints are lightly greased and sealed.

  • Procedure: a. Place the crude 3-cyanopyridine into the distillation flask. b. Connect the apparatus to a vacuum pump with a pressure gauge. c. Begin stirring and slowly reduce the pressure to the desired level (e.g., 15-20 mmHg).[18] d. Gradually heat the distillation flask using a heating mantle. e. Collect any initial low-boiling fractions separately. f. Collect the main fraction of 3-cyanopyridine at a stable temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure. g. Stop the distillation before the flask is completely dry to avoid the formation of thermally unstable residues. h. Allow the apparatus to cool completely before carefully reintroducing air.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. Petroleum ether is a commonly cited solvent.[19] An ideal solvent should dissolve the 3-cyanopyridine well when hot but poorly when cold.

  • Procedure: a. Place the crude 3-cyanopyridine in an Erlenmeyer flask. b. Add a minimum amount of the chosen hot solvent to just dissolve the solid. c. If colored impurities are present, cool the solution slightly, add a small amount of activated carbon (about 1-2% by weight), and reheat to boiling for a few minutes. d. If activated carbon was used, perform a hot gravity filtration to remove it. e. Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur. f. Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield. g. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. h. Dry the purified crystals under vacuum.

Process Diagrams

PurificationWorkflow Crude Crude 3-Cyanopyridine Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Color_Check Is the solution colored? Dissolve->Color_Check Add_Carbon Add Activated Carbon, Heat, and Filter Hot Color_Check->Add_Carbon  Yes Cool Cool Slowly to Room Temperature Color_Check->Cool No   Add_Carbon->Cool Ice_Bath Place in Ice Bath Cool->Ice_Bath Filter Vacuum Filter and Wash Crystals Ice_Bath->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure 3-Cyanopyridine Dry->Pure TroubleshootingTree Start Problem: No Crystals Form Upon Cooling Scratch Action: Scratch flask with glass rod Start->Scratch Result1 Crystals Form? Scratch->Result1 Seed Action: Add a seed crystal Result1->Seed No Success Success! Result1->Success Yes Result2 Crystals Form? Seed->Result2 Concentrate Action: Evaporate some solvent & re-cool Result2->Concentrate No Result2->Success Yes Result3 Crystals Form? Concentrate->Result3 Result3->Success Yes Failure Consider different solvent or method Result3->Failure No

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during pyridine (B92270) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a thermal runaway in pyridine synthesis?

A1: Thermal runaway occurs when a reaction's rate of heat generation surpasses the rate of heat removal. Key causes include:

  • Rapid Reagent Addition: Adding reagents too quickly is the most common cause, leading to a rapid accumulation of unreacted material and a sudden spike in heat evolution.

  • Insufficient Cooling: The cooling system (e.g., ice bath, cryostat) may be inadequate for the scale of the reaction or may fail during the experiment.

  • Inadequate Stirring: Poor agitation can lead to localized "hot spots" where the reaction rate accelerates uncontrollably, even if the overall measured temperature appears stable.

  • High Reactant Concentration: More concentrated reactions generate heat in a smaller volume, making heat dissipation more challenging.

  • Incorrect Solvent Choice: A solvent with a low boiling point can boil away, reducing the reaction volume and concentrating the reactants, which can accelerate the exotherm.

Q2: How can I predict the exothermicity of my specific pyridine synthesis?

A2: While precise calorimetric data for every variation of pyridine synthesis is not always available in the literature, you can assess the potential hazard through several methods:

  • Structural Analysis: Identify highly energetic functional groups (e.g., nitro groups) in your reactants or products. Reactions involving strong acids, bases (like sodium amide in the Chichibabin synthesis), or highly reactive intermediates are often significantly exothermic.[1]

  • Literature Review: Search for similar reactions to get a qualitative understanding of the potential exotherm. Pay close attention to reported reaction conditions, especially cooling requirements and addition times.

  • Small-Scale Screening: Before proceeding to a larger scale, run the reaction on a very small scale (e.g., mmol) with careful temperature monitoring (thermocouple in the reaction vessel). This provides direct, empirical data on the reaction's thermal profile.

  • Calorimetry: For process development, reaction calorimetry (RC1) or differential scanning calorimetry (DSC) can provide quantitative data on the heat of reaction (ΔHrxn) and the rate of heat release.[2]

Q3: What are the signs of a developing thermal runaway reaction?

A3: Early detection is critical for preventing accidents. Be vigilant for the following signs:

  • A rapid, uncontrolled increase in the internal reaction temperature.

  • Sudden, vigorous boiling of the solvent, even with external cooling.

  • Noticeable increase in pressure within a closed or semi-closed apparatus.

  • Unexpected color changes, charring, or the rapid evolution of gas (e.g., hydrogen in the Chichibabin reaction).[3]

  • Fuming or smoke emanating from the reaction vessel.

Q4: What is the safest way to quench a pyridine synthesis reaction if I lose control?

A4: If you suspect a thermal runaway, prioritize personal safety first. If it is safe to intervene:

  • Stop Reagent Addition: Immediately cease adding any further reagents.

  • Maximize Cooling: If possible and safe, immerse the flask in a larger, colder cooling bath (e.g., a dry ice/acetone bath). Do not add water to a reaction containing water-reactive materials like sodium amide.

  • Dilute with Cold Solvent: If compatible, add a pre-chilled, inert, high-boiling point solvent via a cannula or dropping funnel to dilute the reactants and help absorb heat.

  • Slowly Add a Quenching Agent: Once the reaction is cooled, slowly add an appropriate quenching agent. For reactions involving strong bases like sodium amide, a proton source like isopropanol (B130326) followed by methanol (B129727) can be used. For other reactions, a saturated aqueous solution of ammonium (B1175870) chloride is a common choice. Always add the quenching agent slowly and monitor the temperature.[4]

Troubleshooting Guide

Issue 1: Temperature Spikes During Reagent Addition

  • Symptoms: The internal reaction temperature rises rapidly and overshoots the target temperature each time a portion of a reagent is added.

  • Possible Causes:

    • The rate of addition is too fast for the cooling system to handle.

    • The cooling bath is not at a sufficiently low temperature or has lost its cooling capacity (e.g., ice has melted).

    • The reaction is being run at too high a concentration.

  • Solutions:

    • Immediately stop the addition and allow the temperature to return to the set point.

    • Reduce the rate of addition significantly. For liquids, use a syringe pump for a slow, continuous feed. For solids, add them in smaller portions over a longer period.

    • Ensure the cooling bath is maintained at the correct temperature and has sufficient volume. Replenish ice as needed.

    • Consider diluting the reaction mixture with more solvent. This increases the thermal mass, helping to absorb heat more effectively.[4]

Issue 2: Localized Hotspots, Charring, or Formation of Insoluble Byproducts

  • Symptoms: The reaction mixture darkens in specific areas (often near the point of addition or on the flask walls), and insoluble, tar-like material forms, even if the bulk temperature is controlled.

  • Possible Causes:

    • Inefficient stirring is failing to dissipate heat and disperse the added reagent quickly.

    • The reagent is being added directly into an unstirred pocket of the reaction mixture.

    • The reaction has become too viscous for the magnetic stir bar to be effective.

  • Solutions:

    • Increase the stirring rate. Ensure the stir bar is creating a deep vortex.

    • Switch to mechanical overhead stirring, which is more effective for viscous mixtures or larger-scale reactions.

    • Position the dropping funnel or addition tube so that the reagent is introduced into a well-agitated part of the solution, not down the side of the flask.

    • Dilute the reaction to reduce viscosity.

Issue 3: Uncontrolled Gas Evolution and Pressure Build-Up

  • Symptoms: Rapid bubbling, frothing, and a noticeable increase in pressure in the system. This is a particular concern in the Chichibabin reaction, which evolves hydrogen gas.[3][5]

  • Possible Causes:

    • The reaction rate is too high, leading to a rapid release of gaseous byproducts.

    • The system is not adequately vented to the atmosphere (e.g., through a bubbler or condenser).

    • The reaction temperature has exceeded the boiling point of the solvent.

  • Solutions:

    • Stop reagent addition and apply emergency cooling.

    • Ensure the reaction is conducted in an open or well-vented system. Never run a reaction known to evolve gas in a sealed vessel.

    • Control the reaction rate through slower reagent addition and maintaining the target temperature.

    • Choose a solvent with a higher boiling point if solvent boiling is the issue.

Data Presentation

Table 1: Typical Thermal Management Parameters for Pyridine Syntheses

Synthesis MethodTypical Temperature RangeHeat Evolution ProfileKey Control Parameters
Hantzsch Synthesis Room Temperature to 140°C[6]Generally moderate; can be exothermic, especially during initial condensation.Control of initial mixing; maintaining steady reflux or set temperature.
Chichibabin Reaction 100°C - 150°C (in xylene)[7]Highly exothermic; evolves H₂ gas.Slow, portion-wise addition of sodium amide; efficient stirring; adequate venting.
Bohlmann-Rahtz 50°C - 160°CCan be highly exothermic, particularly the cyclodehydration step.Slow addition of reagents; use of acid catalyst to lower temperature.[8]

Table 2: Comparison of Laboratory Cooling Methods

Cooling BathTemperature RangeAdvantagesDisadvantages
Ice/Water 0 - 5°CInexpensive, readily available, non-toxic.Limited to temperatures at or above 0°C.
Ice/Salt (NaCl) -20 to -10°CAchieves sub-zero temperatures; inexpensive.Corrosive; temperature can be inconsistent.
Dry Ice/Acetone approx. -78°CVery low temperature for rapid cooling.Flammable solvent (acetone); requires careful handling of dry ice.
Cryostat/Chiller -80 to 20°C (typical)Precise and stable temperature control; unattended operation.High initial equipment cost.

Experimental Protocols

Protocol 1: Hantzsch Dihydropyridine Synthesis with Thermal Control

This protocol describes a typical synthesis with explicit steps for managing the reaction temperature.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermocouple to monitor the internal temperature, combine the aldehyde (1.0 equiv.), ethyl acetoacetate (B1235776) (2.0 equiv.), and ethanol.

  • Initial Cooling: Place the flask in an ice/water bath to pre-cool the mixture to approximately 5°C.

  • Controlled Reagent Addition: Begin stirring the cooled mixture. Slowly add a solution of aqueous ammonia (B1221849) (1.1 equiv.) dropwise via a pressure-equalizing dropping funnel over 30-45 minutes. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be adjusted to ensure the temperature does not rise above 20°C. A noticeable exotherm upon addition of the first few drops is common; pause the addition if the temperature rises more than 5°C rapidly.

  • Heating to Reflux: Once the addition is complete and the initial exotherm has subsided, remove the cooling bath. Heat the reaction mixture to a gentle reflux (approx. 80°C for ethanol) using a heating mantle.

  • Monitoring and Work-up: Maintain the reflux for the prescribed time (typically 2-4 hours), monitoring by TLC. After completion, cool the reaction to room temperature, and isolate the precipitated product by filtration.[4]

Protocol 2: Chichibabin Amination with Thermal and Gas Evolution Control

This protocol highlights safety measures for handling the highly reactive and gas-evolving Chichibabin reaction.

  • Inert Atmosphere Setup: Assemble a three-neck flask with a mechanical overhead stirrer, a reflux condenser vented through an oil bubbler (to monitor gas evolution), and a solids addition funnel or a stoppered inlet. Ensure the entire system is flame-dried and under an inert atmosphere (Nitrogen or Argon).

  • Solvent and Reagent: Add a high-boiling inert solvent (e.g., xylene) and the pyridine derivative to the flask. Heat the solution to the target reaction temperature (e.g., 130°C).[7]

  • Portion-wise Addition of Sodium Amide: This is the most critical step. Add the sodium amide (NaNH₂) powder in small portions (e.g., 5-10% of the total) over a long period (1-2 hours). After each addition, wait for the initial exotherm to subside and the rate of hydrogen evolution (observed in the bubbler) to decrease before adding the next portion. A rapid increase in gas evolution is a direct indicator of a fast reaction rate.

  • Monitoring: Maintain the reaction at temperature, monitoring for the cessation of hydrogen evolution, which indicates the reaction is nearing completion.

  • Quenching: Cool the reaction mixture to room temperature, then further cool in an ice bath. Very slowly and carefully add isopropanol to quench any unreacted sodium amide, followed by a slow addition of water to hydrolyze the resulting sodium salt of the product.[3][5]

Visualizations

G start Temperature Rising Uncontrollably stop_add STOP All Reagent Addition start->stop_add max_cool Apply Maximum Cooling (e.g., Dry Ice Bath) stop_add->max_cool is_controlled Is Temperature Dropping? max_cool->is_controlled monitor Continue Monitoring Under Full Cooling is_controlled->monitor  Yes dilute Add Pre-Chilled Inert Solvent is_controlled->dilute  No quench Perform Controlled Emergency Quench quench->monitor safe_state Reaction in Safe State monitor->safe_state dilute->quench

Caption: Troubleshooting workflow for an exothermic event.

G cluster_increase Factors that Increase Temperature cluster_decrease Factors that Decrease Temperature center Reaction Temperature Cooling_Capacity Cooling Capacity center->Cooling_Capacity Stirring_Speed Stirring Speed center->Stirring_Speed Solvent_Volume Solvent Volume center->Solvent_Volume Addition_Rate Addition Rate Addition_Rate->center Concentration Concentration Concentration->center

Caption: Key parameters influencing reaction temperature.

G cluster_prep Preparation cluster_action Action Sequence cluster_result Result prep_quench Prepare Quenching Agent (e.g., Saturated NH4Cl) stop 1. Stop All Additions prep_quench->stop prep_bath Prepare Large, Cold Cooling Bath prep_bath->stop cool 2. Immerse Reactor in Bath stop->cool wait 3. Wait for Temp to Stabilize (e.g., < 0°C) cool->wait add_quench 4. Add Quenching Agent Dropwise with Vigorous Stirring wait->add_quench safe Reaction Quenched Safely add_quench->safe

Caption: Logical workflow for an emergency quench protocol.

References

Technical Support Center: Multicomponent Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyridines via multicomponent reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges related to side product formation and low yields in these critical synthetic processes.

Troubleshooting Guides

This section offers detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Formation of Symmetrical Byproducts in Unsymmetrical Hantzsch Pyridine (B92270) Synthesis

Question: I am attempting to synthesize an unsymmetrical 1,4-dihydropyridine (B1200194) using two different β-dicarbonyl compounds, but I am observing a mixture of products, including two symmetrical dihydropyridines, which are difficult to separate from my target compound. How can I improve the selectivity for the desired unsymmetrical product?

Answer:

The formation of symmetrical byproducts is a common challenge in one-pot unsymmetrical Hantzsch syntheses. This occurs because when all components are mixed together, the two different β-dicarbonyl compounds can each form both a Knoevenagel adduct with the aldehyde and an enamine with the ammonia (B1221849) source, leading to a mixture of four possible products.

Troubleshooting Steps:

  • Sequential Reagent Addition: The most effective strategy to ensure the formation of a single unsymmetrical product is to control the reaction pathway by adding the reagents in a specific order. This is often referred to as a modified Knoevenagel-Hantzsch protocol.[1]

    • Step A: Knoevenagel Condensation: First, react the aldehyde with one of the β-dicarbonyl compounds to form the Knoevenagel adduct. It is crucial to drive this reaction to completion and, ideally, isolate and purify this intermediate.

    • Step B: Enamine Formation: In a separate flask, react the second β-dicarbonyl compound with the ammonia source (e.g., ammonium (B1175870) acetate) to form the corresponding enamine.

    • Step C: Michael Addition and Cyclization: Finally, add the enamine from Step B to the Knoevenagel adduct from Step A to initiate the Michael addition, followed by cyclization and dehydration to yield the desired unsymmetrical 1,4-dihydropyridine.

  • Reaction Condition Optimization: While sequential addition is the most robust method, optimizing the reaction conditions of a one-pot synthesis can sometimes favor the desired product. Consider performing a factorial design experiment to efficiently screen different parameters.[2][3] Key parameters to investigate include:

    • Temperature: Lowering the temperature may favor the kinetic product.

    • Catalyst: The choice of catalyst (e.g., Brønsted vs. Lewis acid) can influence the rates of the competing reactions.

    • Solvent: The polarity of the solvent can affect the relative rates of Knoevenagel condensation and enamine formation.

Experimental Protocol: Modified Knoevenagel-Hantzsch Protocol for Unsymmetrical 1,4-Dihydropyridine Synthesis

  • Materials:

    • Aldehyde (1 equivalent)

    • β-Dicarbonyl compound 1 (1 equivalent)

    • β-Dicarbonyl compound 2 (1 equivalent)

    • Ammonium acetate (B1210297) (1.2 equivalents)

    • Ethanol (solvent)

    • Piperidine (catalyst for Knoevenagel condensation)

  • Procedure:

    • Knoevenagel Condensation: In a round-bottom flask, dissolve the aldehyde and β-dicarbonyl compound 1 in ethanol. Add a catalytic amount of piperidine. Stir the mixture at room temperature and monitor the reaction by TLC until the starting materials are consumed. Remove the solvent under reduced pressure and purify the resulting Knoevenagel adduct by column chromatography or recrystallization.

    • Enamine Formation: In a separate flask, dissolve β-dicarbonyl compound 2 and ammonium acetate in ethanol. Reflux the mixture for 1-2 hours to form the enamine. This is often used in situ for the next step.

    • Final Reaction: To the flask containing the enamine, add the purified Knoevenagel adduct. Reflux the mixture and monitor by TLC. Upon completion, cool the reaction mixture, and isolate the desired unsymmetrical 1,4-dihydropyridine by filtration if it precipitates, or by standard workup and purification procedures.

Logical Diagram: Competing Pathways in Unsymmetrical Hantzsch Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel_A Knoevenagel Adduct A Aldehyde->Knoevenagel_A Knoevenagel_B Knoevenagel Adduct B Aldehyde->Knoevenagel_B Beta_Ketoester_A β-Ketoester A Beta_Ketoester_A->Knoevenagel_A Enamine_A Enamine A Beta_Ketoester_A->Enamine_A Beta_Ketoester_B β-Ketoester B Beta_Ketoester_B->Knoevenagel_B Enamine_B Enamine B Beta_Ketoester_B->Enamine_B Ammonia Ammonia Ammonia->Enamine_A Ammonia->Enamine_B Unsymmetrical_Product_1 Unsymmetrical DHP 1 Knoevenagel_A->Unsymmetrical_Product_1 Symmetrical_Byproduct_A Symmetrical DHP A Knoevenagel_A->Symmetrical_Byproduct_A Unsymmetrical_Product_2 Unsymmetrical DHP 2 Knoevenagel_B->Unsymmetrical_Product_2 Symmetrical_Byproduct_B Symmetrical DHP B Knoevenagel_B->Symmetrical_Byproduct_B Enamine_A->Unsymmetrical_Product_2 Enamine_A->Symmetrical_Byproduct_A Enamine_B->Unsymmetrical_Product_1 Enamine_B->Symmetrical_Byproduct_B

Caption: Competing reaction pathways in a one-pot unsymmetrical Hantzsch synthesis.

Issue 2: Low Yield and Decomposition in Bohlmann-Rahtz Pyridine Synthesis

Question: My Bohlmann-Rahtz synthesis is giving a low yield of the desired pyridine, and I suspect decomposition of my starting materials due to the high reaction temperatures required for the cyclodehydration step. How can I improve the yield and minimize decomposition?

Answer:

The Bohlmann-Rahtz synthesis is a versatile method for preparing substituted pyridines, but it often requires high temperatures for the final cyclodehydration of the aminodiene intermediate, which can lead to decomposition of sensitive substrates.[4][5] The key to improving this reaction is to facilitate the cyclodehydration under milder conditions.

Troubleshooting Steps:

  • Acid Catalysis: The use of an acid catalyst can significantly lower the temperature required for cyclodehydration.[5][6]

    • Brønsted Acids: Acetic acid is commonly used as both a solvent and a catalyst.

    • Lewis Acids: Lewis acids such as Yb(OTf)₃ or ZnBr₂ can also promote the reaction at lower temperatures.[6]

    • Solid Acid Catalysts: For easier workup, consider using a solid acid catalyst like Amberlyst-15.[6]

  • Solvent Choice: The solvent can influence the reaction rate and the stability of the intermediates. Toluene (B28343) is a common solvent for this reaction, often in combination with a catalytic amount of acetic acid.

  • One-Pot, Three-Component Approach: To avoid the isolation of potentially unstable enamines, a one-pot, three-component reaction using the ketone, the ethynylketone, and an ammonia source like ammonium acetate can be more efficient.[7]

Experimental Protocol: Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis

  • Materials:

    • Enamine (1 equivalent) or a mixture of the corresponding ketone (1 equivalent) and ammonium acetate (1.2 equivalents)

    • Ethynylketone (1 equivalent)

    • Toluene (solvent)

    • Acetic acid (catalyst)

  • Procedure:

    • In a round-bottom flask, dissolve the enamine (or the ketone and ammonium acetate) and the ethynylketone in a 5:1 mixture of toluene and acetic acid.

    • Heat the reaction mixture at a lower temperature than the traditional thermal conditions (e.g., 50-80 °C) and monitor the progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted pyridine.

Logical Diagram: Bohlmann-Rahtz Synthesis and Troubleshooting

G cluster_main Bohlmann-Rahtz Pathway cluster_problem Problem cluster_solution Solution Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Ethynylketone Ethynylketone Ethynylketone->Aminodiene Pyridine Desired Pyridine Aminodiene->Pyridine Cyclodehydration High_Temp High Temperature Aminodiene->High_Temp Acid_Catalyst Acid Catalyst (Brønsted or Lewis) Aminodiene->Acid_Catalyst Decomposition Decomposition High_Temp->Decomposition Low_Yield Low Yield Decomposition->Low_Yield Lower_Temp Lower Temperature Acid_Catalyst->Lower_Temp Improved_Yield Improved Yield Lower_Temp->Improved_Yield

Caption: Troubleshooting high-temperature decomposition in the Bohlmann-Rahtz synthesis.

Frequently Asked Questions (FAQs)

Q1: My Guareschi-Thorpe synthesis is giving a low yield, and I see byproducts that seem to be from hydrolysis of the nitrile group. How can I prevent this?

A1: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid is a common side reaction in the Guareschi-Thorpe synthesis, especially under harsh acidic or basic conditions and at elevated temperatures. To minimize this, consider using a modified, greener protocol that employs ammonium carbonate in an aqueous medium. Ammonium carbonate acts as both the nitrogen source and a buffer, maintaining a pH that is less conducive to hydrolysis. This method often leads to higher yields and a simpler workup, as the product may precipitate directly from the reaction mixture.[8]

Q2: I am observing an unexpected, highly conjugated byproduct in my Hantzsch reaction. What could it be?

A2: A common side product in the Hantzsch synthesis is the fully oxidized pyridine derivative. The initial product is a 1,4-dihydropyridine, which can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if certain catalysts or impurities are present. If you are not intentionally performing an oxidative Hantzsch synthesis, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use purified reagents and solvents to minimize the presence of oxidizing species.

Q3: Can the order of reagent addition affect the outcome of a Bohlmann-Rahtz synthesis?

A3: Yes, particularly in the three-component variant. It is generally advisable to pre-mix the ketone and the ammonia source (e.g., ammonium acetate) to allow for the in-situ formation of the enamine before adding the ethynylketone. This can help to minimize potential side reactions of the highly reactive ethynylketone.

Q4: What is the role of E/Z isomerization in the Bohlmann-Rahtz synthesis, and how can it lead to side products?

A4: The initial Michael addition in the Bohlmann-Rahtz synthesis forms an aminodiene intermediate. This intermediate must adopt a specific (E/Z) conformation to allow for the subsequent cyclodehydration to form the pyridine ring. The high temperatures often required for this reaction are necessary to overcome the energy barrier for this isomerization. If the isomerization is slow or incomplete, or if alternative cyclization pathways become accessible from different isomers, it can lead to the formation of side products or a low yield of the desired pyridine.[4][9][10]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Pyridine Synthesis

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time 4 hours7 minutes[11]
Yield ~70-80%>90%[11]
Energy Input Indirect, slow heatingDirect, rapid heating[12]
Solvent Usage Typically requires a solventOften reduced or solvent-free[12]

Table 2: Effect of Catalyst on Bohlmann-Rahtz Pyridine Synthesis

CatalystTemperatureReaction TimeYieldReference
None (Thermal)High (e.g., >120 °C)Several hoursVariable, often low[4]
Acetic Acid50 °C26 hoursGood[13]
Yb(OTf)₃Lower than thermalShorter than thermalImproved[6]
Amberlyst-1550 °C2-6 hoursGood[6]

Experimental Workflows and Signaling Pathways

Diagram: General Troubleshooting Workflow for Low Yield in Pyridine Synthesis

G Start Low Yield or Side Product Formation Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) Start->Check_Conditions Analyze_Products Analyze Crude Product (TLC, LC-MS, NMR) Check_Reagents->Analyze_Products Check_Conditions->Analyze_Products Identify_Side_Products Identify Side Products Analyze_Products->Identify_Side_Products Optimize_Conditions Optimize Reaction Conditions (e.g., Factorial Design) Identify_Side_Products->Optimize_Conditions Modify_Protocol Modify Synthetic Protocol (e.g., Sequential Addition) Identify_Side_Products->Modify_Protocol Successful_Synthesis Successful Synthesis Optimize_Conditions->Successful_Synthesis Modify_Protocol->Successful_Synthesis

Caption: A systematic workflow for troubleshooting common issues in pyridine synthesis.

References

Technical Support Center: Optimizing Catalyst Selection for 3-Cyanopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-cyanopyridine (B1664610), with a primary focus on the ammoxidation of 3-picoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to help you quickly identify and resolve common issues in your 3-cyanopyridine synthesis experiments.

Q1: My 3-picoline conversion is high, but the selectivity to 3-cyanopyridine is low. What are the potential causes and solutions?

A: Low selectivity with high conversion often points to over-oxidation or side reactions. Here are the common culprits and how to address them:

  • Excessive Reaction Temperature: High temperatures can lead to the formation of carbon oxides (CO and CO₂).

    • Solution: Gradually decrease the reaction temperature in increments of 10-20°C and monitor the product distribution. Each catalyst system has an optimal temperature window. For many vanadia-based catalysts, this is typically in the range of 340-400°C.

  • Incorrect Reactant Ratios: An improper ratio of ammonia (B1221849) and oxygen to 3-picoline can significantly impact selectivity. An excess of oxygen can favor complete oxidation.

    • Solution: Optimize the molar feed ratios. A common starting point is a 3-picoline:NH₃:air ratio of approximately 1:3-7:15-30. Systematically vary the ammonia and air feed rates while keeping the 3-picoline feed constant.

  • Catalyst Deactivation/Alteration: The catalyst's properties may have changed, favoring different reaction pathways.

    • Solution: Refer to the catalyst deactivation troubleshooting section (Q3).

Q2: I am observing a gradual or sudden drop in catalyst activity (lower 3-picoline conversion). What should I investigate?

A: A decline in catalyst activity is a common issue and can be attributed to several factors:

  • Catalyst Poisoning: Certain compounds in the feed can irreversibly bind to the active sites of the catalyst.

    • Symptoms: A steady decline in conversion over time.

    • Common Poisons: Sulfur compounds, alkali metals (e.g., potassium, sodium), and heavy metals.

    • Solution: Ensure high purity of reactants. If poisoning is suspected, a regeneration procedure may be necessary (see Q4), or the catalyst may need to be replaced.

  • Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites and pores.

    • Symptoms: Gradual loss of activity, sometimes accompanied by an increase in pressure drop across the reactor.

    • Solution: A controlled oxidative regeneration can often burn off the coke.

  • Sintering/Thermal Degradation: Exposure to excessively high temperatures can cause irreversible changes to the catalyst structure, such as the collapse of the support's pore structure or the agglomeration of active metal particles, leading to a loss of active surface area.

    • Symptoms: A significant and often irreversible loss of activity, particularly after a temperature excursion.

    • Solution: Operate within the recommended temperature range for your specific catalyst. If sintering has occurred, the catalyst typically needs to be replaced.

Q3: How can I differentiate between catalyst poisoning, coking, and sintering?

A: Identifying the specific cause of deactivation is crucial for taking the correct corrective action.

Deactivation MechanismTypical IndicatorsPotential for Regeneration
Poisoning Gradual and often irreversible decline in activity. May be accompanied by a change in selectivity.Difficult; may require specific chemical washing procedures.
Coking Gradual decline in activity. Increase in pressure drop across the reactor.Good; typically reversible through controlled oxidation.
Sintering Often a more rapid and irreversible loss of activity, especially after a high-temperature event.Very low to none; catalyst replacement is usually necessary.

Q4: My V₂O₅-based catalyst is deactivated. How can I regenerate it?

A: Regeneration is often possible for deactivation caused by coking or certain types of poisoning.

  • For Coking: A common method is to stop the feed of 3-picoline and ammonia and pass a stream of air or a diluted oxygen/nitrogen mixture over the catalyst bed at an elevated temperature (e.g., 450-550°C) for several hours to burn off the carbon deposits. The exact temperature and duration will depend on the specific catalyst and the extent of coking.

  • For Certain Poisons: In some cases, washing the catalyst can be effective. For instance, washing with dilute sulfuric acid has been shown to be effective for regenerating catalysts poisoned by alkali metals[1]. Water washing may also be a viable option[2].

Q5: The pressure drop across my fixed-bed reactor is increasing. What is the likely cause?

A: An increasing pressure drop is typically due to physical blockages in the catalyst bed.

  • Causes:

    • Coke/Polymer Formation: As mentioned in Q2, heavy organic deposits can physically block the void spaces in the catalyst bed.

    • Catalyst Attrition: The physical breakdown of catalyst particles can lead to fines that block the gas flow path.

    • Impure Reactants: Non-volatile impurities in the 3-picoline feed can deposit on the catalyst.

  • Solutions:

    • If coking is the cause, a regeneration procedure (see Q4) should resolve the issue.

    • If catalyst attrition is suspected, the reactor may need to be unloaded and the catalyst sieved to remove fines. This may indicate a problem with the mechanical stability of the catalyst or excessive gas flow rates.

    • Ensure the purity of your 3-picoline feed.

Data Presentation: Catalyst Performance in 3-Picoline Ammoxidation

The following tables summarize quantitative data for various catalyst systems used in the ammoxidation of 3-picoline to 3-cyanopyridine.

Table 1: Comparison of Vanadia-Based Catalysts

Catalyst CompositionSupportReaction Temp. (°C)3-Picoline Conversion (%)3-Cyanopyridine Selectivity (%)3-Cyanopyridine Yield (%)Reference
V₂O₅-458--34[3]
V₆O₁₃-365--76[3]
V₂O₅TiO₂-89.3-83.5[4]
V₂O₅-MoO₃γ-Al₂O₃-96.4-83[4]
V₂O₅-Sb₂O₅-TiO₂--97-68[4]

Table 2: Influence of V₂O₅ Loading on V₂O₅/AlF₃ Catalysts

V₂O₅ Loading (wt%)3-Picoline Conversion (%)3-Cyanopyridine Selectivity (%)Pyridine Selectivity (%)Reference
1.9612.683.38.1[5]
7.661.6--[5]
1584.893.43.4[5]

Experimental Protocols

1. Preparation of V₂O₅/TiO₂ Catalyst via Incipient Wetness Impregnation

This protocol describes the synthesis of a V₂O₅/TiO₂ catalyst, a common choice for 3-picoline ammoxidation.

  • Materials:

    • Ammonium (B1175870) metavanadate (NH₄VO₃)

    • Oxalic acid (H₂C₂O₄)

    • Titanium dioxide (TiO₂, anatase)

    • Deionized water

  • Procedure:

    • Support Preparation: Dry the TiO₂ support in an oven at 110-120°C for at least 4 hours to remove adsorbed water.

    • Precursor Solution Preparation:

      • Prepare an aqueous solution of oxalic acid.

      • Slowly dissolve the required amount of ammonium metavanadate in the oxalic acid solution with gentle heating and stirring until a clear solution is obtained. The amount of NH₄VO₃ will depend on the desired V₂O₅ loading on the final catalyst.

    • Impregnation:

      • Allow the precursor solution to cool to room temperature.

      • Using a burette or a pipette, slowly add the precursor solution dropwise to the dried TiO₂ support with continuous mixing. The volume of the solution should be equal to or slightly less than the pore volume of the TiO₂ support to ensure incipient wetness.

    • Drying: Age the impregnated support at room temperature for several hours, followed by drying in an oven at 110-120°C overnight.

    • Calcination: Place the dried material in a furnace and calcine in a flow of air. A typical calcination program involves ramping the temperature to 450-500°C at a rate of 2-5°C/min and holding at the final temperature for 4-6 hours.

    • Final Catalyst: After cooling to room temperature, the V₂O₅/TiO₂ catalyst is ready for use.

2. Ammoxidation of 3-Picoline in a Fixed-Bed Reactor

This protocol outlines the general procedure for the vapor-phase ammoxidation of 3-picoline.

  • Apparatus:

    • Fixed-bed reactor (typically a quartz or stainless steel tube)

    • Furnace with temperature controller

    • Mass flow controllers for gases (air, ammonia, nitrogen)

    • Syringe pump for liquid feed (3-picoline)

    • Vaporizer

    • Condenser and collection system

    • Gas chromatograph (GC) for product analysis

  • Procedure:

    • Catalyst Loading: Load a known amount of the prepared catalyst into the reactor, securing it with quartz wool plugs.

    • System Purge: Purge the system with an inert gas like nitrogen to remove any air and moisture.

    • Catalyst Activation (if required): Heat the catalyst under a flow of air or nitrogen to the reaction temperature.

    • Reaction Initiation:

      • Once the desired temperature is stable, introduce the gas feeds (air and ammonia) at the predetermined flow rates using the mass flow controllers.

      • Start the syringe pump to feed the 3-picoline into the vaporizer, where it is mixed with the gas stream before entering the reactor.

    • Reaction Conditions:

      • Temperature: Typically 340-400°C.

      • Pressure: Usually atmospheric pressure.

      • Gas Hourly Space Velocity (GHSV): This is the ratio of the total volumetric gas flow rate at standard conditions to the volume of the catalyst bed. It is a critical parameter for controlling the contact time of the reactants with the catalyst. Adjust the total gas flow rate to achieve the desired GHSV.

    • Product Collection and Analysis:

      • The reactor effluent is passed through a condenser to liquefy the products and unreacted 3-picoline. The collected liquid is then analyzed by GC to determine the conversion of 3-picoline and the selectivity to 3-cyanopyridine and other byproducts.

      • The non-condensable gases can be analyzed by an online GC to quantify CO and CO₂.

    • Shutdown: After the experiment, stop the 3-picoline feed, and then switch the gas flow to nitrogen to purge the system as it cools down.

Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Ammoxidation Reaction prep_support Support Preparation (Drying) impregnation Incipient Wetness Impregnation prep_support->impregnation prep_solution Precursor Solution Preparation prep_solution->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination load_catalyst Catalyst Loading calcination->load_catalyst Ready Catalyst system_purge System Purge load_catalyst->system_purge reaction_start Reaction Initiation system_purge->reaction_start product_collection Product Collection & Analysis reaction_start->product_collection troubleshooting_logic cluster_conversion Check 3-Picoline Conversion cluster_high_conv_issues Troubleshoot Low Selectivity cluster_low_conv_issues Troubleshoot Catalyst Deactivation start Low 3-Cyanopyridine Yield conversion_check High or Low Conversion? start->conversion_check high_conversion High Conversion conversion_check->high_conversion High low_conversion Low Conversion conversion_check->low_conversion Low over_oxidation Over-oxidation (High COx) high_conversion->over_oxidation side_reactions Side Reactions (e.g., Pyridine formation) high_conversion->side_reactions poisoning Poisoning low_conversion->poisoning coking Coking low_conversion->coking sintering Sintering low_conversion->sintering

References

Technical Support Center: Troubleshooting Nitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrile hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the conversion of nitriles to amides or carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My nitrile hydrolysis is showing low to no conversion. What are the primary factors I should investigate?

A1: Low conversion in nitrile hydrolysis can typically be attributed to one or more of the following factors:

  • Reaction Conditions: Temperature, reaction time, and pressure are critical. Nitrile hydrolysis often requires heating, and insufficient temperature or time will result in incomplete conversion.[1][2]

  • Catalyst/Reagent Choice and Quality: The type and concentration of acid or base catalyst are crucial. For milder conversions to the amide, specific catalysts or reagents like alkaline hydrogen peroxide are often necessary.[3][4] Ensure your reagents have not degraded.

  • Substrate Reactivity: The electronic and steric properties of your nitrile substrate significantly impact its reactivity. Electron-withdrawing groups can activate the nitrile group, while bulky substituents near the nitrile can hinder the reaction.[5][6]

  • Solvent Selection: The choice of solvent can influence the solubility of the nitrile and the efficacy of the catalyst. Common solvents include water, alcohols, and DMSO.[7][8]

Q2: I am trying to synthesize an amide, but I am getting the carboxylic acid as the major product. How can I prevent this over-hydrolysis?

A2: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[9] Since amides can sometimes be more readily hydrolyzed than the starting nitrile under harsh conditions, stopping the reaction at the amide stage requires careful control.[10] Consider the following strategies:

  • Milder Reaction Conditions: Reduce the temperature and concentration of the acid or base.[11] Careful monitoring of the reaction progress is essential.[3]

  • Alkaline Hydrogen Peroxide: This is a common and effective method for the selective conversion of nitriles to amides under mild conditions.[3][8]

  • Metal Catalysis: Certain transition metal catalysts, such as those based on platinum or rhodium, can facilitate the selective hydration of nitriles to amides with high functional group tolerance.[8]

  • Enzymatic Hydrolysis: Nitrile hydratases are enzymes that specifically catalyze the hydration of nitriles to amides under very mild conditions (room temperature and physiological pH).[12][13]

Q3: My nitrile substrate has other sensitive functional groups (e.g., esters, protecting groups). What hydrolysis methods are most suitable?

A3: Chemoselectivity is a key challenge when other hydrolytically labile groups are present.

  • To preserve an ester while hydrolyzing a nitrile, harsh acidic or basic conditions should be avoided. Metal-catalyzed hydration or enzymatic hydrolysis are excellent options due to their mildness and high selectivity.[8]

  • Standard saponification conditions (e.g., NaOH in aqueous alcohol at lower temperatures) can often hydrolyze an ester while leaving the nitrile group intact.[8] However, careful optimization is required as higher temperatures can lead to nitrile hydrolysis.[8]

Q4: Are there enzymatic methods available for nitrile hydrolysis, and what are their advantages?

A4: Yes, biocatalytic methods using enzymes offer several advantages, including high selectivity, mild reaction conditions (near ambient temperature and moderate pH), and the reduction of hazardous waste.[14] There are two main types of enzymes used:

  • Nitrilases: These enzymes directly convert nitriles to carboxylic acids and ammonia (B1221849) in a single step.[12]

  • Nitrile Hydratases: These enzymes catalyze the hydration of nitriles to the corresponding amides. This is often followed by the action of an amidase to produce the carboxylic acid if desired.[12]

Enzymatic methods are particularly useful for producing chiral amides or acids and for substrates with sensitive functional groups.[14][15]

Troubleshooting Guide for Low Conversion Rates

This guide provides a structured approach to diagnosing and resolving low conversion rates in your nitrile hydrolysis experiments.

Problem: Low or No Conversion to Amide/Carboxylic Acid

First, confirm the integrity of your starting materials and reagents. Old or improperly stored reagents, especially hydrogen peroxide or catalysts, can lose activity. Verify the structure and purity of your starting nitrile.

The following diagram outlines a logical workflow for troubleshooting low conversion rates.

G start Low Conversion Observed reagent_check Check Reagent Quality (Acid/Base/Catalyst/Solvent) start->reagent_check conditions_check Review Reaction Conditions (Temperature, Time) reagent_check->conditions_check Reagents OK substrate_issue Consider Substrate Reactivity (Steric/Electronic Effects) conditions_check->substrate_issue Conditions Appear Correct increase_temp_time Increase Temperature or Reaction Time substrate_issue->increase_temp_time change_reagent Change Catalyst/Reagent (e.g., Stronger Acid/Base) increase_temp_time->change_reagent No Improvement success Problem Resolved increase_temp_time->success Conversion Improves alt_method Consider Alternative Method (e.g., Enzymatic, Metal Catalysis) change_reagent->alt_method No Improvement change_reagent->success Conversion Improves alt_method->success Conversion Improves failure Issue Persists alt_method->failure No Improvement

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps

1. Insufficient Reaction Temperature or Time

  • Observation: The reaction has stalled, with a significant amount of starting material remaining even after the initially planned reaction time.

  • Cause: Nitrile hydrolysis can be slow, especially for sterically hindered or electron-rich nitriles. The activation energy for the reaction may not be overcome at the current temperature.

  • Solution:

    • Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or LC-MS.

    • Extend the reaction time. Some hydrolyses may require prolonged heating (e.g., reflux) to go to completion.[1]

2. Inappropriate Catalyst or Reagent Concentration

  • Observation: The reaction is sluggish or does not initiate.

  • Cause: The chosen acid or base may be too weak, or the concentration may be too low to effectively catalyze the hydrolysis.

  • Solution:

    • For acidic hydrolysis, consider switching from a dilute acid to a more concentrated one.[2]

    • For basic hydrolysis, ensure the concentration of the hydroxide (B78521) source is sufficient.

    • If aiming for the amide, ensure the conditions are not too harsh, as this can lead to rapid conversion to the carboxylic acid. For selective amide formation, methods like alkaline hydrogen peroxide are recommended.[3]

3. Substrate-Related Issues (Steric Hindrance or Electronic Effects)

  • Observation: A specific nitrile fails to react under conditions that are effective for other substrates.

  • Cause:

    • Steric Hindrance: Bulky groups near the nitrile can physically block the approach of the nucleophile (water or hydroxide).[16]

    • Electronic Effects: Electron-donating groups near the nitrile can decrease the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups can enhance reactivity.

  • Solution:

    • For sterically hindered nitriles, more forcing conditions (higher temperatures, stronger acids/bases) may be necessary.[16]

    • Consider alternative methods that may be less sensitive to steric effects, such as certain metal-catalyzed reactions or enzymatic hydrolysis where the enzyme's active site can accommodate the substrate.

4. Poor Solubility

  • Observation: The nitrile starting material is not fully dissolved in the reaction mixture.

  • Cause: The chosen solvent may not be appropriate for the substrate, leading to a heterogeneous mixture and slow reaction rates.

  • Solution:

    • Choose a solvent or co-solvent system in which the nitrile is fully soluble at the reaction temperature. Common choices include water, ethanol/water mixtures, or DMSO.[7][8]

Data Presentation

Table 1: Comparison of Common Conditions for Nitrile Hydrolysis to Amide
MethodCatalyst/ReagentSolventTemperature (°C)Typical Time (h)Typical Yield (%)Notes
Alkaline Peroxide K₂CO₃, H₂O₂DMSORoom Temp0.5 - 3~95Mild and selective for primary amides.[8]
Controlled Basic NaOH or KOHEtOH/H₂O< 100VariesModerate to HighRequires careful monitoring to avoid over-hydrolysis.[3][11]
Controlled Acidic HClWater~40VariesModerateMilder acidic conditions can favor amide formation.[11]
Platinum Catalysis Pt(dvtms)Water8016~98Good for substrates with sensitive functional groups.[8]
Rhodium-NHC Catalysis NaOHH₂O-Isopropanol801.5>99Highly efficient for some substrates.[8]
Yields are highly substrate-dependent and may require optimization.
Table 2: Troubleshooting Guide Summary
IssuePotential CauseSuggested Solutions
Low Conversion Insufficient temperature/timeIncrease temperature, prolong reaction time.
Weak or low concentration of catalystUse a stronger acid/base or increase concentration.
Steric hindrance/unfavorable electronicsUse more forcing conditions; consider alternative methods.
Poor solubilityChange solvent or use a co-solvent.
Over-hydrolysis to Carboxylic Acid Conditions too harshLower temperature, use milder reagents (e.g., alkaline H₂O₂), reduce reaction time.
Side Reactions with other Functional Groups Lack of chemoselectivityUse milder, more selective methods like metal catalysis or enzymatic hydrolysis.

Experimental Protocols

Protocol 1: Selective Hydration of a Nitrile to a Primary Amide using Alkaline Hydrogen Peroxide

This method is a mild and generally high-yielding procedure for converting nitriles to primary amides.[8]

Materials:

  • Nitrile substrate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Hydrogen peroxide (30% aqueous solution)

  • Deionized water

  • Ethyl acetate (B1210297) (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Brine

Procedure:

  • Dissolve the nitrile substrate in DMSO in a round-bottom flask.

  • Add anhydrous potassium carbonate to the solution.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise to the stirred mixture, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 0.5-3 hours).

  • Quench the reaction by pouring it into cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Acidic Hydrolysis of a Nitrile to a Carboxylic Acid

This protocol describes a general procedure for the complete hydrolysis of a nitrile to a carboxylic acid using a strong acid.[17]

Materials:

  • Nitrile substrate

  • Dilute hydrochloric acid (e.g., 6M) or sulfuric acid

  • Reflux apparatus

Procedure:

  • Place the nitrile and dilute hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain it for the required time (can range from a few hours to overnight, monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • The workup will depend on the properties of the product. If the carboxylic acid precipitates upon cooling, it can be isolated by filtration. Otherwise, an extraction with a suitable organic solvent may be required.

  • The crude product can be purified by recrystallization or chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general pathways for nitrile hydrolysis under different conditions.

G Nitrile R-C≡N Amide R-CONH₂ Nitrile->Amide H₂O, [H⁺] or [OH⁻] (Milder Conditions) CarboxylicAcid R-COOH Amide->CarboxylicAcid H₂O, [H⁺] or [OH⁻] (Harsher Conditions)

Caption: General pathway of nitrile hydrolysis.

G cluster_0 Chemical Hydrolysis cluster_1 Enzymatic Hydrolysis Nitrile_Chem Nitrile Harsh_Conditions Harsh Acid/Base High Temperature Nitrile_Chem->Harsh_Conditions Mild_Conditions Controlled Acid/Base Alkaline H₂O₂ Metal Catalyst Nitrile_Chem->Mild_Conditions Carboxylic_Acid Carboxylic Acid Harsh_Conditions->Carboxylic_Acid Amide_Chem Amide Mild_Conditions->Amide_Chem Amide_Chem->Harsh_Conditions Over-hydrolysis Nitrile_Enz Nitrile Nitrile_Hydratase Nitrile Hydratase (Mild Conditions) Nitrile_Enz->Nitrile_Hydratase Nitrilase Nitrilase (Mild Conditions) Nitrile_Enz->Nitrilase Amide_Enz Amide Nitrile_Hydratase->Amide_Enz Carboxylic_Acid_Enz Carboxylic Acid Nitrilase->Carboxylic_Acid_Enz

References

Technical Support Center: Column Chromatography Purification of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of pyridine (B92270) derivatives.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions to common problems.

Issue 1: Peak Tailing and Streaking

Q: Why are the chromatographic peaks/TLC spots for my pyridine derivatives showing significant tailing or streaking?

A: Peak tailing and streaking are common issues when purifying basic compounds like pyridine derivatives on silica (B1680970) gel.[1][2] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This interaction leads to non-uniform elution, resulting in broadened and asymmetrical peaks or streaks on a TLC plate.

Solutions:

  • Use of a Basic Additive: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or pyridine, to the mobile phase can neutralize the acidic sites on the silica gel.[2][3] A typical concentration is 0.1-1% of the total solvent volume.[2]

  • Deactivation of Silica Gel: The silica gel can be "deactivated" before use by preparing a slurry with a solvent mixture containing triethylamine. This pre-treatment neutralizes the acidic surface.[2][4]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase:

    • Alumina (B75360) (neutral or basic): A good alternative for the purification of basic compounds.[2][5]

    • Deactivated Silica Gel: Pre-treating silica gel with a base like triethylamine can significantly improve separation.[2]

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be an effective alternative for purifying polar pyridine derivatives.[2]

Issue 2: Poor Separation and Co-elution of Compounds

Q: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?

A: Poor separation occurs when the components of a mixture have similar affinities for the stationary and mobile phases. Optimizing the solvent system is crucial for achieving better resolution.

Solutions:

  • Optimize the Solvent System using TLC: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate, with the target compound having an Rf value between 0.25 and 0.35.[6]

    • Adjust Polarity: If your compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. If it elutes too slowly or not at all (low Rf), gradually increase the polarity.[2]

    • Try Different Solvent Systems: Common solvent systems for pyridine derivatives include hexane (B92381)/ethyl acetate (B1210297) and dichloromethane/methanol.[7] Experiment with different solvent combinations to find the best separation.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.[2] As a general rule, use 50-100 times the weight of silica gel to the weight of the crude material.[2]

  • Change Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase like alumina or a reverse-phase column, which will offer different selectivity.[1][2]

Issue 3: Low Recovery and Sample Degradation

Q: I am experiencing low recovery of my pyridine derivative after purification. What could be the cause?

A: Low recovery can be due to several factors, including irreversible adsorption of the compound onto the stationary phase or degradation of the compound on the acidic silica gel.[1][2]

Solutions:

  • Check for Compound Stability: Test for compound stability on silica gel using a 2D TLC.[8] Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared, which would indicate degradation.[2]

  • Use a Deactivated or Alternative Stationary Phase: If your compound is degrading on silica gel, use a less acidic stationary phase like deactivated silica gel or alumina.[1][2]

  • Minimize Contact Time: Run the chromatography as quickly as possible to minimize the time the compound is in contact with the silica gel.

  • Optimize Elution: If the compound is eluting in very dilute fractions, you may be losing it during solvent evaporation.[2] Try to use a solvent system that allows for more concentrated fractions.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying pyridine derivatives?

While silica gel is the most common stationary phase, its acidic nature can be problematic for basic pyridine derivatives.[2] If you experience issues like peak tailing or degradation, consider these alternatives:

  • Neutral or Basic Alumina: Often a better choice for basic compounds.[2][5]

  • Deactivated Silica Gel: Silica gel that has been treated with a base like triethylamine.[2][4]

  • Reverse-Phase Silica (C18): Suitable for polar pyridine derivatives.[2]

Q2: How do I choose the right solvent system for my column?

The best way to choose a solvent system is by using Thin Layer Chromatography (TLC).[6] The goal is to find a solvent system where your desired compound has an Rf value between 0.25 and 0.35.[6] This range generally provides the best separation on a column. Start with a common non-polar/polar solvent mixture like hexane/ethyl acetate and adjust the ratio to achieve the desired Rf.[7]

Q3: What does it mean if my compound streaks on the TLC plate?

Streaking on a TLC plate can indicate several issues:

  • Strong Interaction with Silica: The basic pyridine nitrogen is likely interacting strongly with the acidic silica gel.[2] Try adding a small amount of triethylamine (0.1-1%) to your eluent.[2]

  • Compound Degradation: Your compound may be unstable on silica gel.[8]

  • Overloading: You may have spotted too much of your sample on the TLC plate.[9]

Q4: Can I use a gradient elution for purifying pyridine derivatives?

Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can be very effective, especially for separating compounds with a wide range of polarities.[5]

Q5: How can I tell if my silica gel is acidic?

Standard silica gel is inherently acidic due to the presence of silanol groups on its surface. If you are working with acid-sensitive compounds, it is always a good practice to assume the silica gel is acidic and take precautions, such as adding a basic modifier to your eluent or using a deactivated stationary phase.[1][2]

Quantitative Data Summary

ParameterRecommended Value/RangePurposeReference(s)
Rf Value on TLC for Column 0.25 - 0.35Optimal separation[6]
Triethylamine (TEA) in Eluent 0.1 - 1% (v/v)Neutralize silica gel, reduce tailing[2][3]
Silica Gel to Crude Material Ratio 50:1 to 100:1 (by weight)Prevent column overloading[2]

Common Solvent Systems for Pyridine Derivatives (TLC Development)

Solvent SystemRatioObservationReference(s)
Hexane:Ethyl Acetate9:1Good for less polar derivatives[2]
Hexane:Ethyl Acetate8:2Often a good starting point[2]
Dichloromethane:Methanol98:2For more polar derivatives[2]
Dichloromethane:Methanol95:5For highly polar derivatives[2]

Experimental Protocols

Protocol 1: Column Chromatography with a Basic Additive

This protocol describes a general procedure for the purification of a pyridine derivative using a silica gel column with triethylamine (TEA) added to the mobile phase.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., hexane:ethyl acetate) that provides an Rf value of ~0.3 for the target compound. Add 0.1-1% TEA to this solvent mixture.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase containing TEA.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyridine derivative in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and begin collecting fractions.

    • Monitor the elution by TLC to identify the fractions containing the purified product.

Protocol 2: Preparation of Deactivated (Neutralized) Silica Gel

  • In a fume hood, add silica gel to a round-bottom flask.

  • Prepare a solution of 1-2% triethylamine in a non-polar solvent like hexane or petroleum ether.[4]

  • Add the TEA/solvent solution to the silica gel to create a slurry.

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Dry the neutralized silica gel under high vacuum overnight to remove any residual solvent.[4] This deactivated silica can now be used for packing the column as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Select Solvent System, Rf ~0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Monitor 5. Monitor Fractions (TLC) Elute->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate

Caption: A general workflow for column chromatography purification.

Troubleshooting_Pyridine_Purification Start Problem Identified (e.g., Tailing, Poor Separation) CheckTailing Is there peak tailing or streaking? Start->CheckTailing CheckSeparation Is separation poor? CheckTailing->CheckSeparation No AddBase Add Basic Modifier (TEA) to Mobile Phase CheckTailing->AddBase Yes CheckRecovery Is recovery low? CheckSeparation->CheckRecovery No OptimizeSolvent Optimize Solvent System (via TLC) CheckSeparation->OptimizeSolvent Yes CheckStability Check Compound Stability (2D TLC) CheckRecovery->CheckStability Yes AddBase->CheckSeparation DeactivateSilica Use Deactivated Silica or Alumina AlternativeStationary Use Alternative Stationary Phase (Alumina, C18) DeactivateSilica->AlternativeStationary ReduceLoad Reduce Sample Load OptimizeSolvent->ReduceLoad ReduceLoad->CheckRecovery CheckStability->DeactivateSilica

References

preventing byproduct formation in Hantzsch pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Hantzsch Pyridine (B92270) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Hantzsch reactions, with a focus on preventing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Hantzsch pyridine synthesis?

A1: The Hantzsch synthesis, while versatile, can be prone to several side reactions leading to a range of byproducts. The most frequently encountered include:

  • Regioisomers and Symmetrical Byproducts: In the synthesis of unsymmetrical pyridines using two different β-dicarbonyl compounds, a mixture of the two desired unsymmetrical regioisomers and two undesired symmetrical byproducts can form.[1]

  • 1,2-Dihydropyridine Isomers: Under certain conditions, the formation of the 1,2-dihydropyridine regioisomer can compete with the desired 1,4-dihydropyridine (B1200194).[2][3][4][5][6]

  • Products of Self-Condensation: Aldehydes and β-ketoesters can undergo self-condensation reactions (like the aldol (B89426) reaction), consuming starting materials and reducing the yield of the desired product.

  • Incomplete Cyclization Products (Michael Adducts): The reaction may stall after the Michael addition step, leading to the isolation of the intermediate Michael adduct rather than the cyclized dihydropyridine.

  • Byproducts from the Aromatization Step: The subsequent oxidation of the 1,4-dihydropyridine to the pyridine can also generate byproducts. A common side reaction is the loss of the substituent at the 4-position (dealkylation or dearylation), especially when using certain oxidizing agents like manganese dioxide.[7]

Q2: I am attempting to synthesize an unsymmetrical pyridine and I'm getting a mixture of products. How can I obtain a single, specific regioisomer?

A2: The formation of a mixture of regioisomers is a classic problem in one-pot unsymmetrical Hantzsch syntheses.[1] To obtain a single regioisomer, a sequential, multi-step approach is the most effective strategy. This involves the controlled, separate formation of the key intermediates before they are combined.[1]

The recommended workflow is as follows:

  • Step A: Knoevenagel Condensation: React the aldehyde with the first β-dicarbonyl compound to form the Knoevenagel adduct. This intermediate should be isolated and purified.

  • Step B: Enamine Formation: In a separate reaction, react the second β-dicarbonyl compound with the nitrogen source (e.g., ammonium (B1175870) acetate) to form the corresponding enamine.

  • Step C: Michael Addition and Cyclization: React the purified Knoevenagel adduct from Step A with the enamine from Step B to form the desired unsymmetrical 1,4-dihydropyridine.[1]

This sequential process ensures that only the desired intermediates are present to react, thus preventing the formation of regioisomers and symmetrical byproducts.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired product and multiple spots on TLC, suggesting a mixture of regioisomers.

Probable Cause: You are likely running a one-pot synthesis for an unsymmetrical pyridine, which inherently leads to a mixture of products due to the uncontrolled reaction of the intermediates.[1]

Recommended Solution: Switch to the "Modified Knoevenagel-Hantzsch Synthesis for a Single Regioisomer" detailed in the Experimental Protocols section. This sequential approach provides precise control over the reaction pathway.

Logical Workflow for Regioselective Synthesis:

G cluster_stepA Step A: Knoevenagel Condensation cluster_stepB Step B: Enamine Formation cluster_stepC Step C: Michael Addition & Cyclization A Aldehyde K Knoevenagel Adduct A->K + B β-Dicarbonyl 1 B->K P Single Regioisomer (Unsymmetrical 1,4-DHP) K->P + C β-Dicarbonyl 2 E Enamine C->E + D Nitrogen Source D->E E->P

Caption: Sequential workflow for regioselective Hantzsch synthesis.

Problem 2: A significant amount of a 1,2-dihydropyridine byproduct is forming.

Probable Cause: The reaction conditions, such as solvent, temperature, and catalyst, can influence the chemoselectivity of the cyclization step, leading to the formation of the 1,2-dihydropyridine isomer.[2][8]

Recommended Solutions:

  • Solvent and Temperature Optimization: Adjusting the solvent polarity and reaction temperature can favor the formation of the 1,4-dihydropyridine.[8] Experiment with different solvents (e.g., ethanol (B145695), methanol, acetonitrile) and run the reaction at various temperatures to find the optimal conditions for your specific substrates.

  • Catalyst Selection: The choice of catalyst can significantly impact the product distribution. Some catalysts may preferentially promote the formation of the 1,4-isomer. Consider screening different catalysts, such as Brønsted or Lewis acids, to improve selectivity.

Problem 3: The reaction is sluggish, and I'm isolating unreacted starting materials or the intermediate Michael adduct.

Probable Cause: The reaction may not be going to completion due to suboptimal reaction conditions or catalyst activity. The intermediate Michael adduct can also revert to the starting materials (retro-Michael reaction).

Recommended Solutions:

  • Increase Reaction Temperature: Gently increasing the reaction temperature can help drive the reaction to completion.

  • Catalyst Optimization: If you are using a catalyst, ensure it is active and present in a sufficient amount. For catalyst-free reactions, consider adding a catalytic amount of a mild acid (e.g., acetic acid) to promote the cyclization step.

  • Microwave Irradiation: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields.[9]

Problem 4: During the aromatization of the Hantzsch ester, I am observing a significant amount of a byproduct where the 4-substituent is lost.

Probable Cause: This side reaction, known as dealkylation or dearylation, is common with certain oxidizing agents, particularly with benzylic or secondary alkyl groups at the 4-position.[7]

Recommended Solutions:

  • Choice of Oxidizing Agent: The choice of oxidizing agent is crucial. While strong oxidants like nitric acid or potassium permanganate (B83412) are effective for aromatization, they can also promote side reactions.[8] Milder reagents are often preferred.

  • Comparative Data on Oxidizing Agents:

Oxidizing AgentTypical ByproductsNotes
Nitric Acid Can lead to over-oxidation or nitration of sensitive substrates.A strong and effective oxidant, but requires careful control of reaction conditions.
Manganese Dioxide (MnO2) Loss of the 4-substituent, especially for benzylic and secondary alkyl groups.A common and effective oxidant, but prone to dealkylation.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) Generally provides clean aromatization with minimal side reactions. Loss of the 4-substituent is not typically observed.A milder and more selective oxidizing agent.
Iodine in Refluxing Methanol Generally a mild and effective method.Good for preserving the 4-substituent.

Experimental Protocols

Protocol 1: Modified Knoevenagel-Hantzsch Synthesis for a Single Regioisomer

This two-step procedure is designed to synthesize an unsymmetrical 1,4-dihydropyridine with high regioselectivity.

Step A: Synthesis of the Knoevenagel Adduct (Alkylidene-β-ketoester)

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in ethanol or isopropanol.

  • Add a catalytic amount of a base, such as piperidine (B6355638) or diethylamine (B46881) (approximately 0.1 eq.).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude alkylidene-β-ketoester intermediate, typically by recrystallization or column chromatography.

Step B: Synthesis of the Final Unsymmetrical 1,4-Dihydropyridine

  • In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.

  • Add ammonium acetate (B1210297) (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.

  • Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.

  • Reflux the reaction mixture and monitor its completion by TLC (typically 4-12 hours).

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Model Hantzsch Reaction

Reaction: Benzaldehyde + 2 eq. Ethyl Acetoacetate + Ammonium Acetate → Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux865
p-TSAEthanolReflux682
Tannic AcidH₂O80194
Fe₃O₄@SiO₂-SO₃HEthanol600.596
UiO-66-NH₂EthanolRoom Temp0.598

Data compiled from a comparative guide on catalysts for the Hantzsch synthesis.[10]

Analysis: The data clearly demonstrates that catalyzed reactions offer significant advantages over the uncatalyzed process in terms of both reaction time and yield. Modern heterogeneous catalysts show exceptional performance, providing near-quantitative yields in short reaction times under mild conditions.[10]

Signaling Pathways and Logical Relationships

Diagram 1: Competing Pathways in Unsymmetrical Hantzsch Synthesis

This diagram illustrates how a one-pot, four-component unsymmetrical Hantzsch synthesis leads to a mixture of two regioisomeric products (P1 and P2) along with two symmetrical byproducts (S1 and S2).

G cluster_reactants Reactants in One Pot cluster_intermediates Intermediate Formation (Uncontrolled) cluster_products Product Mixture A Aldehyde K1 Knoevenagel Adduct 1 (A + B1) A->K1 K2 Knoevenagel Adduct 2 (A + B2) A->K2 B1 β-Dicarbonyl 1 B1->K1 E1 Enamine 1 (B1 + N) B1->E1 B2 β-Dicarbonyl 2 B2->K2 E2 Enamine 2 (B2 + N) B2->E2 N Nitrogen Source N->E1 N->E2 P1 Regioisomer 1 (K1 + E2) K1->P1 S1 Symmetrical Byproduct 1 (K1 + E1) K1->S1 P2 Regioisomer 2 (K2 + E1) K2->P2 S2 Symmetrical Byproduct 2 (K2 + E2) K2->S2 E1->P2 E1->S1 E2->P1 E2->S2

Caption: One-pot synthesis leads to a mixture of regioisomers and byproducts.

References

Technical Support Center: Pyridine-3-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyridine-3-carbonitrile (also known as 3-cyanopyridine (B1664610) or nicotinonitrile).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors depending on the synthetic route. Here are common causes and solutions:

  • Incomplete Reaction (General):

    • Optimization: Reaction parameters such as temperature, pressure, and reaction time may not be optimal. Systematically vary these conditions to find the ideal balance for your specific setup. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.

    • Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to side products.[1] Ensure all reagents and solvents are of high purity and anhydrous where necessary.

  • For Ammoxidation of 3-Picoline:

    • Catalyst Deactivation: The catalyst (e.g., V₂O₅-based) may be deactivated or poisoned. Ensure the catalyst is properly prepared and activated. The composition of the catalyst is critical; various promoters can significantly enhance performance.[2][3]

    • Incorrect Stoichiometry: The molar ratios of 3-picoline, ammonia (B1221849), and air (oxygen) are crucial. An incorrect ratio can lead to incomplete conversion or the formation of byproducts. For example, a common molar ratio for 3-picoline:ammonia:oxygen is approximately 1:1.7:3.0.[4]

  • For Cyclization Reactions (e.g., Guareschi-Thorpe):

    • Inefficient Cyclization/Dehydration: The final ring-closing and aromatization steps can be inefficient. High temperatures are often required, which can also lead to decomposition.[5] Consider using a suitable acid catalyst (e.g., acetic acid, PTSA) or a Lewis acid to facilitate the cyclodehydration step under milder conditions.[6]

Question 2: I am observing significant formation of byproducts like nicotinamide (B372718) and nicotinic acid. How can I prevent this?

Answer:

The formation of nicotinamide and nicotinic acid is due to the hydrolysis of the nitrile group. This is a very common side reaction.

  • Cause: Presence of water in the reaction mixture. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.

  • Solutions:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[7]

    • Control pH: If an aqueous medium is unavoidable, using a buffered system to maintain a neutral or near-neutral pH can minimize hydrolysis.[7]

    • Solvent Choice: Select aprotic organic solvents that do not participate in hydrolysis.

    • Temperature Management: Avoid excessive temperatures, as high heat can accelerate the rate of hydrolysis.

Question 3: My reaction mixture is becoming viscous and dark, suggesting polymerization. What can I do to avoid this?

Answer:

Polymerization of cyanopyridines can occur, leading to a viscous mixture and significantly reduced yields of the desired monomeric product.[7]

  • Cause: This side reaction is often initiated by harsh reaction conditions or certain catalysts. Overheating is a primary contributor.

  • Solutions:

    • Strict Temperature Control: Maintain precise and uniform control over the reaction temperature. Avoid localized overheating by ensuring efficient stirring and controlled heating. For highly exothermic reactions, consider slow, dropwise addition of reagents and use an ice bath or cryostat for cooling.[1][7]

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively and reduce the likelihood of intermolecular polymerization reactions.[1]

    • Catalyst Choice: Select a catalyst that is less prone to initiating polymerization under your reaction conditions.

Question 4: I am struggling to purify the final this compound product. What are the most effective purification methods?

Answer:

Purification can be challenging due to the basicity of the pyridine (B92270) nitrogen and the potential for similarly polar byproducts.[1]

  • Common Purification Strategies:

    • Distillation: As this compound is a solid with a relatively high boiling point (206.9 °C), vacuum distillation can be an effective method for separating it from non-volatile impurities.[8]

    • Crystallization: This is a highly effective method for obtaining high-purity solid products. Screen various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1]

    • Acid-Base Extraction: Utilize the basicity of the pyridine ring. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., HCl). The protonated this compound will move to the aqueous layer, leaving non-basic impurities behind. Subsequently, basify the aqueous layer and re-extract the product with an organic solvent.[1][9]

    • Column Chromatography: While effective, the basic nature of the product can cause "tailing" on standard silica (B1680970) gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or pyridine (e.g., 0.5-1%), to the eluent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

The dominant industrial-scale process is the catalytic gas-phase ammoxidation of 3-methylpyridine (B133936) (3-picoline).[10] In this reaction, 3-picoline, ammonia, and air are passed over a heterogeneous catalyst at high temperatures (typically 340-500 °C).[2][3]

Q2: What are the key reaction parameters to control during the ammoxidation of 3-picoline?

The most critical parameters are temperature, the molar ratio of reactants, and the catalyst composition. The reaction is highly exothermic, so efficient heat management is essential. The catalyst is typically based on vanadium oxide (V₂O₅), often mixed with other metal oxides like MoO₃, TiO₂, or Sb₂O₅ on a support such as silica (SiO₂) or alumina (B75360) (Al₂O₃).[2][3][4]

Q3: Can I synthesize this compound from nicotinic acid or nicotinamide?

While this compound is a precursor to nicotinamide and nicotinic acid via hydrolysis, the reverse reaction (dehydration of the amide or amidation followed by dehydration of the acid) is less common as a primary synthetic route but is mechanistically possible using strong dehydrating agents. The ammoxidation of 3-picoline is generally more direct and economically viable on a large scale.[8][10]

Data Presentation: Ammoxidation of 3-Picoline

The following table summarizes reaction conditions and outcomes for the synthesis of this compound from 3-picoline using various catalyst systems, as reported in the literature.

Catalyst SystemTemperature (°C)Conversion (%)Yield (%)Reference(s)
V₂O₅, MoO₃, ZrO₂, TiO₂34095-[2]
Molybdenum catalyst on silica gel3809995[2]
V₂O₅, Sb₂O₅, Cr₂O₃, TiO₂ (Takeda Chemical)-10098.6[2]
V₂O₅ (Lonza)-89.383.5[2]
MoO₃-V₂O₅ (Yuki Gousei)-9682[2]
V₂O₅ 10%, TiO₂ 5%, Mo₂O₃ 1.5% on SiO₂365-370-92.6[4]

Experimental Protocols

Protocol 1: Gas-Phase Ammoxidation of 3-Picoline (Industrial Method Principle)

This protocol describes the general principles of the industrial continuous flow process.

  • Reactants: 3-methylpyridine (3-picoline), anhydrous ammonia, and air.

  • Catalyst: A mixed metal oxide catalyst, for example, V₂O₅-TiO₂-MoO₃ on a silica support.

  • Apparatus: A fixed-bed or fluidized-bed reactor capable of high-temperature operation, pre-heaters for gases, a mixing tank, and a series of absorption towers for product collection.

  • Procedure:

    • The catalyst is packed into the reactor and activated according to the manufacturer's specifications.

    • 3-picoline is vaporized and preheated. Air and ammonia are separately preheated.

    • The preheated streams of 3-picoline, ammonia, and air are combined in a mixing tank at a specific molar ratio (e.g., 1:1.7:2.9).[4]

    • The gaseous mixture is fed continuously into the reactor, where the temperature is maintained between 360-380 °C.[2][4]

    • The reaction products exit the reactor and pass through a series of absorption towers (e.g., containing water or an organic solvent like toluene) to capture the this compound and separate it from unreacted gases and water.[4]

    • The resulting solution or slurry is then subjected to further purification steps, such as extraction and distillation, to isolate the final product.

Protocol 2: Modified Guareschi-Thorpe Synthesis (Lab-Scale Example)

This protocol is based on a method reported to minimize hydrolysis by using ammonium (B1175870) carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer.[7]

  • Reactants: Ethyl cyanoacetate (B8463686), ethyl acetoacetate (B1235776), ammonium carbonate, water.

  • Apparatus: A sealed reaction vessel (e.g., a pressure tube or a round-bottom flask with a reflux condenser), a heating mantle with a stirrer, and standard filtration equipment.

  • Procedure:

    • In a sealed vessel, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).

    • Add water (2 mL) to the mixture.

    • Seal the vessel and heat the mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture. The product often precipitates directly from the reaction medium.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under a vacuum to yield the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Logical & Experimental Workflows

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Initial Analysis cluster_causes Potential Causes & Solutions cluster_purification Purification Issues start Low Yield or High Impurity Level analysis Analyze Reaction Data (TLC, GC, NMR) start->analysis side_products Side Products Identified? analysis->side_products hydrolysis Hydrolysis Products (Amide/Acid) Solution: - Use Anhydrous Conditions - Control pH side_products->hydrolysis Yes polymer Polymerization Solution: - Strict Temp. Control - Dilute Reaction side_products->polymer Yes incomplete Incomplete Conversion Solution: - Optimize Temp/Time - Check Reagent Purity - Check Catalyst Activity side_products->incomplete No purification_issue Difficulty in Purification hydrolysis->purification_issue polymer->purification_issue incomplete->purification_issue purification_solution Solution: - Recrystallization - Vacuum Distillation - Acid-Base Extraction - Modified Chromatography purification_issue->purification_solution

Caption: A troubleshooting decision tree for optimizing this compound synthesis.

Reaction_Pathways picoline 3-Picoline + NH3 + O2 product This compound (Desired Product) picoline->product Ammoxidation (Main Reaction) hydrolysis1 Nicotinamide product->hydrolysis1 Hydrolysis (+H2O) polymer Polymer product->polymer Polymerization (e.g., High Temp) hydrolysis2 Nicotinic Acid hydrolysis1->hydrolysis2 Further Hydrolysis

Caption: Main synthetic pathway versus common side reaction pathways.

Experimental_Workflow reagents 1. Prepare Reactants & Apparatus (Anhydrous) reaction 2. Combine Reagents & Heat under Inert Atmosphere reagents->reaction monitor 3. Monitor Reaction (TLC / GC) reaction->monitor workup 4. Quench & Crude Workup (e.g., Extraction) monitor->workup purify 5. Purify Product (Crystallization/ Distillation) workup->purify analyze 6. Characterize (NMR, MS, Purity) purify->analyze

References

Navigating the Scale-Up of Nicotinonitrile Synthesis: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the laboratory synthesis and scale-up of nicotinonitrile. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and crucial safety information to ensure a smooth and successful scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing nicotinonitrile on a laboratory scale?

A1: Several reliable methods are employed for the laboratory synthesis of nicotinonitrile. The most common starting materials include nicotinamide (B372718), 3-picoline, and 3-substituted pyridines like 3-bromopyridine (B30812). Key synthesis routes include the dehydration of nicotinamide using reagents like phosphorus pentoxide, the ammonoxidation of 3-picoline, and the Rosenmund-von Braun reaction of 3-bromopyridine with a cyanide source.[1]

Q2: What are the primary challenges when scaling up nicotinonitrile synthesis from a laboratory to a pilot or industrial scale?

A2: Scaling up the synthesis of nicotinonitrile introduces several challenges that are often not apparent at the lab scale. These primarily revolve around:

  • Heat Transfer: Many synthesis routes are exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[2][3]

  • Mass Transfer and Mixing: Achieving homogeneous mixing in large reactors is more complex. Inefficient mixing can lead to localized "hot spots," uneven reaction rates, and the formation of byproducts.

  • Reagent Addition: The rate of reagent addition becomes a critical parameter at a larger scale to control reaction temperature and minimize side reactions.

  • Work-up and Purification: Isolating and purifying large quantities of nicotinonitrile can be challenging. Methods like distillation and crystallization need to be optimized for larger volumes to ensure high purity and yield.

Q3: How does the choice of synthesis route impact the scalability of nicotinonitrile production?

A3: The choice of synthetic route significantly influences the ease and safety of scaling up. For instance, the ammonoxidation of 3-picoline is a common industrial method due to its atom economy and the use of relatively inexpensive starting materials.[4][5] However, it requires high temperatures and specialized equipment like fluidized bed reactors.[4][5] The dehydration of nicotinamide is a straightforward laboratory method but the use of corrosive and hazardous reagents like phosphorus pentoxide requires careful handling and waste disposal considerations at scale. The Sandmeyer reaction, while effective, involves thermally labile diazonium salts, which pose a significant safety risk on a larger scale.[6]

Q4: What are the critical safety precautions to consider when working with the reagents for nicotinonitrile synthesis, especially at a larger scale?

A4: Safety is paramount, particularly when scaling up. Key safety considerations include:

  • Handling of Cyanides: Many synthetic routes involve highly toxic cyanide salts or hydrogen cyanide. Strict protocols for handling, storage, and waste disposal are essential. Always work in a well-ventilated area and have an emergency response plan in place.

  • Exothermic Reactions: For exothermic reactions, ensure adequate cooling capacity and a robust temperature monitoring and control system. Consider the use of semi-batch processes where one reagent is added slowly to control the reaction rate.

  • Hazardous Reagents: Reagents like phosphorus pentoxide are highly corrosive and react violently with water. Thionyl chloride and phosphorus oxychloride are also highly corrosive and toxic. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Runaway Reactions: Be aware of the potential for runaway reactions, especially with exothermic processes. Have a clear understanding of the reaction's thermal hazards and establish emergency procedures.[2][3][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of nicotinonitrile synthesis.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or HPLC. - Gradually increase the reaction temperature, ensuring it stays within the safe operating limits. - Extend the reaction time.
Side Reactions: Formation of byproducts due to localized overheating or incorrect stoichiometry.- Improve mixing efficiency by adjusting the stirrer speed or using a different type of impeller. - Control the rate of reagent addition to maintain a stable temperature. - Re-verify the stoichiometry of all reagents.
Product Loss During Work-up: Product may be partially soluble in the aqueous layer or lost during filtration/extraction.- Perform a thorough extraction of the aqueous layer with a suitable organic solvent. - Use a filter aid like celite for filtering fine precipitates to prevent clogging and product loss.
Poor Product Purity Inadequate Purification: The chosen purification method (e.g., distillation, crystallization) is not optimized for the scale.- For distillation, use a fractional distillation column with a sufficient number of theoretical plates for better separation of closely boiling impurities.[8][9][10][11] - For crystallization, carefully select the solvent system and control the cooling rate to obtain crystals of high purity.[12]
Byproduct Formation: Similar to low yield, side reactions can lead to impurities that are difficult to separate.- Analyze the impurity profile using techniques like GC-MS or LC-MS to identify the byproducts. - Adjust reaction conditions (temperature, concentration, catalyst) to minimize the formation of specific impurities.
Reaction Runaway/Exotherm Control Issues Inadequate Heat Removal: The cooling capacity of the reactor is insufficient for the heat generated by the reaction.- Reduce the rate of addition of the limiting reagent. - Lower the reaction temperature. - Ensure the reactor's cooling system is functioning optimally. - Consider using a larger reactor with a better surface-area-to-volume ratio or a more efficient cooling jacket design.[13]
Poor Mixing: Inefficient mixing leads to localized hot spots where the reaction rate accelerates uncontrollably.- Increase the stirring speed. - Use a more appropriate impeller design for the reactor geometry and viscosity of the reaction mixture. - Consider using computational fluid dynamics (CFD) modeling to optimize mixing parameters.[14][15][16][17][18]
Solid Handling and Clogging Issues Precipitation of Product or Byproduct: The product or a byproduct may precipitate out of solution, leading to stirring difficulties or clogging of transfer lines.- Adjust the solvent system to improve the solubility of all components at the reaction temperature. - If precipitation is unavoidable, ensure the reactor is equipped with a stirrer capable of handling slurries.
Clogging of Condenser: Solid nicotinonitrile can solidify in the condenser during distillation.- Use a wide-bore condenser. - Gently heat the condenser with a heat gun or by wrapping it with heating tape to prevent solidification.

Experimental Protocols

Synthesis of Nicotinonitrile from Nicotinamide (Dehydration) - Pilot Scale

This protocol is adapted from a laboratory-scale procedure for a pilot-scale synthesis.

Reaction: C₆H₆N₂O + P₂O₅ → C₆H₄N₂ + 2HPO₃

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles
Nicotinamide122.1212.2100
Phosphorus Pentoxide141.9415.6110

Procedure:

  • Reactor Setup: The reaction is carried out in a 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a vacuum line.

  • Charging Reagents: Charge the reactor with nicotinamide (12.2 kg). Under a nitrogen atmosphere, slowly add phosphorus pentoxide (15.6 kg) in portions to control the initial exotherm.

  • Mixing: Start the agitator to ensure good mixing of the solids.

  • Heating and Distillation: Gradually heat the mixture under reduced pressure. The nicotinonitrile will start to distill.

  • Product Collection: Collect the distilled nicotinonitrile in a cooled receiver.

  • Work-up: The crude product can be purified by fractional distillation.

Scale-Up Considerations:

  • Heat Control: The reaction is exothermic. The addition of phosphorus pentoxide should be slow and controlled. The reactor's cooling system must be engaged to manage the heat generated.

  • Mixing: Efficient mixing is crucial to prevent the formation of clumps and ensure uniform heat distribution.

  • Vacuum: A stable vacuum is necessary for the distillation of the product at a lower temperature, which helps to prevent thermal decomposition.

Synthesis of Nicotinonitrile via Ammonoxidation of 3-Picoline - Industrial Scale

This protocol outlines the industrial-scale synthesis of nicotinonitrile.

Reaction: 2 C₆H₇N + 2 NH₃ + 3 O₂ → 2 C₆H₄N₂ + 6 H₂O

Materials and Conditions:

ParameterValue
CatalystVanadium oxide-based catalyst
Reactor TypeFluidized bed reactor
Temperature350-450 °C
PressureAtmospheric
Feed Composition3-Picoline, Ammonia, Air

Procedure:

  • Catalyst Bed Preparation: The fluidized bed reactor is charged with the vanadium oxide-based catalyst.

  • Feed Introduction: A gaseous mixture of 3-picoline, ammonia, and air is continuously fed into the bottom of the reactor. The flow rates are carefully controlled to maintain the desired stoichiometry and to ensure the fluidization of the catalyst bed.

  • Reaction: The reaction occurs as the gas mixture passes through the fluidized catalyst bed at high temperatures.

  • Product Separation: The gaseous effluent from the reactor, containing nicotinonitrile, unreacted starting materials, and byproducts, is passed through a series of condensers and scrubbers to separate the nicotinonitrile.

  • Purification: The crude nicotinonitrile is then purified by fractional distillation.

Scale-Up Considerations:

  • Catalyst Performance: The activity and stability of the catalyst are critical for high yield and selectivity.

  • Fluidization: Proper fluidization of the catalyst bed is essential for efficient heat and mass transfer.

  • Process Control: Continuous monitoring and control of temperature, pressure, and feed flow rates are crucial for safe and efficient operation.

Data Presentation

Table 1: Comparison of Nicotinonitrile Synthesis Methods - Scale-Up Parameters

Synthesis MethodStarting MaterialKey ReagentsTypical ScaleYield (%)Key AdvantagesKey Disadvantages
DehydrationNicotinamideP₂O₅, SOCl₂Lab to Pilot80-90 (Lab)High yield, relatively simple procedure.Use of hazardous and corrosive reagents, exothermic.
Ammonoxidation3-PicolineNH₃, O₂ (Air), CatalystIndustrial85-95High atom economy, continuous process, uses inexpensive reagents.High energy input, requires specialized equipment.
Sandmeyer Reaction3-AminopyridineNaNO₂, HCl, CuCNLab60-70Versatile for substituted pyridines.Thermally unstable intermediates, safety concerns on scale-up.
Rosenmund-von Braun3-BromopyridineCuCNLab to Pilot70-80Good yield for bromo-pyridines.Use of stoichiometric copper cyanide, potential for metal contamination.

Mandatory Visualization

experimental_workflow_dehydration start Start reactor_setup Reactor Setup (100L Glass-Lined) start->reactor_setup charge_reagents Charge Reagents (Nicotinamide, P2O5) reactor_setup->charge_reagents mixing Mixing charge_reagents->mixing heating_distillation Heating & Distillation (Under Vacuum) mixing->heating_distillation product_collection Product Collection (Cooled Receiver) heating_distillation->product_collection purification Purification (Fractional Distillation) product_collection->purification end End purification->end

Caption: Workflow for Pilot-Scale Synthesis of Nicotinonitrile via Dehydration.

troubleshooting_low_yield start Low Yield Observed check_reaction_completion Check Reaction Completion (TLC/HPLC) start->check_reaction_completion incomplete Incomplete check_reaction_completion->incomplete complete Complete check_reaction_completion->complete increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp analyze_byproducts Analyze for Byproducts (GC-MS/LC-MS) complete->analyze_byproducts end Yield Improved increase_time_temp->end byproducts_present Byproducts Present analyze_byproducts->byproducts_present no_byproducts Minimal Byproducts analyze_byproducts->no_byproducts optimize_conditions Optimize Conditions (Mixing, Temp, Stoichiometry) byproducts_present->optimize_conditions check_workup Review Work-up Procedure no_byproducts->check_workup optimize_conditions->end check_workup->end

Caption: Troubleshooting Logic for Low Yield in Nicotinonitrile Synthesis.

References

Validation & Comparative

A Comparative Analysis of Pyridine-3-Carbonitrile Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, spectroscopic signatures, reactivity, and applications of 2-cyanopyridine (B140075), 3-cyanopyridine (B1664610), and 4-cyanopyridine (B195900).

The isomers of pyridine-3-carbonitrile, namely 2-cyanopyridine, 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine (isonicotinonitrile), are fundamental building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The position of the cyano group on the pyridine (B92270) ring significantly influences their physical, chemical, and biological properties. This guide provides a comprehensive comparative analysis of these isomers, supported by experimental data, to aid researchers in selecting the appropriate isomer for their specific application. The isomeric purity of cyanopyridine derivatives is a critical parameter in chemical synthesis and drug development, as different isomers can exhibit varied biological activities and chemical reactivities.[1] A thorough understanding of their spectroscopic characteristics is essential for unambiguous identification and quality control.[1]

Physicochemical Properties

The position of the electron-withdrawing cyano group has a profound effect on the electronic distribution within the pyridine ring, which in turn dictates the physicochemical properties of the isomers.

Property2-Cyanopyridine3-Cyanopyridine4-Cyanopyridine
CAS Number 100-70-9100-54-9100-48-1
Molecular Weight ( g/mol ) 104.11104.11104.11
Melting Point (°C) 24-27[2]48-52[3]76-81[4]
Boiling Point (°C) 212-215[2]201[3]196.3[5]
pKa -0.26[2][6]1.45[3][7]1.90[8]
Dipole Moment (D) 1.96[9]1.61[10]
Water Solubility (g/L) 67[2][6]140[3][7]32 (at 16.4 °C)[8]
Appearance Low melting crystalline solid[2][6]Colorless or white to yellow crystalline mass[3][7]White to off-white crystals or powder[8]

Spectroscopic Data

The differentiation of the three isomers is readily achieved through spectroscopic techniques, particularly NMR and IR spectroscopy. The electronic environment of each proton and carbon atom in the pyridine ring is unique for each isomer, leading to distinct chemical shifts.

¹H NMR Spectral Data (in CDCl₃)

The chemical shifts (δ) and coupling constants (J) in ¹H NMR are highly sensitive to the position of the cyano group on the pyridine ring.[1]

Isomerδ (ppm) and J (Hz) of Protons
2-Cyanopyridine 8.76 (ddd, J = 4.9, 1.8, 0.9 Hz, 1H), 7.95 (td, J = 7.7, 1.8 Hz, 1H), 7.78 (ddd, J = 7.7, 1.3, 0.9 Hz, 1H), 7.63 (dd, J = 7.7, 1.3 Hz, 1H)[1]
3-Cyanopyridine 8.91 (s, 1H), 8.85 (d, J = 4.0 Hz, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.48 (dd, J = 8.0, 4.0 Hz, 1H)[1]
4-Cyanopyridine 8.83 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 6.0 Hz, 2H)[1]
¹³C NMR Spectral Data (in CDCl₃)

The position of the cyano group also significantly influences the chemical shifts of the carbon atoms in the pyridine ring.[1]

Isomerδ (ppm) of Carbons
2-Cyanopyridine 151.0, 137.2, 133.0, 127.9, 124.5, 117.8 (CN)[1]
3-Cyanopyridine 153.1, 152.8, 140.0, 124.0, 116.5 (CN), 110.1[1]
4-Cyanopyridine 151.1 (2C), 126.0 (2C), 125.0, 116.9 (CN)
IR Spectral Data

The vibrational frequency of the cyano group (C≡N) and the ring vibrations are key features in the IR spectra.[1]

IsomerKey IR Absorptions (cm⁻¹)
2-Cyanopyridine C≡N stretch: ~2230, C-H stretch (aromatic): >3000, Ring vibrations: ~1600-1400
3-Cyanopyridine C≡N stretch: ~2235, C-H stretch (aromatic): >3000, Ring vibrations: ~1600-1400
4-Cyanopyridine C≡N stretch: ~2240, C-H stretch (aromatic): >3000, Ring vibrations: ~1600-1400

Reactivity and Synthetic Applications

The electronic properties of the cyanopyridine isomers dictate their reactivity in various chemical transformations. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

Nucleophilic Aromatic Substitution (SNAr): 2- and 4-cyanopyridine are more susceptible to SNAr reactions compared to 3-cyanopyridine. This is due to the ability of the pyridine nitrogen and the cyano group to stabilize the negative charge of the Meisenheimer intermediate when the nucleophile attacks the carbon atoms at the ortho and para positions relative to the nitrogen.

Reduction of the Nitrile Group: The cyano group in all three isomers can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, providing access to a wide range of functionalized pyridine derivatives.

Dimerization: The 3-cyanopyridine radical anion has been shown to form a sigma-dimer that is re-oxidized at a different potential, which is a consideration in electrochemical applications.[11]

Bioconjugation: 2-cyanopyridine derivatives have been developed for N-terminal cysteine bioconjugation, with electron-withdrawing groups on the pyridine ring enhancing the reactivity.[12]

G General Reactivity of Cyanopyridine Isomers cluster_isomers Cyanopyridine Isomers cluster_reactions Common Reactions 2-CP 2-Cyanopyridine SNAr Nucleophilic Aromatic Substitution 2-CP->SNAr Highly Reactive Reduction Nitrile Reduction 2-CP->Reduction Hydrolysis Nitrile Hydrolysis 2-CP->Hydrolysis 3-CP 3-Cyanopyridine 3-CP->SNAr Less Reactive 3-CP->Reduction 3-CP->Hydrolysis Dimerization Radical Anion Dimerization 3-CP->Dimerization Forms Sigma-Dimer 4-CP 4-Cyanopyridine 4-CP->SNAr Highly Reactive 4-CP->Reduction 4-CP->Hydrolysis G Drug Development Workflow with Cyanopyridines Start Start: Identify Target IsomerSelection Isomer Selection (2-CP, 3-CP, or 4-CP) Start->IsomerSelection Synthesis Synthesis of Derivatives IsomerSelection->Synthesis Screening Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening Screening->Synthesis Inactive Compounds (Redesign) LeadOpt Lead Optimization Screening->LeadOpt Active Compounds Preclinical Preclinical Studies LeadOpt->Preclinical End End: Clinical Candidate Preclinical->End

References

The Ascending Trajectory of 3-Cyanopyridine Derivatives in Drug Discovery: A Structure-Activity Relationship Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and specificity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, 3-cyanopyridine (B1664610) derivatives have emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various 3-cyanopyridine derivatives, with a primary focus on their anticancer properties. Experimental data is presented in structured tables for clear comparison, and detailed protocols for key biological assays are provided to support reproducibility and further investigation.

The 3-cyanopyridine core, a six-membered aromatic ring containing a nitrogen atom and a nitrile group at the 3-position, serves as a versatile template for the design of potent and selective inhibitors of various biological targets. The nitrile group often acts as a key hydrogen bond acceptor, contributing to the binding affinity of these compounds to their target proteins. Modifications at other positions of the pyridine (B92270) ring have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. This guide delves into the nuanced relationships between chemical structure and biological activity, offering insights for the rational design of next-generation 3-cyanopyridine-based therapeutics.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro biological activities of representative 3-cyanopyridine derivatives against various cancer cell lines and protein kinases. These tables are designed to facilitate a comparative analysis of the impact of different structural modifications on biological potency.

Table 1: Antiproliferative Activity of 3-Cyanopyridine Derivatives Against Cancer Cell Lines
Compound IDR1 SubstituentR2 SubstituentR4 SubstituentCancer Cell LineIC50 / GI50 (µM)Reference
Series 1 4-anilinoH5-ethynylA549<5[1]
20a 4-anilinoH5-ethynylEGFR Kinase0.045[1]
Series 2 2-oxoHPhenylHEPG222.3 - 42.8[2]
5c 2-oxoH4-chlorophenylHEPG21.46[2][3]
5d 2-oxoH4-methoxyphenylHEPG27.08[2][3]
Series 3 2-oxoH4-methoxyphenylPC-34.46[4]
5e 2-oxoH4-methoxyphenylMDA-MB-2313.59[4]
5e 2-oxoH4-methoxyphenylHepG26.01[4]
Series 4 2-oxo6-(3-pyridyl)4-phenylMCF-71.89[5]
7h 2-oxo6-(3-pyridyl)4-phenylPIM-1 Kinase0.281[5]
8f 2-methoxy6-(2-naphthyl)4-phenylMCF-71.69[5]
8f 2-methoxy6-(2-naphthyl)4-phenylPIM-1 Kinase0.58[5]
Series 5 6-amino5-cyano4-phenylMCF-71.77[6]
5a 6-amino5-cyano4-phenylHepG22.71[6]
5e 6-amino5-cyano4-(2,4-dichlorophenyl)MCF-71.39[6][7]
Table 2: Kinase Inhibitory Activity of 3-Cyanopyridine Derivatives
Compound IDTarget KinaseIC50 (µM)Reference
20a EGFR0.045[1]
Compound 28 EGFR/BRAFV600EDual Inhibitor[8]
Compound 30 EGFR/BRAFV600EDual Inhibitor[8]
7h PIM-10.281[5]
8f PIM-10.58[5]
5a VEGFR-20.217[6]
5a HER-20.168[6]
5e VEGFR-20.124[6]
5e HER-20.077[6]

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be deduced:

  • Substitution at the 2- and 6-positions: The nature of the substituent at the 2- and 6-positions of the pyridine ring significantly influences the biological activity. For instance, a 2-oxo group appears to be favorable for antiproliferative activity against various cancer cell lines.[2][4] The introduction of aromatic or heteroaromatic moieties at the 6-position can lead to potent PIM-1 kinase inhibition.[5]

  • Substitution at the 4-position: The substituent at the 4-position plays a crucial role in determining the potency and selectivity. Phenyl groups, often with electron-withdrawing or electron-donating groups, are commonly employed. For example, a 4-chlorophenyl group in compound 5c resulted in potent activity against the HEPG2 cell line.[2][3] Similarly, a 4-(2,4-dichlorophenyl) group in compound 5e enhanced its anticancer activity against the MCF-7 cell line.[6][7]

  • The 3-Cyano Group: The nitrile group at the 3-position is a critical pharmacophore, often involved in key interactions with the target protein, such as hydrogen bonding. Its presence is a consistent feature across the most active compounds.

  • Fused Ring Systems: While this guide focuses on monocyclic 3-cyanopyridines, it is noteworthy that fusing the pyridine ring with other heterocyclic systems can lead to compounds with dual inhibitory activities, such as the pyrido[2,3-d]pyrimidines targeting both VEGFR-2 and HER-2.[6][7]

Experimental Protocols

To ensure the reproducibility and further exploration of the presented findings, detailed methodologies for key experiments are provided below.

General Synthesis of 3-Cyanopyridine Derivatives

A common synthetic route to 3-cyanopyridone derivatives involves a one-pot multicomponent reaction. For example, the synthesis of 3-cyanopyridone/pyrazoline hybrids can be achieved by heating a mixture of the appropriate 3-cyanopyridone-chalcone and hydrazine (B178648) monohydrate in absolute ethanol (B145695) under reflux for 12 hours.[8] The resulting solid product is then collected by filtration and washed with cold ethanol.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

  • Reagent Preparation: Prepare a reaction buffer specific to the kinase being assayed. Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup: Add the test compounds, the recombinant kinase, and the specific substrate to the wells of a microplate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric Assays: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.

    • Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Molecular Landscape

To better understand the context in which these 3-cyanopyridine derivatives exert their effects, the following diagrams illustrate a typical experimental workflow and key signaling pathways targeted by these compounds.

G Experimental Workflow for SAR Studies of 3-Cyanopyridine Derivatives cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials reaction Multicomponent Reaction / Functional Group Modification start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification in_vitro_cell In Vitro Antiproliferative Assays (e.g., MTT Assay on Cancer Cell Lines) purification->in_vitro_cell in_vitro_kinase In Vitro Kinase Inhibition Assays (e.g., EGFR, PIM-1, VEGFR-2) purification->in_vitro_kinase data_analysis IC50/GI50 Determination in_vitro_cell->data_analysis in_vitro_kinase->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->reaction Design of New Derivatives

Caption: A typical experimental workflow for the discovery and optimization of 3-cyanopyridine derivatives.

G Simplified EGFR Signaling Pathway and Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 3-Cyanopyridine Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 3-cyanopyridine derivatives.

G Simplified PIM-1 Kinase Signaling Pathway and Inhibition Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Upregulates Transcription Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Substrates Phosphorylates Survival Cell Survival & Proliferation Substrates->Survival Inhibitor 3-Cyanopyridine Derivative Inhibitor->PIM1 Inhibits

Caption: Inhibition of the PIM-1 kinase signaling pathway by 3-cyanopyridine derivatives.

References

A Comparative Guide to the Synthesis and Reactivity of 3-Cyanopyridine and 4-Cyanopyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyanopyridine (B1664610) (nicotinonitrile) and 4-cyanopyridine (B195900) (isonicotinonitrile) are pivotal intermediates in the chemical and pharmaceutical industries. While structurally similar, the position of the nitrile group on the pyridine (B92270) ring imparts distinct electronic properties and reactivity, leading to different synthetic applications. This guide provides a comprehensive comparison of these two isomers, supported by experimental data, to aid researchers in selecting the appropriate building block for their synthetic endeavors. Both isomers are versatile precursors, with 3-cyanopyridine being a key component in the synthesis of nicotinamide (B372718) and nicotinic acid (Vitamin B3), while 4-cyanopyridine is fundamental to the production of the anti-tuberculosis drug isoniazid.[1][2]

Physicochemical and Electronic Properties: A Tale of Two Isomers

The seemingly minor difference in the placement of the cyano group between the 3- and 4-positions of the pyridine ring leads to notable variations in their physical and electronic characteristics. 4-Cyanopyridine exhibits a higher melting point and a slightly higher pKa for its conjugate acid, indicating it is a slightly stronger base than 3-cyanopyridine.

Property3-Cyanopyridine4-Cyanopyridine
CAS Number 100-54-9100-48-1
Molecular Formula C₆H₄N₂C₆H₄N₂
Molecular Weight 104.11 g/mol 104.11 g/mol
Appearance Colorless to gray crystalline solidWhite to off-white crystalline powder
Melting Point 48-52 °C76-79 °C
Boiling Point 201 °C196 °C
pKa (conjugate acid) 1.391.90[3][4][5]
Water Solubility 140 g/L32 g/100mL (16.4 °C)[4]

The electronic influence of the nitrogen heteroatom and the cyano group is crucial to understanding the reactivity of these molecules. The Hammett substituent constants (σ) quantify the electron-donating or electron-withdrawing nature of a substituent. For the pyridyl group acting as a substituent, the following constants have been determined:

Substituentσ_metaσ_para
3-Pyridyl0.55-
4-Pyridyl-0.94

These values indicate the significant electron-withdrawing nature of the pyridyl groups, which influences the reactivity of the entire molecule.[6]

Industrial Synthesis: A Common Pathway

The primary industrial route to both 3- and 4-cyanopyridine is the vapor-phase ammoxidation of their corresponding methylpyridine precursors (3-picoline and 4-picoline, respectively). This process involves the reaction of the picoline with ammonia (B1221849) and air at elevated temperatures over a catalyst, typically based on vanadium pentoxide.[7]

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification picoline 3- or 4-Picoline reactor Vapor-Phase Reactor (Vanadium Pentoxide Catalyst, High Temp.) picoline->reactor ammonia Ammonia (NH₃) ammonia->reactor air Air (O₂) air->reactor crude Crude Cyanopyridine reactor->crude Ammoxidation purified Purified 3- or 4-Cyanopyridine crude->purified Distillation/ Recrystallization G cluster_attack cluster_stabilization cluster_outcome Pyridine Pyridine Ring Intermediate Meisenheimer-like Intermediate (Negative charge delocalized) Nu Nu⁻ Nu->Pyridine Attack at C2 or C4 Resonance Resonance Forms Intermediate->Resonance N_stabilization Charge on Electronegative Nitrogen Atom Resonance->N_stabilization Key Stabilizing Factor Product Substituted Pyridine N_stabilization->Product Favors reaction G 3-CP 3-Cyanopyridine Product_3CP 5-Substituted-3-cyanopyridine 3-CP->Product_3CP meta to CN ortho to N 4-CP 4-Cyanopyridine Product_4CP 3-Substituted-4-cyanopyridine 4-CP->Product_4CP meta to CN meta to N E+ Electrophile (E⁺) E+->3-CP Attack at C5 E+->4-CP Attack at C3

References

Validating the Structure of Pyridine-3-Carbonitrile: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the crystal structure of pyridine-3-carbonitrile is presented, offering a comparative guide for researchers and drug development professionals. This guide provides a side-by-side look at its crystallographic data with its isomers, 2-cyanopyridine (B140075) and 4-cyanopyridine, supported by a detailed experimental protocol for structure determination via single-crystal X-ray diffraction.

This compound, also known as 3-cyanopyridine (B1664610) or nicotinonitrile, is a versatile organic compound utilized in the synthesis of various pharmaceuticals and agrochemicals. The precise determination of its three-dimensional atomic arrangement through X-ray crystallography is paramount for understanding its chemical reactivity, physical properties, and potential biological interactions. This guide serves to validate its structure by comparing its crystallographic parameters with those of its structural isomers, thereby providing a clear benchmark for researchers.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and its isomers, 2-cyanopyridine and 4-cyanopyridine, as determined by single-crystal X-ray diffraction. These data highlight the subtle yet significant differences in their solid-state packing and molecular geometry.

ParameterThis compound2-Cyanopyridine4-Cyanopyridine
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPccn
a (Å) 3.8087.3918(5)3.82
b (Å) 13.12012.2587(4)6.12
c (Å) 10.5918.1671(3)23.22
α (°) 909090
β (°) 97.97111.720(1)90
γ (°) 909090
Volume (ų) 524687.51(6)543.5
Z 444

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound and its isomers involves a standardized workflow. The following protocol outlines the key steps for obtaining high-quality crystallographic data.

1. Crystal Growth:

  • High-purity this compound is dissolved in a suitable solvent (e.g., ethanol, acetone) to create a saturated or near-saturated solution.

  • Slow evaporation of the solvent at a constant temperature is employed to allow for the formation of single crystals of suitable size and quality (typically >0.1 mm in all dimensions). Alternative methods such as slow cooling or vapor diffusion can also be utilized.

2. Crystal Mounting:

  • A well-formed single crystal is carefully selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive. For air- or moisture-sensitive crystals, this process is performed under an inert atmosphere.

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations of the atoms.

  • A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

  • The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., CCD or CMOS detector) at different orientations.

4. Data Processing:

  • The collected diffraction images are processed to integrate the intensities of the diffraction spots.

  • Corrections for experimental factors such as Lorentz factor, polarization, and absorption are applied.

  • The unit cell parameters and space group are determined from the diffraction pattern.

5. Structure Solution and Refinement:

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods to achieve the best possible fit between the calculated and observed structure factors. The goodness of fit is monitored by the R-factor and R-free values.

6. Structure Validation:

  • The final crystal structure is validated using software tools to check for geometric consistency (bond lengths, bond angles), atomic clashes, and other potential errors.

  • The final atomic coordinates and structure factors are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Experimental Workflow for Structure Validation

The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution model_building Model Building & Refinement structure_solution->model_building validation Structure Validation model_building->validation final_structure final_structure validation->final_structure Final Validated Structure

Experimental workflow for X-ray crystallography.

This comprehensive guide provides researchers with the necessary data and protocols to confidently validate the structure of this compound. The comparative crystallographic data for its isomers offer valuable context for understanding its unique solid-state properties, which is crucial for its application in drug development and materials science.

A Comparative Guide to Analytical Methods for Quantifying Pyridine-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative determination of pyridine-3-carbonitrile, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selection of an appropriate analytical technique is paramount for quality control, process monitoring, and research and development. This document details the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and also explores UV-Vis Spectrophotometry as a simpler alternative.

Comparison of Quantitative Performance

The choice of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance metrics of the most common techniques used for the quantification of this compound and related pyridine (B92270) compounds.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAccuracy (Recovery %)Precision (RSD %)
HPLC-DAD Chromatographic separation followed by detection based on UV absorbance.0.70 - 1.18 mg/L[1]Not SpecifiedNot Specified87 - 102%[1]0.9 - 5.6%[1]
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.0.006 mg/kg (for pyridine in biota)0.020 mg/kg (for pyridine in biota)Not Specified89 - 101%2 - 3%
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte in a solution.Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate method implementation and ensure reproducibility.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the analysis of this compound in liquid samples, such as industrial effluents or reaction mixtures.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of pyridine compounds.

  • Mobile Phase: A mixture of methanol (B129727), acetonitrile, and water in a ratio of 20:20:60 (v/v/v) can be used for isocratic elution.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Detection Wavelength: The DAD can be set to monitor a specific wavelength, such as 216 nm for this compound.[1]

  • Injection Volume: Typically 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve.

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Data Analysis and Quantification:

  • A calibration curve is constructed by plotting the peak area of the standard against its concentration.

  • The concentration of this compound in the sample is determined from the calibration curve. An internal standard, such as phenol, can be used to improve accuracy and precision.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it ideal for the analysis of this compound in complex matrices where trace-level quantification is required.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for the separation of semi-volatile organic compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: An optimized temperature gradient is used to ensure the separation of this compound from other matrix components. A representative program could be: start at 70 °C for 2 minutes, ramp at 3 °C/min to 150 °C, then ramp at 20 °C/min to 250 °C and hold for 3 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: Approximately 280 °C.

  • Ion Source Temperature: Typically around 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan mode for qualitative analysis. For this compound, characteristic ions would be monitored.

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane. Prepare working standards by serial dilution.

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a liquid-liquid extraction may be necessary. For solid samples, a solvent extraction followed by concentration may be required. An internal standard (e.g., a deuterated analog) should be added before extraction to correct for matrix effects and variations in sample preparation.

3. Data Analysis and Quantification:

  • Quantification is typically performed using an internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

UV-Vis Spectrophotometry

This method is simpler and more cost-effective than chromatographic techniques but is less selective and generally less sensitive. It is suitable for the quantification of this compound in simple, transparent liquid samples with no interfering substances that absorb at the same wavelength.

1. Instrumentation:

  • UV-Vis Spectrophotometer: A standard UV-Vis spectrophotometer capable of scanning a wavelength range that includes the ultraviolet region.

2. Method Development:

  • Determination of λmax: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or water). Scan the solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For pyridine, the λmax is around 254 nm.

  • Solvent: The solvent used should be transparent in the UV region of interest.

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation: The sample should be a clear solution. If necessary, dilute the sample with the solvent to bring the absorbance within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

4. Data Analysis and Quantification:

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Quantification: Measure the absorbance of the sample solution at the same wavelength and determine the concentration from the calibration curve.

Methodology Visualization

The following diagrams illustrate the typical experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Dilute_Filter_Sample Dilute & Filter Sample->Dilute_Filter_Sample Standard Standard Prepare_Standards Prepare Serial Dilutions Standard->Prepare_Standards HPLC HPLC System (Pump, Autosampler, Column) Dilute_Filter_Sample->HPLC Inject Prepare_Standards->HPLC Inject DAD DAD Detector HPLC->DAD Chromatogram Chromatogram DAD->Chromatogram Calibration Calibration Curve DAD->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction + Internal Standard Sample->Extraction Standard Standard Prepare_Standards Prepare Serial Dilutions + Internal Standard Standard->Prepare_Standards GC Gas Chromatograph (Injector, Column, Oven) Extraction->GC Inject Prepare_Standards->GC Inject MS Mass Spectrometer GC->MS Mass_Spectrum Mass Spectrum MS->Mass_Spectrum Calibration Calibration Curve MS->Calibration Quantification Quantification Mass_Spectrum->Quantification Calibration->Quantification UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Processing Sample Sample Dilute_Sample Dilute Sample Sample->Dilute_Sample Standard Standard Prepare_Standards Prepare Serial Dilutions Standard->Prepare_Standards Spectrophotometer UV-Vis Spectrophotometer Dilute_Sample->Spectrophotometer Measure Prepare_Standards->Spectrophotometer Measure Absorbance Absorbance Reading Spectrophotometer->Absorbance Calibration Calibration Curve Spectrophotometer->Calibration Quantification Quantification Absorbance->Quantification Calibration->Quantification

References

A Comparative Analysis of the Biological Activities of Pyridine-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-carbonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of recently synthesized pyridine-carbonitrile derivatives, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data from various studies, with detailed protocols for key biological assays and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity of Pyridine-Carbonitrile Derivatives

Several classes of pyridine-carbonitrile derivatives have been investigated for their potential as anticancer agents. Notably, 2-oxo-1,2-dihydropyridine-3-carbonitriles and their analogs have demonstrated significant cytotoxic effects against various cancer cell lines.

Comparative Anticancer Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyridine-carbonitrile derivatives against different human cancer cell lines. These values are indicative of the compound's potency in inhibiting cancer cell growth.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrileHT-29 (Colon)0.70DoxorubicinNot specified
4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydrothis compoundMDA-MB-231 (Breast)4.6DoxorubicinNot specified
4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydrothis compound derivative 14a ¹NCI-H460 (Lung)0.025 ± 0.0026DoxorubicinNot specified
4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydrothis compound derivative 14a ¹RKOP 27 (Colon)0.016 ± 0.002DoxorubicinNot specified
4-(Benzo[d][1][2]dioxol-5-yl)-6-(naphthalen-2-yl)nicotinonitrile derivative 4 ²MCF-7 (Breast)21.49Doxorubicin4.80
4-(Benzo[d][1][2]dioxol-5-yl)-6-(naphthalen-2-yl)nicotinonitrile derivative 9 ²MCF-7 (Breast)25.13Doxorubicin4.80
4-(Benzo[d][1][2]dioxol-5-yl)-6-(naphthalen-2-yl)nicotinonitrile derivative 14 ²MCF-7 (Breast)22.81Doxorubicin4.80
4-(Benzo[d][1][2]dioxol-5-yl)-6-(naphthalen-2-yl)nicotinonitrile derivative 17 ²MCF-7 (Breast)27.50Doxorubicin4.80
4-(Benzo[d][1][2]dioxol-5-yl)-6-(naphthalen-2-yl)nicotinonitrile derivative 4 ²MDA-MB-231 (Breast)24.53Doxorubicin6.20
4-(Benzo[d][1][2]dioxol-5-yl)-6-(naphthalen-2-yl)nicotinonitrile derivative 9 ²MDA-MB-231 (Breast)29.17Doxorubicin6.20
4-(Benzo[d][1][2]dioxol-5-yl)-6-(naphthalen-2-yl)nicotinonitrile derivative 14 ²MDA-MB-231 (Breast)26.33Doxorubicin6.20
4-(Benzo[d][1][2]dioxol-5-yl)-6-(naphthalen-2-yl)nicotinonitrile derivative 17 ²MDA-MB-231 (Breast)31.25Doxorubicin6.20

¹Data from a study on 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydrothis compound derivatives.[3][4][5][6] The specific structure of derivative 14a is detailed in the referenced literature. ²Data from a study on new this compound derivatives.[7] The specific structures of derivatives 4, 9, 14, and 17 are detailed in the referenced literature.

Mechanism of Action: Inhibition of VEGFR-2 and HER-2 Pathways

Many pyridine-carbonitrile derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) pathways are critical targets.[8][9][10] Dual inhibition of these pathways can lead to a synergistic antitumor effect.[8][10]

VEGFR2_HER2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGF EGF HER2 HER-2 EGF->HER2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K HER2->PI3K Ras Ras HER2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PyridineCarbonitrile Pyridine-Carbonitrile Derivatives PyridineCarbonitrile->VEGFR2 Inhibition PyridineCarbonitrile->HER2 Inhibition

VEGFR-2 and HER-2 signaling pathways and their inhibition by pyridine-carbonitrile derivatives.

Antimicrobial Activity of Pyridine-Carbonitrile Derivatives

Pyridine-carbonitrile derivatives also exhibit promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Comparative Antimicrobial Potency

The following table summarizes the MIC values of selected pyridine-carbonitrile derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Ref.
1,4,6-Trisubstituted-2-oxo-1,2-dihydrothis compound 24 ³Staphylococcus aureus8Ampicillin8
1,4,6-Trisubstituted-2-oxo-1,2-dihydrothis compound 24 ³Escherichia coli8Ampicillin8
1,4,6-Trisubstituted-2-oxo-1,2-dihydrothis compound 24 ³Candida albicans16Clotrimazole8

³Data from a study on 1,4,6-trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles.[11] The specific structure of derivative 24 is detailed in the referenced literature.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine-carbonitrile derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Pyridine-Carbonitrile Derivatives (Varying Conc.) A->B C Incubate (e.g., 48h, 37°C) B->C D Add MTT Reagent C->D E Incubate (2-4h, 37°C) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

A generalized workflow for the MTT assay.
Tube Dilution Method for MIC Determination

The tube dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][16][17][18]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the pyridine-carbonitrile derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in test tubes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each tube with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: Observe the tubes for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Serial Dilution of Pyridine-Carbonitrile Derivative C Inoculate Dilution Tubes and Controls A->C B Standardized Microbial Inoculum Preparation B->C D Incubate (18-24h) C->D E Observe for Turbidity (Visual Growth) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

A generalized workflow for MIC determination by the tube dilution method.

Conclusion

Pyridine-carbonitrile derivatives continue to be a rich source of biologically active compounds with significant potential in the development of new anticancer and antimicrobial agents. The data presented in this guide highlights the potent and, in some cases, selective activity of these compounds. The detailed experimental protocols and workflow visualizations provide a practical resource for researchers aiming to evaluate and compare the efficacy of novel pyridine-carbonitrile derivatives. Further structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of this promising class of compounds.

References

A Researcher's Guide to Purity Assessment of Synthesized 3-Cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative overview of analytical methods for assessing the purity of 3-cyanopyridine (B1664610), a key building block in pharmaceutical synthesis. We will delve into the experimental protocols of several common techniques and present their performance data for objective comparison.

Comparison of Key Analytical Methods

The choice of analytical method for purity assessment depends on various factors, including the nature of potential impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of five widely used methods for the purity determination of 3-cyanopyridine.

Analytical Method Principle Information Provided Typical Purity Range (%) Limit of Detection (LOD) Precision (%RSD) Throughput
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Quantitative purity, detection of volatile impurities.>98~5 ppm[1]<2High
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantitative purity, detection of non-volatile and thermally labile impurities.>990.70 - 1.18 mg/L[2]0.9 - 3.9 (intra-day)[2]High
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Absolute purity, structural confirmation.>99Dependent on analyte and standard concentration<1[3]Medium
Melting Point Analysis Determination of the temperature range over which a solid transitions to a liquid.Indication of purity; impurities broaden and depress the melting range.QualitativeNot applicableNot applicableLow
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.Identification of functional groups, detection of impurities with different functional groups.Qualitative>1%Not applicableHigh
Experimental Workflow

A comprehensive assessment of 3-cyanopyridine purity often involves a multi-faceted approach. The following diagram illustrates a logical workflow, starting with preliminary checks and moving towards more sophisticated quantitative analysis.

Purity_Assessment_Workflow Workflow for Purity Assessment of 3-Cyanopyridine cluster_initial Initial Screening cluster_chromatographic Chromatographic Purity cluster_absolute Absolute Purity & Confirmation cluster_final Final Purity Statement start Synthesized 3-Cyanopyridine mp Melting Point Analysis start->mp Preliminary Check ftir FTIR Spectroscopy start->ftir Functional Group ID gc Gas Chromatography (GC) mp->gc If melting range is broad hplc High-Performance Liquid Chromatography (HPLC) mp->hplc If melting range is broad ftir->gc If unexpected peaks are present ftir->hplc If unexpected peaks are present qnmr Quantitative NMR (qNMR) gc->qnmr For orthogonal quantification report Purity Report gc->report hplc->qnmr For orthogonal quantification hplc->report qnmr->report Confirm absolute purity

Purity assessment workflow for 3-cyanopyridine.

Detailed Experimental Protocols

Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for 3-cyanopyridine and related compounds.

Gas Chromatography (GC-FID)

This method is suitable for quantifying the purity of 3-cyanopyridine and identifying any volatile impurities.

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : 5% OV-17 on Chromosorb W AW DMCS, or a similar polarity capillary column (e.g., Agilent HP-5, 30 m x 0.32 mm, 0.25 µm).[1]

  • Carrier Gas : Helium or Nitrogen.

  • Temperatures :

    • Inlet: 250 °C

    • Detector: 300 °C

    • Oven Program: Initial temperature of 130 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[1]

  • Injection : 1 µL of a 1 mg/mL solution of 3-cyanopyridine in a suitable solvent (e.g., dichloromethane (B109758) or methanol).[4]

  • Data Analysis : Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is effective for the simultaneous determination of 3-cyanopyridine and potential non-volatile impurities.[2]

  • Instrumentation : HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase : A tertiary mixture of methanol, acetonitrile, and water (20:20:60 v/v).[2]

  • Flow Rate : 1.0 mL/min.

  • Detection : 216 nm.[2]

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Data Analysis : Purity is determined by comparing the peak area of 3-cyanopyridine to that of a certified reference standard. The percentage of impurities can be calculated using area normalization.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific 3-cyanopyridine reference standard.

  • Instrumentation : NMR Spectrometer (≥300 MHz).

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the synthesized 3-cyanopyridine and a similar amount of a high-purity internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) to dissolve the sample and standard completely.[5]

  • Acquisition Parameters :

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or more).

  • Data Analysis :

    • Integrate a well-resolved signal of 3-cyanopyridine and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molar mass, m = mass, and P = purity of the standard.

Melting Point Analysis

A simple yet effective preliminary check for purity.

  • Instrumentation : Melting point apparatus.

  • Procedure :

    • Place a small, finely powdered sample of the synthesized 3-cyanopyridine into a capillary tube.

    • Heat the sample slowly (1-2 °C/min) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Interpretation : A pure sample of 3-cyanopyridine should have a sharp melting range close to its literature value (e.g., 50-52 °C).[6][7] A broad melting range (more than 2 °C) or a depressed melting point suggests the presence of impurities.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is useful for confirming the identity of the synthesized compound and detecting impurities with different functional groups.

  • Instrumentation : FTIR spectrometer.

  • Sample Preparation : The sample can be analyzed as a KBr pellet, a mull, or as a thin film from a melt.

  • Procedure : Acquire the infrared spectrum over the range of 4000-400 cm-1.

  • Interpretation : Compare the obtained spectrum with a reference spectrum of pure 3-cyanopyridine. The presence of unexpected peaks may indicate impurities. For example, the absence of a broad O-H stretch around 3300 cm-1 would confirm the complete conversion from nicotinamide (B372718) if that was the starting material.

By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized 3-cyanopyridine, ensuring the quality and reliability of their research and development efforts.

References

A Comparative Guide to the Cytotoxic Evaluation of Novel Pyridine-3-Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of novel pyridine-3-carbonitrile compounds against various cancer cell lines. The data presented is compiled from recent studies and is intended to offer a comprehensive overview of the anticancer potential of this class of compounds. This document includes a summary of quantitative data, detailed experimental protocols for key cytotoxicity assays, and visualizations of relevant signaling pathways.

Comparative Cytotoxic Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines. These values provide a quantitative measure of the cytotoxic potency of each compound. For comparison, data for the standard chemotherapeutic drug Doxorubicin is also included where available.

Table 1: Cytotoxicity of this compound Derivatives against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 4a MCF-79.9 ± 0.57[1]
MDA-MB-23111.7 ± 1.8[1]
Compound 4b MCF-710.3 ± 0.58[1]
MDA-MB-2316.1 ± 2.3[1]
Compound 4c MCF-79.3 ± 0.61[1]
MDA-MB-2316 ± 0.7[1]
Compound 3h MCF-70.71 ± 0.17[1]
MDA-MB-2316.5 ± 0.83[1]
DL-3 MCF-73.54 ± 0.76[1]
MDA-MB-2315.3 ± 0.69[1]
Doxorubicin MCF-7Not specified
MDA-MB-231Not specified
Compound 23a MCF-730.57 mg/ml[2]
MDA-MB-231>100 mg/ml[2]
Compound 23f MCF-741.22 mg/ml[2]
MDA-MB-231Not specified[2]
Compound 23k MCF-729.08 mg/ml[2]
MDA-MB-231Not specified[2]
Compound 23n MCF-7Not specified[2]
MDA-MB-231Not specified[2]

Table 2: Cytotoxicity against Other Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 4a HT-29 (Colon)2.243 ± 0.217[3]
Doxorubicin HT-29 (Colon)3.964 ± 0.360[3]
Compound S3 PC3 (Prostate)0.1[4]
5-Fluorouracil PC3 (Prostate)7.49[4]
Compound 7e HeLa (Cervical)Potent
Compound 7g DU-145 (Prostate)Potent
Doxorubicin HeLa, DU-145Standard

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these this compound compounds are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.

  • Incubate the plate for 1.5 hours at 37°C.

  • Remove the MTT solution, and add 130 µL of DMSO to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.[5]

Annexin V Apoptosis Assay

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is used to identify apoptotic cells. Propidium (B1200493) iodide (PI) is used as a counterstain to differentiate necrotic cells.

Procedure:

  • Seed cells (1 × 10^6 cells) in a T25 culture flask and incubate for 48 hours.

  • Collect both floating and adherent cells.

  • Wash the cells twice with PBS and centrifuge.

  • Resuspend the cell pellet in 400 µl of PBS.

  • Add 100 µl of incubation buffer containing Annexin V (2 µl of 1 mg/ml) and propidium iodide (2 µl of 1 mg/ml).

  • Analyze the cells using flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[6]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) by quantifying the cellular DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.

Procedure:

  • Harvest approximately 1×10^6 cells.

  • Fix the cells in cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes at 4°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in 1 ml of PBS.

  • Add 100 µl of RNase A (100 µg/ml) and incubate for 5 minutes at room temperature.

  • Add 400 µl of propidium iodide (50 µg/ml in PBS).

  • Acquire data on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cell cycle phases.[7]

Signaling Pathway Visualizations

Several this compound compounds are reported to exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival. The following diagrams, generated using Graphviz, illustrate these pathways.

PIM1_Signaling_Pathway Cytokines Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates & Inhibits p21_p27 p21, p27 (Cell Cycle Inhibitors) PIM1->p21_p27 Phosphorylates & Inhibits cMyc c-Myc (Transcription Factor) PIM1->cMyc Stabilizes Apoptosis Apoptosis Inhibition BAD->Apoptosis CellCycle Cell Cycle Progression p21_p27->CellCycle Proliferation Cell Proliferation cMyc->Proliferation VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling Cascades VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK (ERK) PKC->MAPK mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival MAPK->Proliferation mTOR->Proliferation HER2_Signaling_Pathway cluster_downstream Downstream Signaling Cascades HER2_dimer HER2 Heterodimerization (e.g., with HER3) PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS Akt Akt PI3K->Akt RAF RAF RAS->RAF mTOR mTOR Akt->mTOR MEK MEK RAF->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Comparative Docking Studies of Pyridine-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyridine (B92270) and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their ability to interact with a diverse range of biological targets.[1] This structural motif is present in numerous approved drugs and is a subject of intense research in the development of novel therapeutics.[2] Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery for predicting the binding modes and affinities of ligands to their macromolecular targets.[1][3] This guide provides a comparative overview of docking studies for various pyridine-based inhibitors against key biological targets, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Pyridine Inhibitors Across Key Targets

Molecular docking studies have been instrumental in identifying and optimizing pyridine derivatives as potent inhibitors for a multitude of diseases, including cancer, viral infections, and neurodegenerative disorders.[3][4] Below are comparative data from studies on several important protein targets.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[5] Various pyridine-based compounds have been evaluated for their potential to inhibit CDK2.

Table 1: Docking Scores and Biological Activity of Pyridine Derivatives as CDK2 Inhibitors

Compound ReferenceStructure/ScaffoldDocking Score (-CDOCKER Energy)IC50 (μM)Key Interacting Residues
Roscovitine (Reference)Purine-basedNot specified0.39Leu83, Gln131, Asp86
Compound 4[6]Pyrazolopyridine-43.150.24Leu83, Gln131, Asp86 (H-bond)
Compound 11[6]Furopyridine-42.880.50Leu83, Gln131, Asp86 (H-bond)
Compound 1[6]Pyrazolopyridine-42.110.57Leu83, Gln131, Asp86 (H-bond)
Compound 8[6]Pyrazolopyridine-41.950.65Leu83, Gln131, Asp86 (H-bond)

Data sourced from a study on pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors.[6]

Tubulin Inhibitors

Microtubules are essential for cell division, making them a prime target for anticancer drugs. Pyridine derivatives have been designed as colchicine (B1669291) binding site inhibitors to disrupt tubulin polymerization.[7][8]

Table 2: Docking Scores and Biological Activity of Trimethoxyphenyl Pyridine Derivatives as Tubulin Inhibitors

Compound ReferenceStructure/ScaffoldDocking Score (Interaction Energy)Tubulin Polymerization IC50 (nM)Key Interacting Residues
Colchicine (Reference)Tropolone-basedNot specified9.85Cys241 (H-bond), Leu248, Ala316
Compound VI[7][8]Trimethoxyphenyl Pyridine-104.958.92Cys241 (H-bond)
Compound Vj[7][8]Trimethoxyphenyl PyridineNot specified10.75Cys241 (H-bond)
Compound Vc[8]Trimethoxyphenyl PyridineNot specified17.64Cys241 (H-bond)
Compound Vf[8]Trimethoxyphenyl PyridineNot specified20.39Cys241 (H-bond)

Data sourced from studies on trimethoxyphenyl pyridine derivatives as tubulin inhibitors.[7][8]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several pyridine-based compounds have been investigated as potential EGFR inhibitors.

Table 3: Docking Scores of Novel Pyridine Derivatives as EGFR Inhibitors

Compound ReferenceStructure/ScaffoldBinding Energy (kcal/mol)Key Interacting Residues
Erlotinib (Reference)Quinazoline-based-9.8Met793 (H-bond)
Compound 7ePyridine Derivative-9.5Met793 (H-bond), Leu718
Compound 7gPyridine Derivative-9.2Met793 (H-bond), Cys797
Compound 7aPyridine Derivative-8.7Met793 (H-bond), Thr790
Compound 7dPyridine Derivative-8.5Met793 (H-bond), Leu844

Data sourced from a study on the synthesis and molecular docking of novel pyridine derivatives as anticancer agents.

Experimental Protocols for Molecular Docking

The following protocol outlines a generalized workflow for performing molecular docking studies, synthesized from methodologies reported in the cited literature.[5][6][9]

2.1. Software and Resources

  • Molecular Modeling & Visualization: Discovery Studio, SYBYL, PyMOL, Chimera

  • Docking Engines: AutoDock Vina, GOLD, CDOCKER (Discovery Studio)

  • Protein Structure Database: Protein Data Bank (PDB)

  • Ligand Preparation: ChemDraw, Avogadro

2.2. Protein Preparation

  • Receptor Selection: Download the 3D crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 2A4L for CDK2, 4AF3 for Aurora B Kinase).[6][9]

  • Preparation: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

  • Protonation: Add polar hydrogen atoms to the protein structure. For certain docking programs, non-polar hydrogens are merged.

  • Active Site Definition: Define the binding site (or "grid box") based on the location of the co-crystallized ligand or from literature reports of key active site residues.[9]

2.3. Ligand Preparation

  • Structure Generation: Draw the 2D structures of the pyridine-based inhibitors and convert them to 3D structures.

  • Energy Minimization: Minimize the energy of the ligand structures using a suitable force field (e.g., Tripos force field) and algorithm (e.g., Powell gradient algorithm) to obtain a stable conformation.[5]

  • Format Conversion: Save the prepared ligand structures in a compatible format (e.g., .mol2, .pdbqt) for the docking software.

2.4. Molecular Docking Simulation

  • Algorithm Selection: Choose a docking algorithm (e.g., CDOCKER, AutoDock Vina).[6][9]

  • Execution: Run the docking simulation, placing each ligand into the defined active site of the protein. The program will generate multiple binding poses for each ligand.

  • Scoring: The program calculates a binding score (e.g., binding energy in kcal/mol, -CDOCKER energy) for each pose, which estimates the binding affinity.[3] The pose with the most favorable score is typically selected for further analysis.

2.5. Analysis of Results

  • Binding Mode Analysis: Visualize the top-ranked docking poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues.[3]

  • Validation: Compare the binding mode of the docked compounds with a known co-crystallized inhibitor (if available) to validate the docking protocol.

  • Structure-Activity Relationship (SAR): Correlate the docking scores and observed interactions with the experimental biological activity (e.g., IC50 values) to understand the structural requirements for potent inhibition.[5]

Visualizing Workflows and Pathways

Computational Docking Workflow

The following diagram illustrates a typical workflow for a computational drug discovery project involving molecular docking.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Target_ID Target Identification & PDB Selection Protein_Prep Protein Preparation (Remove water, add H+) Target_ID->Protein_Prep Ligand_Lib Ligand Library Design/Selection Ligand_Prep Ligand Preparation (2D to 3D, Minimize) Ligand_Lib->Ligand_Prep Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep->Docking Scoring Pose Generation & Scoring Docking->Scoring Analysis Binding Mode Analysis Scoring->Analysis SAR SAR Analysis Analysis->SAR Hit_ID Hit Identification & Lead Optimization SAR->Hit_ID

Caption: A generalized workflow for in silico molecular docking studies.

CDK Signaling Pathway in Cell Cycle Regulation

Pyridine-based inhibitors targeting CDKs interfere with the cell cycle progression, a critical pathway in cancer cell proliferation.[5]

Caption: Simplified CDK/Rb-E2F signaling pathway for G1/S phase transition.

References

Safety Operating Guide

Proper Disposal of Pyridine-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of pyridine-3-carbonitrile is a critical aspect of laboratory operations, essential for protecting personnel and the environment. As a compound containing both a pyridine (B92270) ring and a nitrile group, it presents specific chemical hazards that must be managed through a structured disposal protocol. This guide provides essential, step-by-step logistical and safety information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile or neoprene.[3][4]

  • Eye Protection: Wear chemical splash goggles or safety glasses with side shields.[5]

  • Body Protection: A fully-buttoned laboratory coat is mandatory.[4]

  • Respiratory Protection: All handling and disposal preparation should occur in a well-ventilated area, preferably inside a certified chemical fume hood.[1][3]

Hazard and Property Summary

The following table summarizes key quantitative and qualitative data for this compound, also known as 3-cyanopyridine (B1664610) or nicotinonitrile.

PropertyDataReference
CAS Number 100-54-9[6]
Molecular Formula C₆H₄N₂[6]
Physical State Solid, Crystals[6]
Boiling Point 201 °C[1]
Melting Point 47 - 52 °C[1][6]
Flash Point 84 - 88 °C[1][6]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation)[1][6][7]

Step-by-Step Disposal Protocol

Disposal of this compound must be treated as hazardous waste.[8] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[4][9]

Waste Segregation and Collection
  • Isolate Waste: Keep this compound waste separate from other waste streams. This includes pure, unreacted chemicals, solutions containing the compound, and any materials contaminated during handling (e.g., gloves, weigh boats, pipette tips, absorbent pads).[9]

  • Avoid Incompatibles: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[10]

Containerization
  • Select Appropriate Container: Place all segregated waste into a sealable, airtight, and chemically compatible container.[10] Polyethylene, polypropylene, or glass containers are suitable.[7]

  • Prevent Leaks: Ensure the container is in good condition and can be sealed securely to prevent leaks or the escape of vapors.[9]

Labeling
  • Attach Hazardous Waste Label: As soon as the first piece of waste is added, affix a completed Dangerous/Hazardous Waste label to the container.[9][10]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound" or "3-Cyanopyridine"[9]

    • Associated hazards (e.g., "Toxic," "Irritant")[9]

    • The date waste accumulation began[9]

Storage
  • Designated Area: Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area.[4][10]

  • Secure Location: The storage area should be secure and away from heat, sparks, open flames, or other ignition sources.[3][10]

Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed environmental waste management company.[9][11]

  • Regulatory Compliance: Disposal procedures must adhere to all applicable local, state, and federal regulations for hazardous waste.[8][12] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[11]

Spill Management Protocol

Accidental spills must be handled immediately and safely.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure maximum ventilation.[4]

  • Wear Full PPE: Before addressing the spill, don the required personal protective equipment (gloves, goggles, lab coat).

  • Contain the Spill: For solid spills, carefully sweep or scoop the material. For solutions, cover the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[4][10][13]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a sealable container.[10]

  • Dispose as Hazardous Waste: Label the container as hazardous waste containing this compound and manage it according to the disposal protocol outlined above.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor or Environmental Health & Safety (EHS) office.[10]

G cluster_0 This compound Disposal Workflow start Waste Generated segregate 1. Segregate Waste (Pure compound, contaminated solids, and solutions) start->segregate spill Spill Occurs start->spill containerize 2. Containerize (Use sealable, airtight, compatible container) segregate->containerize label_waste 3. Label Container ('Hazardous Waste', full chemical name, hazards, and date) containerize->label_waste store 4. Store Safely (Cool, ventilated, designated area, away from incompatibles) label_waste->store disposal 5. Arrange Professional Disposal (Contact licensed hazardous waste contractor) store->disposal end Disposal Complete disposal->end spill_protocol Follow Spill Management Protocol: Contain, Collect, and Dispose as Hazardous Waste spill->spill_protocol spill_protocol->segregate

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling pyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of pyridine-3-carbonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause serious eye damage and skin and respiratory irritation.[1][2][3][4][5] The target organs for toxicity include the kidneys, liver, eyes, and bladder.[5][6]

Summary of Hazards

Hazard StatementClassification
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCauses serious eye damage.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment

PPE CategorySpecification
Eye/Face Protection ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn.[7] Tightly fitting safety goggles are also recommended.[8]
Hand Protection Chemically resistant gloves are required.[1][3][7] Nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered.[7][9] Always inspect gloves for tears or punctures before use.[7]
Body Protection A standard laboratory coat must be worn at all times.[7][9] For handling larger quantities or in situations with a significant risk of splashing, a chemically resistant apron or coveralls should be used.[7]
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][7][9][10] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[7]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[7]

  • Verify that a calibrated eyewash station and safety shower are readily accessible (within a 10-second travel distance).[3][5][10]

  • Assemble all necessary equipment, including glassware, spill containment materials, and a designated, labeled waste container.[1]

  • Confirm that the ventilation system in the laboratory is functioning correctly.[9]

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.[9][10]

  • Wear the appropriate chemically resistant gloves (nitrile for incidental contact, butyl rubber for extended handling).[7][9][10]

  • Wear safety goggles or a face shield.[3][7][8][9]

  • If a fume hood is not in use, a NIOSH-approved respirator is mandatory.[7][8]

3. Handling the Chemical:

  • Conduct all manipulations of this compound within a certified chemical fume hood.[7][10]

  • Avoid direct contact with the substance.[1][3]

  • Do not eat, drink, or smoke in the handling area.[1][3]

  • Keep the container tightly closed when not in use.[1][3][10]

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[1][3]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly remove and dispose of gloves and any other disposable PPE in the designated waste container.[3]

  • Launder contaminated clothing separately before reuse.[1]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

  • Spill: For small spills, absorb with an inert, non-combustible material and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services.[10]

Disposal Plan

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be considered hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and compatible container.[10]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

  • Dispose of the chemical waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[3][8][11] Do not dispose of it down the drain or in regular trash.[3]

Safe_Handling_Workflow Prep 1. Preparation - Verify Fume Hood & Safety Showers - Assemble Materials & Waste Container Don_PPE 2. Don PPE - Lab Coat - Chemical Resistant Gloves - Safety Goggles/Face Shield - Respirator (if needed) Prep->Don_PPE Handling 3. Chemical Handling - Work in Fume Hood - Avoid Contact - Keep Container Closed Don_PPE->Handling Post_Handling 4. Post-Handling - Hand Washing - Decontaminate Surfaces - Doff PPE Handling->Post_Handling Emergency Emergency Procedures - Eye/Skin Contact - Inhalation/Ingestion - Spill Response Handling->Emergency Disposal 5. Waste Disposal - Collect in Labeled Container - Store Safely - Dispose via Approved Vendor Post_Handling->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.